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  • Product: 1,9-Dimethyluric acid
  • CAS: 55441-62-8

Core Science & Biosynthesis

Foundational

Technical Guide: Structure Elucidation of 1,9-Dimethyluric Acid

[1] Executive Summary 1,9-Dimethyluric acid (1,9-DMU) represents a distinct challenge in purine chemistry due to the high degree of structural isomerism inherent to the xanthine scaffold. As a metabolite of caffeine and...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1,9-Dimethyluric acid (1,9-DMU) represents a distinct challenge in purine chemistry due to the high degree of structural isomerism inherent to the xanthine scaffold. As a metabolite of caffeine and theophylline, and a potential biomarker for physiological stress (e.g., spinal cord injury), its precise identification is critical. This guide outlines the rigorous structural elucidation of 1,9-DMU, distinguishing it from its common isomers (1,3-, 1,7-, and 3,7-dimethyluric acid) through a multi-modal approach combining rational synthesis, high-resolution NMR spectroscopy, and mass spectrometry.[1]

The Purine Isomer Challenge

The uric acid scaffold (7,9-dihydro-1H-purine-2,6,8(3H)-trione) possesses four nitrogen atoms capable of alkylation.[1] Direct methylation of uric acid is non-selective, typically yielding a mixture of N3-, N7-, and N9-methylated products due to tautomeric shifts.[1]

  • The Problem: 1,9-DMU is isomeric with 1,3-DMU and 1,7-DMU (MW 196.16 g/mol ).[1]

  • The Solution: Structural proof relies on regioselective synthesis (Traube method) to establish a reference standard, followed by HMBC NMR to confirm the connectivity of methyl groups to the specific nitrogen positions.

Rational Synthesis: The Traube Method

To ensure the structure is 1,9-dimethyl rather than a random isomer, we employ a modified Traube purine synthesis. This method builds the pyrimidine ring first, fixing the N1 methyl, and then closes the imidazole ring with the N9 methyl already in place (or introduced selectively).

Synthesis Logic
  • Starting Material: N-methylurea condenses with cyanoacetic acid.

  • Pyrimidine Formation: Cyclization yields 1-methyl-4-amino-uracil.[1]

  • Functionalization: Nitrosation at C5 followed by reduction yields the 4,5-diamino intermediate.

  • Ring Closure: Reaction with a one-carbon donor (e.g., formic acid or urea) closes the imidazole ring. Note: To achieve N9-methylation specifically, the N-methyl group must be introduced on the amino group of the pyrimidine precursor prior to cyclization, or via selective alkylation of a protected intermediate.

Synthesis Workflow Diagram

TraubeSynthesis Start N-Methylurea + Cyanoacetic Acid Step1 1-Methyl-4-amino-uracil Start->Step1 Condensation Step2 1-Methyl-4-amino-5-nitroso-uracil Step1->Step2 Nitrosation (NaNO2/HCl) Step3 1-Methyl-4,5-diamino-uracil Step2->Step3 Reduction (Na2S2O4) Step4 N9-Methylation Step (Regiocontrol) Step3->Step4 Selective Methylation Final 1,9-Dimethyluric Acid Step4->Final Cyclization (Urea/Heat)

Figure 1: Modified Traube synthesis pathway for regioselective construction of 1,9-dimethyluric acid.

Spectroscopic Elucidation

Once isolated, the compound is subjected to a battery of spectral analyses. The following data validates the 1,9-substitution pattern.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for distinguishing 1,9-DMU from its isomers. The lack of symmetry in 1,9-DMU (unlike the potential symmetry of 1,3- or 3,7- isomers) results in distinct signals.

Key Diagnostic Features:

  • N1-Methyl: Resonates downfield (~3.21 ppm) due to the deshielding effect of the flanking C2 and C6 carbonyls.

  • N9-Methyl: Resonates slightly downfield (~3.29 ppm) but is distinguished by HMBC correlations to C4 and C8.[1]

  • C8 Carbonyl: The presence of a carbonyl at C8 (characteristic of uric acid derivatives) shifts the N9-methyl compared to xanthines (where C8 is a methine).

Table 1: Experimental NMR Data (D2O, 600 MHz)
NucleusChemical Shift (δ, ppm)MultiplicityAssignmentHMBC Correlations (Key)
1H 3.21Singlet (3H)N1-CH3C2 (151.8), C6 (155.[1]4)
1H 3.29Singlet (3H)N9-CH3C4 (148.9), C8 (153.[1]2)
13C 28.2-N1-CH3-
13C 30.5-N9-CH3-
13C 151.8-C2 (C=O)-
13C 153.2-C8 (C=O)-
13C 155.4-C6 (C=O)-
13C 106.5-C5-
13C 148.9-C4-

Note: Shifts are referenced to TSP (0.00 ppm). Values are approximate based on literature for methyluric acids.

HMBC Connectivity Logic

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the "smoking gun."

  • N1-Me Proof: The proton signal at 3.21 ppm shows strong 3-bond correlations to two carbonyl carbons (C2 and C6).[1] This confirms it is between two carbonyls (Imide region).

  • N9-Me Proof: The proton signal at 3.29 ppm shows correlations to the C8 carbonyl and the C4 alkene carbon. It does not correlate to C6. This places it on the imidazole ring.

HMBC_Logic N1_Me N1-Me (3.21 ppm) C2 C2 (C=O) N1_Me->C2 HMBC (3J) C6 C6 (C=O) N1_Me->C6 HMBC (3J) N9_Me N9-Me (3.29 ppm) C8 C8 (C=O) N9_Me->C8 HMBC (3J) C4 C4 (C=C) N9_Me->C4 HMBC (3J)

Figure 2: HMBC correlations establishing the regiochemistry of methyl groups.

Mass Spectrometry (LC-MS/MS)
  • Molecular Ion: [M+H]+ = 197.07 Da.

  • Fragmentation:

    • Loss of HNCO (43 Da) is common in uracils/uric acids.

    • Diagnostic fragment at m/z ~140 (loss of methyl isocyanate) confirms the presence of N-methyl groups on the ring system.

    • Differentiation from 1,3-DMU is often achieved via retention time (1,9-DMU is typically more polar due to the exposed N3/N7 protons capable of H-bonding).[1]

Experimental Protocols

Synthesis of 1,9-Dimethyluric Acid (Reference Standard)

Caution: Perform all steps in a fume hood. Cyanides and nitrosamines are hazardous.

  • Preparation of 1-Methyl-4-aminouracil:

    • Reflux N-methylurea (0.1 mol) with cyanoacetic acid (0.1 mol) in acetic anhydride (20 mL) for 2 hours.

    • Cool to crystallize. Filter and wash with ethanol.

  • Nitrosation:

    • Dissolve product in dilute NaOH. Add NaNO2 (1.1 eq) at 0°C.

    • Add HCl dropwise to precipitate the 5-nitroso derivative (purple/red solid).

  • Reduction & Methylation (Critical Step):

    • Reduce the nitroso group using Na2S2O4 (sodium dithionite) in water to yield 1-methyl-4,5-diaminouracil.[1]

    • Differentiation: React the 5-amino group with methyl iodide (controlled stoichiometry) or use N-methylformamide in the next step to introduce the C8/N9 fragment.

    • Alternative: Cyclize with urea to form 1-methyluric acid, then selectively methylate N9 using dimethyl sulfate in alkaline conditions (requires chromatographic separation of isomers).

  • Purification: Recrystallize from boiling water.

NMR Sample Preparation
  • Solvent: Dissolve 5 mg of the isolated solid in 600 µL of D2O (Deuterium Oxide).

  • pH Adjustment: Add 10 µL of NaOD (40% in D2O) if solubility is poor (uric acids are acidic; pKa ~5.8).

  • Reference: Add TMSP (Trimethylsilylpropanoic acid) as an internal standard (0.00 ppm).

  • Acquisition:

    • 1H: 64 scans, 2s relaxation delay.

    • 13C: 1024 scans, power-gated decoupling.

    • gHMBC: Optimized for long-range coupling (J = 8 Hz).[1][2]

References

  • PubChem. (2025). 1,9-Dimethyluric acid Compound Summary. National Library of Medicine. [Link]

  • Human Metabolome Database (HMDB). (2025). Metabocard for 1,9-Dimethyluric acid (HMDB0002026).[1] HMDB. [Link]

  • Traube, W. (1900). Der synthetische Aufbau der Harnsäure, des Xanthins, Theobromins, Theophyllins und Caffeïns aus der Cyanessigsäure. Berichte der deutschen chemischen Gesellschaft. [Link]

  • Morrow, G. et al. (2025). Identification of Serum Metabolites as Prognostic Biomarkers Following Spinal Cord Injury. MDPI. [Link][3]

Sources

Exploratory

Core Identification and Chemical Properties

An In-depth Technical Guide to 1,9-Dimethyluric Acid For Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides a comprehensive overview of 1,9-Dimethyluric acid, a key metabo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1,9-Dimethyluric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 1,9-Dimethyluric acid, a key metabolite of caffeine. The document details its chemical identity, including its definitive CAS number, physicochemical properties, biological significance, and established analytical methodologies. It is designed to serve as a foundational resource for professionals in pharmacology, metabolomics, and drug development, offering insights into the compound's synthesis, metabolic pathways, and applications as a research tool and biomarker. The guide integrates established protocols and data, grounded in authoritative sources to ensure scientific integrity and practical utility.

1,9-Dimethyluric acid is a methylated xanthine derivative belonging to the purine family of organic compounds.[1] Its primary significance in biomedical research stems from its role as a downstream metabolite of caffeine and other methylxanthines.[2] Understanding its fundamental properties is the first step in its application within a research or development context.

The definitive Chemical Abstracts Service (CAS) number for 1,9-Dimethyluric acid is 55441-62-8 .[3][4][5] This identifier is crucial for unambiguous substance identification in procurement, regulatory documentation, and literature searches.

Molecular Structure

The structural integrity of 1,9-Dimethyluric acid dictates its chemical behavior, solubility, and interaction with biological systems. The molecule consists of a purine core with methyl groups substituted at the N-1 and N-9 positions.

Caption: 2D Chemical Structure of 1,9-Dimethyluric acid.

Physicochemical Data Summary

A summary of key quantitative data provides at-a-glance information critical for experimental design, such as preparing stock solutions or choosing analytical methods.

PropertyValueSource
CAS Number 55441-62-8PubChem[3], LGC Standards[4]
Molecular Formula C₇H₈N₄O₃PubChem[3]
Molecular Weight 196.16 g/mol PubChem[3], CymitQuimica[2]
IUPAC Name 1,9-dimethyl-3,7-dihydropurine-2,6,8-trionePubChem[3]
Synonyms 7,9-Dihydro-1,9-dimethyl-1H-purine-2,6,8(3H)-trioneCymitQuimica[2]
Physical Description SolidPubChem[3]
Monoisotopic Mass 196.05964013 DaPubChem[3]
SMILES CN1C2=C(C(=O)N(C(=O)N2)C)NC1=OPubChem[3][6]
InChI Key UARKDOLETOEBCU-UHFFFAOYSA-NPubChem[3]

Biological Significance and Metabolic Context

1,9-Dimethyluric acid is not a primary therapeutic agent but rather a product of xenobiotic metabolism, primarily of caffeine.[2] Caffeine, a widely consumed psychoactive compound, undergoes extensive metabolism in the liver, catalyzed mainly by the cytochrome P450 1A2 (CYP1A2) enzyme.[1][7] This process generates three primary dimethylxanthine isomers: paraxanthine, theobromine, and theophylline. Subsequent metabolic steps, including oxidation by xanthine oxidase, lead to the formation of various methyluric acids, including 1,9-Dimethyluric acid.[1]

Its presence and concentration in biological fluids like urine and plasma are direct indicators of caffeine intake and can be used to study individual variations in drug metabolism rates, which has implications for both toxicology and personalized medicine.[8]

Caffeine_Metabolism cluster_primary Primary Metabolism (CYP1A2) cluster_secondary Secondary Metabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline Metabolites Further Metabolites Paraxanthine->Metabolites Theobromine->Metabolites Theophylline->Metabolites DMU_19 1,9-Dimethyluric Acid Metabolites->DMU_19 Xanthine Oxidase & Other Enzymes

Caption: Simplified metabolic pathway from caffeine to 1,9-Dimethyluric acid.

Synthesis and Chemical Applications

While primarily encountered as a metabolite, 1,9-Dimethyluric acid also serves as a chemical intermediate in the synthesis of other complex alkaloids. Notably, it is an intermediate in the laboratory synthesis of Liberine, another metabolite of caffeine.[2] The synthesis typically involves the methylation of a suitable purine precursor. The development of efficient strategies for synthesizing deuterated analogues of such bioactive small molecules is an active area of research, crucial for supporting modern drug discovery and metabolic studies.[7]

Analytical Methodologies

The quantification of 1,9-Dimethyluric acid in biological matrices is essential for pharmacokinetic and metabolomic studies. The methods of choice are high-performance liquid chromatography (HPLC) coupled with a suitable detector, most commonly a mass spectrometer (MS).[8][9]

General Analytical Workflow

The causality behind this workflow is driven by the need to isolate a low-concentration polar analyte from a complex, high-protein matrix (like plasma) and quantify it with high sensitivity and specificity.

Analytical_Workflow A 1. Sample Collection (Plasma, Urine) B 2. Protein Precipitation (e.g., with Acetonitrile) A->B C 3. Centrifugation & Supernatant Transfer B->C D 4. HPLC Separation (Reverse Phase) C->D E 5. Ionization (Electrospray - ESI) D->E F 6. Mass Spectrometry (MS/MS Detection) E->F G 7. Data Analysis (Quantification) F->G

Caption: Standard workflow for the analysis of 1,9-Dimethyluric acid.

Protocol: Quantification by LC-MS/MS

This protocol describes a self-validating system for the robust quantification of 1,9-Dimethyluric acid. The use of an internal standard is critical for correcting variations in sample processing and instrument response.

1. Sample Preparation (Protein Crash):

  • Rationale: To remove proteins that would otherwise foul the analytical column and interfere with ionization.
  • Steps:
  • Pipette 100 µL of biological sample (e.g., plasma) into a microcentrifuge tube.
  • Add 300 µL of cold acetonitrile containing a known concentration of an appropriate internal standard (e.g., an isotopically labeled version of the analyte).
  • Vortex vigorously for 60 seconds to ensure complete protein precipitation.
  • Centrifuge at >12,000 x g for 10 minutes at 4°C.
  • Carefully transfer the supernatant to a clean HPLC vial for analysis.

2. HPLC Separation:

  • Rationale: To chromatographically separate 1,9-Dimethyluric acid from other matrix components and isomeric compounds, ensuring that only the target analyte enters the mass spectrometer at a specific time. Reverse-phase chromatography is chosen due to the polar nature of the analyte.[9]
  • Typical Conditions:
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A time-programmed gradient from high aqueous content (e.g., 98% A) to higher organic content to elute the analyte.
  • Flow Rate: 0.3 - 0.5 mL/min.
  • Column Temperature: 40°C.

3. Mass Spectrometry Detection:

  • Rationale: To provide highly sensitive and specific detection based on the mass-to-charge ratio (m/z) of the analyte and its fragments.
  • Typical Conditions:
  • Ionization: Electrospray Ionization (ESI), positive mode.
  • Monitoring: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • 1,9-Dimethyluric acid: Precursor ion [M+H]⁺ m/z 197.1 → Product ion (e.g., m/z 140.0).
  • Internal Standard: Corresponding transition for the labeled standard.
  • Data Analysis: The analyte is quantified by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.

Applications in Research and Drug Development

While not a drug itself, 1,9-Dimethyluric acid is a valuable tool and biomarker in several research domains.

  • Metabolomics and Biomarker Discovery: As a terminal metabolite, its levels can serve as a reliable biomarker for caffeine consumption.[8] Altered levels of caffeine metabolites have been investigated in pathological conditions such as Parkinson's disease, suggesting a potential role in disease pathophysiology or as diagnostic indicators.[10]

  • Pharmacokinetics: It is used in studies to determine the activity and kinetics of drug-metabolizing enzymes, particularly CYP1A2 and xanthine oxidase.[8]

  • Reference Standard: High-purity 1,9-Dimethyluric acid is used as an analytical reference standard for the accurate calibration of analytical instrumentation, ensuring the reliability of experimental results.[4][8]

  • Synthetic Chemistry: It serves as a building block or intermediate in the synthesis of more complex molecules and research compounds.[2]

Conclusion

1,9-Dimethyluric acid (CAS No. 55441-62-8) is a scientifically significant molecule whose importance lies in its role as a metabolic byproduct of caffeine. Its accurate identification and quantification are crucial for studies in human metabolism, pharmacokinetics, and toxicology. The methodologies outlined in this guide, particularly LC-MS/MS, provide the necessary specificity and sensitivity for its analysis in complex biological samples. For researchers and drug development professionals, 1,9-Dimethyluric acid serves as a critical analytical standard and a biomarker for probing the activity of key drug-metabolizing enzyme systems.

References

  • 1,7-Dimethyluric Acid | C7H8N4O3 | CID 91611. PubChem, National Center for Biotechnology Information. [Link]

  • 1,9-Dimethyluric acid | C7H8N4O3 | CID 108712. PubChem, National Center for Biotechnology Information. [Link]

  • One-Step and Gram-Scale Synthesis of Caffeine-d9. Thieme Chemistry. [Link]

  • Showing Compound 1,3-Dimethyluric acid (FDB022712). FooDB. [Link]

  • 1,3-Dimethyluric acid. SIELC Technologies. [Link]

  • 1,9-dimethyluric acid (C7H8N4O3). PubChemLite. [Link]

  • 1,9-DIMETHYLURIC ACID. Global Substance Registration System (GSRS). [Link]

  • Regulating Drug Release Performance of Acid-Triggered Dimeric Prodrug-Based Drug Self-Delivery System by Altering Its Aggregation Structure. MDPI. [Link]

  • Chemical structure of uric acid, urate, 1,3-dimethyluric acid, and 9 methylxanthines tested as inhibitors of urate salts' crystallization. ResearchGate. [Link]

  • Investigating Plasma Metabolomics and Gut Microbiota Changes Associated With Parkinson Disease: A Focus on Caffeine Metabolism. PubMed Central, National Institutes of Health. [Link]

  • 1,3-Dimethyluric acid | C7H8N4O3 | CID 70346. PubChem, National Center for Biotechnology Information. [Link]

Sources

Foundational

Technical Guide: Solubility Profile and Handling of 1,9-Dimethyluric Acid

Abstract This guide provides a comprehensive technical analysis of the solubility, physicochemical properties, and handling protocols for 1,9-Dimethyluric acid (1,9-DMU) . Designed for researchers in drug development and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical analysis of the solubility, physicochemical properties, and handling protocols for 1,9-Dimethyluric acid (1,9-DMU) . Designed for researchers in drug development and analytical chemistry, this document synthesizes experimental data with structural activity relationships (SAR) to overcome the challenge of dissolving this rigid purine derivative. We provide validated protocols for stock solution preparation, HPLC method development, and solvent selection, grounding all recommendations in the thermodynamic principles of purine solvation.

Physicochemical Determinants of Solubility

To effectively solubilize 1,9-Dimethyluric acid, one must first understand the molecular forces governing its crystal lattice.

Structural Analysis

1,9-DMU is a xanthine derivative characterized by a rigid purine ring system. Its high melting point (>300°C) indicates a substantial crystal lattice energy driven by extensive intermolecular hydrogen bonding and


-

stacking interactions between the planar rings.
  • Hydrogen Bond Donors (HBD): 2 (N3-H, N7-H)

  • Hydrogen Bond Acceptors (HBA): 3 (C2=O, C6=O, C8=O)

  • Methylation Sites: N1 and N9. The methylation at N9 blocks a key hydrogen bonding site common in uric acid, slightly altering the lattice packing but retaining significant cohesive energy.

Key Physicochemical Properties
PropertyValueSignificance
Molecular Weight 196.16 g/mol Small molecule, diffuses rapidly once dissolved.
Melting Point >300°CHigh lattice energy; requires high-energy solvents or pH manipulation.
LogP (Predicted) -0.5 to -1.1Hydrophilic; poor solubility in non-polar solvents (Hexane, Chloroform).
pKa (Acidic) ~5.8 (N3), ~10.6 (N7)*Critical: Solubility increases log-linearly with pH > pKa.
Appearance White crystalline solidStable solid state; resistant to dissolution.

*Note: pKa values are estimated based on xanthine analogs. The N3 proton is the most acidic.

Solubility Profile in Organic Solvents[1]

Polar Aprotic Solvents (Recommended for Stock Solutions)

Polar aprotic solvents are the most effective organic media for 1,9-DMU. They disrupt the intermolecular hydrogen bonding of the crystal lattice without donating protons, effectively solvating the polar carbonyl groups.

  • DMSO (Dimethyl Sulfoxide): Primary Solvent.

    • Solubility: ~15–20 mg/mL (Estimated based on 7-methyluric acid proxy).

    • Usage: Ideal for biological assay stock solutions (1000x concentrates).

    • Protocol: Mild heating (40°C) and sonication are often required to initiate dissolution.

  • DMF (Dimethylformamide):

    • Solubility: ~5–10 mg/mL.

    • Usage: Alternative to DMSO for chemical synthesis applications.

Polar Protic Solvents (Alcohols)

Solubility in alcohols is significantly lower than in DMSO due to the competition for hydrogen bonding and the lower dielectric constant.

  • Methanol: Slightly soluble (<1 mg/mL). Used primarily in HPLC mobile phases (diluted) or for extraction (large volumes).

  • Ethanol: Sparingly soluble. Not recommended for stock solutions.

  • Water: Very low solubility at neutral pH (~0.5 mg/mL).

Non-Polar Solvents
  • Hexane, Chloroform, Ethyl Acetate: Practically insoluble. These solvents cannot overcome the lattice energy of the purine ring.

pH-Dependent Aqueous Solubility (The "Ionization Switch")

The most effective way to dissolve 1,9-DMU in water is to exploit its acidity.

  • Alkaline pH (pH > 10): Solubility increases drastically (>10 mg/mL) as the molecule deprotonates to form the urate anion.

  • Reagent: 0.1 M NaOH or KOH.

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (Biological Assays)

Objective: Create a stable stock solution for cell culture or enzymatic assays, minimizing solvent toxicity.

  • Calculate Mass: To prepare 10 mL of 10 mM solution (MW 196.16), weigh 19.6 mg of 1,9-DMU.

  • Solvent Addition: Add 10 mL of anhydrous DMSO .

    • Critical Step: Do not use water or buffers at this stage; the compound may precipitate.

  • Dissolution:

    • Vortex vigorously for 60 seconds.

    • If undissolved particles remain, sonicate in a water bath at 40°C for 10–15 minutes.

  • Sterilization: Filter through a 0.2 µm PTFE (hydrophobic) syringe filter.

  • Storage: Aliquot into amber vials and store at -20°C. Stable for 3–6 months. Avoid repeated freeze-thaw cycles.

Protocol B: HPLC Mobile Phase Preparation

Objective: Ensure 1,9-DMU remains in solution during chromatographic analysis.

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains neutral/acidic form) OR 10 mM Ammonium Acetate (pH 5.0).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: 1,9-DMU is relatively polar. It typically elutes early (low %B).

    • Start: 5% B.

    • Ramp: 5% to 30% B over 10 minutes.

  • Note: Ensure the sample injection solvent matches the initial mobile phase strength (e.g., 5% DMSO in water) to prevent peak splitting or precipitation in the column head.

Visualizations

Solubility Decision Tree

This logic flow guides the researcher to the correct solvent system based on the intended application.

SolubilityDecision Start Start: 1,9-Dimethyluric Acid AppCheck Intended Application? Start->AppCheck BioAssay Biological Assay (Cell/Enzyme) AppCheck->BioAssay Synthesis Chemical Synthesis AppCheck->Synthesis Analysis HPLC / LC-MS AppCheck->Analysis DMSO Dissolve in DMSO (Max ~20 mg/mL) Dilute <1% in media BioAssay->DMSO Standard Alkaline Alternative: 0.1M NaOH (For aqueous only) BioAssay->Alkaline If DMSO toxic DMF Dissolve in DMF or Pyridine Synthesis->DMF MobilePhase Dissolve in 50% MeOH/H2O or Mobile Phase A Analysis->MobilePhase

Figure 1: Solvent selection decision tree based on experimental constraints.

Solvation Mechanism & Thermodynamics

Understanding the interaction between the solvent and the solute.

Solvation cluster_Solvents Solvent Interaction Crystal Crystal Lattice (Strong H-Bonds) DMSO DMSO (H-Bond Acceptor) Crystal->DMSO Disrupts Lattice Water Water (High Polarity) Crystal->Water Repelled (Hydrophobic Effect) Energy Input Energy (Heat/Sonication) Energy->DMSO Accelerates Solution Solvated Molecule (Free in Solution) DMSO->Solution Stable Shell Water->Solution Only at High pH (Ionization)

Figure 2: Thermodynamic barrier to dissolution and the role of DMSO vs. Water.

Summary Data Table

Solvent ClassSpecific SolventEstimated SolubilityHandling Notes
Polar Aprotic DMSO 15–20 mg/mL Best for stocks. Hygroscopic; keep sealed.
Polar AproticDMF5–10 mg/mLGood alternative; harder to remove (high BP).
Polar ProticMethanol< 1 mg/mLUse for extractions/HPLC only.
Polar ProticEthanol< 0.5 mg/mLPoor solvent; avoid.
Aqueous (Neutral)Water (pH 7)~0.5 mg/mLVery poor; requires heat.
Aqueous (Basic) 0.1 M NaOH > 10 mg/mL Excellent. Chemically modifies to urate salt.
Non-PolarHexaneInsolubleDo not use.

References

  • PubChem. (n.d.). 1,9-Dimethyluric acid (CID 108712) Physicochemical Properties. National Library of Medicine. Retrieved from [Link]

  • Gaspari, F., & Bonati, M. (1987).[1] Correlation of methyluric acid solubility and lipophilicity. Human Metabolome Database.[1][2] Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Biological Origin of 1,9-Dimethyluric Acid

For Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Abstract 1,9-Dimethyluric acid (1,9-DMU) is a purine alkaloid identified as a minor metabolite within the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

1,9-Dimethyluric acid (1,9-DMU) is a purine alkaloid identified as a minor metabolite within the complex metabolic network of methylxanthines. Unlike endogenous purines, the biological origin of 1,9-DMU is exclusively xenobiotic, arising from the enzymatic modification of dietary compounds, primarily caffeine. While the metabolic pathways leading to its more abundant isomers, 1,7-dimethyluric acid and 1,3-dimethyluric acid, are well-characterized, the precise enzymatic route to 1,9-DMU in humans is less defined and appears to represent a minor branch of caffeine catabolism. This guide synthesizes the current understanding of its formation, contextualizes it within the broader framework of methylxanthine metabolism, details the analytical methodologies required for its detection, and discusses its significance as a metabolic biomarker.

The Purine Alkaloid Landscape: Contextualizing 1,9-Dimethyluric Acid

Methylxanthines, such as caffeine, theophylline, and theobromine, are among the most widely consumed psychoactive substances globally. Upon ingestion, these compounds undergo extensive hepatic metabolism, generating a diverse array of downstream products, including dimethylxanthines, monomethylxanthines, methylurates, and uracil derivatives[1]. 1,9-Dimethyluric acid (PubChem CID: 108712) belongs to the methyluric acid family, structurally isomeric with the more common caffeine metabolites 1,3-dimethyluric acid and 1,7-dimethyluric acid. Its biological presence is intrinsically linked to the intake of its precursors.

Primary Biological Origin: A Xenobiotic Metabolite of Caffeine

The fundamental principle governing the origin of 1,9-DMU is that it is not a product of endogenous purine metabolism. Its presence in biological fluids such as urine or plasma is a direct consequence of the biotransformation of dietary methylxanthines. Commercial sources explicitly identify 1,9-DMU as an alkaloid metabolite of caffeine (1,3,7-trimethylxanthine)[2]. Older literature suggests it may serve as an intermediate in the formation of another caffeine metabolite, liberine, although this pathway is not considered a major route of caffeine disposition in humans[2].

Established Human Metabolic Pathways of Caffeine: The Major Routes

To understand the origin of a minor metabolite like 1,9-DMU, it is essential to first comprehend the primary, high-flux pathways of caffeine metabolism. In humans, over 90% of caffeine clearance occurs via the hepatic cytochrome P450 enzyme system, predominantly CYP1A2[3]. The metabolism initiates via three main demethylation routes[2][4]:

  • N-3 Demethylation (~80%): This is the principal pathway, converting caffeine to paraxanthine (1,7-dimethylxanthine). Paraxanthine is subsequently oxidized by CYP1A2 and CYP2A6 to form 1,7-dimethyluric acid .

  • N-1 Demethylation (~8%): This route produces theophylline (1,3-dimethylxanthine). Theophylline is then metabolized to 1,3-dimethyluric acid .

  • N-7 Demethylation (~8%): This pathway yields theobromine (3,7-dimethylxanthine), which is further metabolized.

These primary dimethylxanthines undergo further demethylation to monomethylxanthines (e.g., 1-methylxanthine) and oxidation by xanthine oxidase (XO) to methyluric acids.

Caffeine Major Metabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (N-3 Demethylation) ~80% Flux Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline CYP1A2 (N-1 Demethylation) ~8% Flux Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine CYP1A2 (N-7 Demethylation) ~8% Flux DMU_17 1,7-Dimethyluric Acid Paraxanthine->DMU_17 CYP1A2/2A6, XO (Oxidation) DMU_13 1,3-Dimethyluric Acid Theophylline->DMU_13 CYP1A2, XO (Oxidation) Postulated 1,9-DMU Pathway cluster_legend Legend Caffeine Caffeine (1,3,7-Trimethylxanthine) Precursor Hypothetical Precursor (e.g., 1,9-Dimethylxanthine) Caffeine->Precursor Minor Pathway? (Putative N-methyltransferase or other modification) DMU_19 1,9-Dimethyluric Acid Precursor->DMU_19 Xanthine Oxidase (XO)? (C-8 Oxidation) Liberine Liberine (O(2),1,9-Trimethyluric Acid) DMU_19->Liberine O-methylation? (Intermediate) Established Compound Established Compound Target Metabolite Target Metabolite Hypothetical Intermediate Hypothetical Intermediate

Caption: Postulated minor metabolic pathway for 1,9-DMU formation.

Key Enzymatic Families in Methylxanthine Metabolism

While the specific enzymes for 1,9-DMU formation are not confirmed, the broader metabolism of caffeine provides a cast of likely enzymatic families:

  • Cytochrome P450 (CYP) Superfamily: Primarily located in the liver, these enzymes are central to Phase I drug metabolism. CYP1A2 is the key enzyme responsible for the initial demethylation of caffeine.[3] Its activity exhibits significant inter-individual variability due to genetic polymorphisms and environmental factors (e.g., smoking), directly impacting the rate of caffeine clearance.

  • Xanthine Oxidase (XO): This enzyme plays a crucial role in purine degradation, catalyzing the oxidation of hypoxanthine to xanthine and xanthine to uric acid. In caffeine metabolism, it is responsible for the C-8 oxidation of xanthine and methylxanthine intermediates into their corresponding uric acid derivatives.[2]

  • N-Methyltransferases (NMTs): These enzymes catalyze the transfer of a methyl group. While critical in the biosynthesis of caffeine in plants,[5] their role in human caffeine catabolism is less prominent than demethylation. However, a putative NMT or a similar enzymatic activity would be required for any pathway leading to novel methylation patterns like that of 1,9-DMU.

Analytical Methodology for Detection and Quantification

The gold standard for the analysis of caffeine and its metabolites in complex biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers the requisite sensitivity and selectivity to detect trace-level metabolites like 1,9-DMU amidst a high background of more abundant isomers and endogenous compounds.[6]

Physicochemical Properties for Analytical Separation
PropertyValueSource
Molecular Formula C₇H₈N₄O₃PubChem [7]
Molecular Weight 196.16 g/mol PubChem [7]
IUPAC Name 1,9-dimethyl-3,7-dihydropurine-2,6,8-trionePubChem [7]
Polar Surface Area 81.8 ŲPubChem [7]
logP -0.5PubChem [7]

Causality Insight: The low logP value (-0.5) indicates that 1,9-DMU is a polar molecule, making it well-suited for analysis by reverse-phase liquid chromatography with aqueous mobile phases. Its distinct molecular weight allows for selective detection using mass spectrometry.

Standard Protocol: LC-MS/MS Analysis of 1,9-DMU in Urine

This protocol describes a self-validating system for the robust quantification of methylxanthine metabolites.

  • Sample Collection & Preparation (Pre-analytical Phase):

    • Step 1.1: Collect mid-stream urine into sterile containers. Record volume and time of collection.

    • Step 1.2: Centrifuge at 2,000 x g for 10 minutes at 4°C to pellet cellular debris.

    • Step 1.3: Transfer supernatant to a clean tube. At this stage, samples can be stored at -80°C for long-term stability.

    • Expertise Note: Immediate centrifugation and freezing are critical to prevent bacterial degradation of analytes, ensuring sample integrity.

  • Analyte Extraction & Derivatization (Analytical Phase):

    • Step 2.1: Thaw urine samples on ice.

    • Step 2.2: To 100 µL of urine, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled analogue like ¹³C₃-caffeine or, if available, ¹³C-labeled 1,9-DMU).

    • Trustworthiness: The use of a co-eluting, stable isotope-labeled internal standard is the cornerstone of a self-validating LC-MS/MS assay. It corrects for variations in sample preparation, matrix effects, and instrument response, ensuring accurate quantification.

    • Step 2.3: Add 400 µL of ice-cold acetonitrile (protein precipitation agent) to precipitate proteins and other macromolecules.

    • Step 2.4: Vortex for 30 seconds, then centrifuge at 15,000 x g for 15 minutes at 4°C.

    • Step 2.5: Carefully transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.

    • Step 2.6: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Transfer to an autosampler vial for analysis.

  • Instrumental Analysis (Detection Phase):

    • Step 3.1: Perform chromatographic separation on a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Step 3.2: Use a gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

    • Step 3.3: Couple the LC output to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive mode.

    • Step 3.4: Monitor the specific Multiple Reaction Monitoring (MRM) transitions for 1,9-DMU (e.g., precursor ion m/z 197.1 -> product ion m/z 140.1) and its internal standard.

LC-MS_Workflow cluster_pre Pre-analytical cluster_analytical Analytical cluster_detection Detection Urine Urine Sample Collection Centrifuge1 Centrifuge (2,000 x g) Urine->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Spike Spike with Internal Standard Supernatant1->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge2 Centrifuge (15,000 x g) Precipitate->Centrifuge2 Supernatant2 Collect Supernatant Centrifuge2->Supernatant2 Dry Evaporate to Dryness Supernatant2->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC HPLC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data MS->Data Data Acquisition & Quantification

Caption: Standard workflow for the analysis of 1,9-DMU from urine.

Physiological Context and Significance

While the major metabolites of caffeine have been studied for their roles as biomarkers of CYP1A2 activity and their potential physiological effects, there is a notable absence of data for 1,9-DMU. Metabolomics studies that quantify urinary caffeine metabolites often do not report 1,9-DMU, likely due to its extremely low concentration relative to its isomers.[8][9]

MetaboliteTypical % of Total Urinary MetabolitesPrimary PrecursorKey Enzymes
1,7-Dimethyluric Acid ~20-30%ParaxanthineCYP1A2, CYP2A6, XO
1-Methyluric Acid ~15-25%Paraxanthine, TheophyllineCYP1A2, XO
1-Methylxanthine ~10-20%Paraxanthine, TheophyllineCYP1A2
5-acetylamino-6-amino-3-methyluracil (AAMU) ~10-15%ParaxanthineNAT2
1,3-Dimethyluric Acid ~5-10%TheophyllineCYP1A2, XO
1,9-Dimethyluric Acid Trace / Not Reported CaffeineNot well-characterized

Note: Percentages are approximate and exhibit high inter-individual variability.

The primary utility of 1,9-DMU in a research context is as a potential, albeit minor, biomarker of caffeine intake. Its structural uniqueness could make it a specific marker if a particular dietary source or metabolic phenotype leads to its preferential formation, but this has not been demonstrated.

Conclusion and Future Directions

The biological origin of 1,9-Dimethyluric acid is that of a trace xenobiotic metabolite derived from dietary caffeine. It is not a product of the body's endogenous purine pathways. While the major metabolic fates of caffeine are well-established, leading primarily to 1,7- and 1,3-dimethyluric acid, the specific enzymatic pathway responsible for the 1,9-methylation pattern in humans remains poorly defined and is likely a very minor route.

Future research should focus on:

  • Pathway Elucidation: Utilizing advanced metabolomics and isotope tracing studies to confirm the proposed Liberine pathway or identify alternative routes of 1,9-DMU formation in human liver microsomes.

  • Enzyme Identification: Expressing candidate N-methyltransferases or CYP450 enzymes to assess their ability to generate the 1,9-dimethyl structure from caffeine or its intermediates.

  • Quantitative Analysis: Developing highly sensitive analytical methods to accurately measure the basal levels of 1,9-DMU in various populations to determine if its concentration correlates with specific dietary habits, genetic polymorphisms, or disease states.

References

  • Institute of Medicine (US) Committee on Military Nutrition Research. Pharmacology of Caffeine. In: Caffeine for the Sustainment of Mental Task Performance: Formulations for Military Operations. Washington (DC): National Academies Press (US); 2001. Available from: [Link]

  • Shorter, E. The human metabolism of caffeine to theophylline. Br J Clin Pharmacol. 1983;16(6):685-692. [Link]

  • Yu, H., et al. Caffeine Synthesis and Its Mechanism and Application by Microbial Degradation, A Review. Foods. 2023;12(14):2721. [Link]

  • Tang, B. et al. Caffeine Synthesis and Its Mechanism and Application by Microbial Degradation, A Review. CABI Digital Library. 2023. [Link]

  • Tang, B. H., & Kalow, W. Disposition of Caffeine and Its Metabolites in Man. J Pharmacol Exp Ther. 1982;222(1):172-178. [Link]

  • Zhang, Y., et al. Associations of urinary caffeine and caffeine metabolites with metabolic syndrome in US adults. Front Nutr. 2023;10:1270490. [Link]

  • Ashihara, H., & Crozier, A. Caffeine and related purine alkaloids: Biosynthesis, catabolism, function and genetic engineering. Phytochemistry. 2012;71(1):1-15. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 108712, 1,9-Dimethyluric acid. [Link]

  • Baumann, T.W. Some thoughts on the physiology of caffeine in coffee – and a glimpse of metabolite profiling. Braz. J. Plant Physiol. 2006;18(1). [Link]

  • Grzegorzewski, A., et al. Pharmacokinetics of Caffeine: A Systematic Analysis of Reported Data for Application in Metabolic Phenotyping and Liver Function Testing. ResearchGate. 2021. [Link]

  • Bouatra, S., et al. The Human Urine Metabolome. PLoS One. 2013;8(9):e73076. [Link]

  • Martínez-López, S., et al. Pharmacokinetics of caffeine and its metabolites in plasma and urine after consuming a soluble green/roasted coffee blend by healthy subjects. Food Res Int. 2014;66:227-234. [Link]

  • Institute for Scientific Information on Coffee. Caffeine and metabolism. [Link]

  • Ferré, S. Psychostimulant pharmacological profile of paraxanthine, the main metabolite of caffeine in humans. Neuropsychopharmacology. 2013;38(11):2071-2079. [Link]

  • Roth, I., et al. Plasma Metabolites Associated with Coffee Consumption: A Metabolomic Approach within the PREDIMED Study. Nutrients. 2019;11(5):1069. [Link]

  • Wishart, D.S. Mass Spectrometric Based Approaches in Urine Metabolomics and biomarker Discovery. HARVEST, University of Saskatchewan. 2013. [Link]

  • Martínez-López, S., et al. Pharmacokinetics of caffeine and its metabolites in plasma and urine after consuming a soluble green/roasted coffee blend by healthy subjects. Food Res Int. 2014;66:227-234. [Link]

  • Grzegorzewski, A., et al. Pharmacokinetics of caffeine: A systematic analysis of reported data for application in metabolic phenotyping and liver function. bioRxiv. 2021. [Link]

  • PharmGKB. Caffeine Pathway, Pharmacokinetics. [Link]

  • Al-Onazi, M., et al. Caffeine Extraction, Enzymatic Activity and Gene Expression of Caffeine Synthase from Plant Cell Suspensions. Molecules. 2018;23(10):2531. [Link]

Sources

Foundational

1,9-Dimethyluric Acid: Metabolic Origins, Analytical Profiling, and Pharmacological Significance

Executive Summary 1,9-Dimethyluric acid (1,9-DMU) is a specific methyluric acid derivative often conflated with its structural isomer, 1,7-dimethyluric acid (the primary human metabolite of caffeine). While 1,7-DMU serve...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,9-Dimethyluric acid (1,9-DMU) is a specific methyluric acid derivative often conflated with its structural isomer, 1,7-dimethyluric acid (the primary human metabolite of caffeine). While 1,7-DMU serves as the standard biomarker for CYP1A2 activity in humans, 1,9-DMU represents a distinct metabolic branch primarily active in specific plant species (Coffea liberica, Camellia assamica var. kucha) and serves as a unique dietary biomarker in humans.

This technical guide dissects the Liberine-Theacrine biosynthetic pathway , in which 1,9-DMU plays a central role, and contrasts it with standard human caffeine metabolism. It provides validated LC-MS/MS protocols for resolving 1,9-DMU from its isomers and evaluates its emerging utility as a prognostic biomarker in neurophysiological stress.

Part 1: Chemical Identity and Structural Logic

Structural Distinction

The pharmacological behavior of methyluric acids is dictated by the position of methyl groups on the purine ring. 1,9-DMU is characterized by methylation at the N1 and N9 positions, a configuration that distinguishes it from the common human caffeine metabolites.

CompoundIUPAC NameMethylation SitesPrimary Origin
1,9-DMU 1,9-dimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trioneN1, N9 C. liberica, Kucha tea (Biosynthetic Intermediate)
1,7-DMU 1,7-dimethyluric acidN1, N7Human Liver (Major Caffeine Metabolite via CYP1A2)
1,3-DMU 1,3-dimethyluric acidN1, N3Human Liver (Theophylline Metabolite)
Caffeine 1,3,7-trimethylxanthineN1, N3, N7Coffea arabica, Camellia sinensis

Key Physicochemical Property: The N9 methylation blocks the glycosidic linkage site typical of nucleosides, rendering 1,9-DMU stable against standard purine salvage pathways that require ribosylation at N9.

Part 2: Metabolic Pathways & Enzymology

The "Liberine" Biosynthetic Pathway (Plant)

Unlike Coffea arabica, which accumulates caffeine, Coffea liberica and Camellia assamica var.[1] kucha possess a specialized enzymatic machinery that oxidizes and methylates caffeine further. 1,9-DMU is a critical intermediate in the conversion of caffeine to Theacrine and Liberine .

Mechanism:

  • Oxidation: Caffeine (1,3,7-trimethylxanthine) is oxidized at the C8 position to form 1,3,7-trimethyluric acid .

  • N9-Methylation: A specific N-methyltransferase adds a methyl group to N9, forming 1,3,7,9-tetramethyluric acid (Theacrine) .

  • Demethylation: Sequential demethylation steps (removing methyls from N3 or N7) yield 1,9-dimethyluric acid .

  • Re-methylation (Optional): 1,9-DMU can be methylated at O2 to form Liberine (O2,1,9-trimethyluric acid).

Human Disposition and Excretion

In humans, 1,9-DMU is not a direct product of hepatic CYP1A2 metabolism of caffeine. Standard human caffeine metabolism proceeds via N3-demethylation to Paraxanthine (1,7-dimethylxanthine), followed by C8-oxidation to 1,7-dimethyluric acid .

Presence in Human Urine:

  • Dietary Xenobiotic: Detection of 1,9-DMU in human urine typically indicates consumption of Liberica coffee, Kucha tea, or specific herbal supplements containing theacrine/liberine.

  • Endogenous Purine Dysregulation: Recent metabolomic profiling (Reference 1) has identified 1,9-DMU as a prognostic marker in spinal cord injury (SCI), correlating with purine metabolism dysregulation. This suggests a potential minor endogenous pathway or a specific oxidative stress product of methylated purines under pathological conditions.

MetabolicPathways cluster_Human Human Hepatic Pathway (Major) cluster_Plant C. liberica / Kucha Tea Pathway Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-DMX) Caffeine->Paraxanthine CYP1A2 (N3-Demethylation) TMU137 1,3,7-Trimethyluric Acid Caffeine->TMU137 C8-Oxidase (Plant) DMU17 1,7-Dimethyluric Acid (Major Metabolite) Paraxanthine->DMU17 Xanthine Oxidase / CYP1A2 Theacrine Theacrine (1,3,7,9-Tetramethyluric Acid) TMU137->Theacrine N9-Methyltransferase DMU19 1,9-Dimethyluric Acid (Target Analyte) Theacrine->DMU19 Specific Demethylases (N3/N7 removal) Liberine Liberine (O2,1,9-Trimethyluric Acid) DMU19->Liberine O2-Methyltransferase

Caption: Figure 1.[2][3][4] Divergence of caffeine metabolism. The human liver favors N3-demethylation to 1,7-DMU, while specific plants utilize C8-oxidation and N9-methylation to generate 1,9-DMU.

Part 3: Analytical Methodologies (LC-MS/MS)

Accurate quantification of 1,9-DMU requires rigorous chromatographic separation from its isomers (1,3-DMU, 1,7-DMU, 3,7-DMU). Co-elution is a common failure mode in high-throughput assays.

Experimental Protocol: Isomer-Resolving LC-MS/MS

Objective: Quantify 1,9-DMU in human plasma or urine without interference from major caffeine metabolites.

Reagents:

  • Internal Standard (IS): 1,3,7-trimethyluric acid-d3 or 1,7-dimethyluric acid-d3.

  • Mobile Phase A: 0.1% Formic acid in Water (18 MΩ).

  • Mobile Phase B: 0.1% Formic acid in Methanol/Acetonitrile (50:50 v/v).

Sample Preparation (Solid Phase Extraction):

  • Conditioning: HLB cartridge (30 mg) with 1 mL MeOH, then 1 mL Water.

  • Loading: Mix 100 µL urine/plasma with 20 µL IS and 300 µL 0.1% formic acid. Load onto cartridge.

  • Washing: Wash with 1 mL 5% MeOH in water (removes salts/proteins).

  • Elution: Elute with 500 µL MeOH.

  • Reconstitution: Evaporate to dryness (N2 stream, 40°C) and reconstitute in 100 µL Mobile Phase A.

LC Conditions:

  • Column: Pentafluorophenyl (PFP) or C18 High Strength Silica (HSS T3). Note: PFP phases offer superior selectivity for isomeric purines due to pi-pi interactions.

  • Gradient:

    • 0-1 min: 2% B (Isocratic hold for polarity)

    • 1-6 min: 2% -> 15% B (Shallow gradient is critical for isomer separation)

    • 6-8 min: 15% -> 95% B (Wash)

  • Flow Rate: 0.3 mL/min.

MS/MS Transitions (MRM Mode):

Analyte Precursor (m/z) Product (m/z) Collision Energy (eV) Retention Time (Approx)
1,9-DMU 197.1 [M+H]+ 154.1 22 4.2 min
1,7-DMU 197.1 [M+H]+ 140.1 24 3.5 min

| 1,3-DMU | 197.1 [M+H]+ | 124.1 | 25 | 2.8 min |

Validation Check: Ensure baseline resolution (Rs > 1.5) between 1,7-DMU and 1,9-DMU. 1,9-DMU typically elutes later than 1,7-DMU on C18 columns due to the N9-methyl group increasing lipophilicity compared to the N7-methyl.

AnalyticalWorkflow Sample Biological Sample (Urine/Plasma) SPE Solid Phase Extraction (HLB Cartridge) Sample->SPE Protein ppt / Clean-up LC LC Separation (PFP Column, Shallow Gradient) SPE->LC Reconstitute MS MS/MS Detection (MRM: 197.1 -> 154.1) LC->MS Elution Data Quantification (Isomer Resolution Check) MS->Data Integration

Caption: Figure 2. Analytical workflow for 1,9-DMU. The critical step is the LC separation using a PFP column to resolve the 1,9-isomer from the abundant 1,7-isomer.

Part 4: Biological Activity & Toxicology

Pharmacological Profile

While caffeine acts as a non-selective adenosine receptor antagonist, the methylation pattern of 1,9-DMU alters its receptor affinity.

  • Adenosine Receptors: Methyluric acids generally exhibit lower affinity for A1 and A2A receptors compared to their methylxanthine precursors.

  • Antioxidant Capacity: 1,9-DMU possesses electron-donating properties typical of uric acid derivatives, potentially serving as a peroxynitrite scavenger.

  • Neuroprotection: Evidence from spinal cord injury models suggests 1,9-DMU levels correlate with positive functional recovery, potentially reflecting a neuroprotective upregulation of purine metabolism or a specific metabolic state favorable to tissue repair.

Toxicology

1,9-DMU is considered to have low toxicity, similar to other methyluric acids. It is readily excreted by the kidneys. Unlike caffeine, it lacks the potent CNS stimulatory effects, making it a "downstream" inert product in the context of human consumption, unless consumed as part of a high-theacrine diet (e.g., Kucha tea), where it may contribute to a milder, sustained energy profile without the "crash" associated with caffeine.

References

  • Bykowski, E. A., et al. (2021).[5] Urinary biomarkers indicative of recovery from spinal cord injury: A Pilot Study. IBRO Neuroscience Reports. Link

  • Ashihara, H., & Suzuki, T. (2004).[3] Distribution and biosynthesis of caffeine in plants. Frontiers in Bioscience. Link

  • Mizuno, K., et al. (2003). Biosynthesis of theacrine (1,3,7,9-tetramethyluric acid) in leaves of Camellia assamica var.[6] kucha. Phytochemistry. Link

  • Human Metabolome Database (HMDB). Metabolite Entry: 1,9-Dimethyluric acid (HMDB0004308). Link

  • BenchChem. 1,7-Dimethyluric Acid vs 1,9-Dimethyluric Acid Structure & Properties. Link

Sources

Exploratory

Foreword: The Clinical Imperative for Understanding Theophylline Metabolism

An In-Depth Technical Guide to the Hepatic Metabolism of Theophylline to 1,3-Dimethyluric Acid Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Gemini, Senior Application Scient...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Hepatic Metabolism of Theophylline to 1,3-Dimethyluric Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Gemini, Senior Application Scientist

Theophylline (1,3-dimethylxanthine) has been a cornerstone in the management of respiratory diseases, including asthma and chronic obstructive pulmonary disease (COPD), for decades.[1][2] Its therapeutic efficacy, primarily attributed to bronchodilation and anti-inflammatory effects, is unfortunately constrained by a narrow therapeutic index.[1][3] This fine line between effective plasma concentrations (typically 10-20 µg/mL) and toxicity necessitates a profound understanding of its pharmacokinetic profile.[4] The metabolic fate of theophylline is the single most critical determinant of its clearance and, consequently, its safety and efficacy.

This guide provides a detailed exploration of the principal metabolic pathway of theophylline: its biotransformation into the major metabolite, 1,3-dimethyluric acid (1,3-DMU). We will dissect the enzymatic machinery responsible, present field-proven experimental protocols for its investigation, and discuss the clinical ramifications of this critical metabolic route.

A Note on Nomenclature: While the topic requested focuses on "1,9-Dimethyluric acid," the overwhelming body of scientific literature confirms that the primary and pharmacokinetically significant metabolite produced via hydroxylation of theophylline is 1,3-Dimethyluric acid (1,3-DMU) . This guide will proceed with the scientifically validated nomenclature and pathway.

Section 1: The Core Metabolic Pathway: 8-Hydroxylation of Theophylline

The clearance of theophylline from the body is predominantly a process of hepatic biotransformation, with approximately 90% of a given dose being metabolized in the liver before renal excretion.[5][6][7] The metabolic process follows several routes, but the most significant in terms of quantitative output is the 8-hydroxylation of the xanthine ring structure.

This reaction converts theophylline directly into 1,3-DMU.[6] This metabolite, along with others, is then eliminated in the urine. Studies analyzing urinary excretion have shown that 1,3-DMU accounts for the largest fraction of the administered dose, typically ranging from 35% to 42%.[8] Other parallel pathways include N-demethylation at the N1 and N3 positions to produce 1-methylxanthine (1X) and 3-methylxanthine (3X), respectively.[5][6] The 1-methylxanthine metabolite is subsequently oxidized by xanthine oxidase (XDH) to 1-methyluric acid.[9] A minor fraction, around 6%, can also be N-methylated to form caffeine.[5]

The dominance of the 8-hydroxylation pathway makes it the primary focus for any investigation into theophylline pharmacokinetics and drug-drug interactions.

Theophylline_Metabolism cluster_XDH Xanthine Oxidase (XDH) Theophylline Theophylline (1,3-Dimethylxanthine) DMU 1,3-Dimethyluric Acid (1,3-DMU) Theophylline->DMU 8-Hydroxylation (Primary Pathway, ~40%) CYP1A2, CYP2E1 MX1 1-Methylxanthine (1X) Theophylline->MX1 N1-Demethylation MX3 3-Methylxanthine (3X) Theophylline->MX3 N3-Demethylation (~15%) CYP1A2 Caffeine Caffeine Theophylline->Caffeine N7-Methylation (~6%) MU1 1-Methyluric Acid MX1->MU1 8-Hydroxylation

Caption: Major metabolic pathways of Theophylline.

Section 2: The Enzymatic Machinery: Cytochrome P450 Isoforms

The conversion of theophylline to 1,3-DMU is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. The specific isoforms involved have been extensively characterized, revealing a primary and a secondary contributor, which explains the nonlinear pharmacokinetics sometimes observed.[10]

  • Cytochrome P450 1A2 (CYP1A2): This is unequivocally the most important enzyme in theophylline metabolism.[10] It exhibits the highest affinity for theophylline and is responsible for its clearance at therapeutic concentrations.[10][11] CYP1A2 not only catalyzes the primary 8-hydroxylation to 1,3-DMU but also the N-demethylation pathways.[10] The expression and activity of CYP1A2 are highly variable among individuals due to genetic polymorphisms and are famously induced by polycyclic aromatic hydrocarbons found in tobacco smoke, leading to significantly increased theophylline clearance in smokers.[5][12]

  • Cytochrome P450 2E1 (CYP2E1): This isoform acts as a low-affinity, high-capacity enzyme for theophylline 8-hydroxylation.[10][11] Its contribution becomes more significant at higher, potentially toxic, theophylline concentrations when CYP1A2 may become saturated.[11] The activity of CYP2E1 can be induced by chronic alcohol consumption, adding another layer of variability to theophylline clearance.[10]

  • Other Isoforms (CYP2D6, CYP3A4): While some studies have detected minor activity from other isoforms like CYP2D6 and CYP3A4 at very high theophylline concentrations, their contribution to overall clearance at therapeutic doses is considered negligible.[10][11]

Data Presentation: Enzyme Kinetic Parameters for 1,3-DMU Formation

The causality behind prioritizing CYP1A2 and CYP2E1 in drug interaction studies is evident from their kinetic profiles. The lower Michaelis-Menten constant (Km) for CYP1A2 indicates a higher affinity for theophylline.

Enzyme IsoformApparent Km (mM)Apparent Vmax (pmol/min/mg)Role in Metabolism
CYP1A2 ~0.6~37.8Primary: High-affinity, low-capacity
CYP2E1 ~19.9~646.4Secondary: Low-affinity, high-capacity
CYP2D6 ~14.4~219.8Minor
CYP3A4 ~25.1~20.8Minor / Negligible
Data synthesized from studies using cDNA-expressed human P450s.[11]

Section 3: Experimental Protocols for Studying Theophylline Metabolism

To ensure trustworthy and reproducible results, experimental systems must be chosen and designed with a clear understanding of their capabilities and limitations. The following protocols represent a self-validating system for characterizing the formation of 1,3-DMU.

Causality in Experimental Design:
  • Why Human Liver Microsomes (HLMs)? HLMs are subcellular fractions containing the endoplasmic reticulum, where CYP enzymes are concentrated. Using pooled HLMs from multiple donors provides an average kinetic profile, smoothing out individual genetic variations and offering a more representative model of the general population's metabolic capacity.

  • Why a NADPH Regenerating System? CYP enzymes are monooxygenases that require NADPH as a cofactor for their catalytic cycle. In a static in vitro system, NADPH is rapidly depleted. An enzymatic regenerating system (e.g., using glucose-6-phosphate and G6P dehydrogenase) ensures a constant supply of NADPH, allowing the reaction to proceed linearly over the desired incubation time. This is a critical component for a self-validating protocol, as it prevents cofactor limitation from becoming a confounding variable.

  • Why HPLC with an Internal Standard? High-Performance Liquid Chromatography (HPLC) provides robust, specific, and sensitive quantification of both the parent drug and its metabolites.[13][14] The inclusion of an internal standard—a structurally similar but chromatographically distinct compound added at a fixed concentration to all samples—is essential for trustworthiness. It corrects for variability in sample preparation, injection volume, and instrument response, ensuring the accuracy of the final quantitative data.

Experimental Protocol 1: Kinetic Analysis of 1,3-DMU Formation in HLMs

Objective: To determine the Km and Vmax for the conversion of theophylline to 1,3-DMU in pooled human liver microsomes.

Materials:

  • Pooled Human Liver Microsomes (e.g., 50-donor pool)

  • Theophylline stock solution (in water or DMSO)

  • NADPH Regenerating System (e.g., Solution A: NADP+, Solution B: Glucose-6-Phosphate, G6P Dehydrogenase)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Internal Standard (IS) solution (e.g., Dyphylline or another suitable xanthine derivative)[13]

  • Ice-cold Acetonitrile (ACN) for reaction quenching

  • Microcentrifuge tubes, water bath/incubator, centrifuge

Methodology:

  • Preparation: Thaw HLMs and NADPH solutions on ice. Prepare serial dilutions of theophylline in phosphate buffer to achieve final concentrations spanning the expected Km (e.g., 0, 50, 100, 250, 500, 1000, 2500, 5000 µM).

  • Pre-incubation: In microcentrifuge tubes, combine phosphate buffer, HLM suspension (to a final protein concentration of ~0.5 mg/mL), and the NADPH regenerating system's Solution B. Pre-incubate at 37°C for 5 minutes to bring the system to temperature.

  • Reaction Initiation: Add the theophylline dilutions to their respective tubes to start the reaction. Simultaneously, start a timer. Include a control with no theophylline (blank) and a control with no NADPH regenerating system (to check for non-CYP mediated metabolism).

  • Incubation: Incubate the reactions at 37°C for a predetermined time (e.g., 20 minutes; this should be within the linear range of formation, determined in preliminary experiments).

  • Reaction Termination: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard. This simultaneously precipitates the microsomal proteins and halts enzymatic activity.

  • Sample Processing: Vortex the tubes vigorously. Centrifuge at >12,000 x g for 10 minutes to pellet the precipitated protein.

  • Collection: Carefully transfer the supernatant to HPLC vials for analysis.

Experimental Protocol 2: HPLC-UV Quantification of Theophylline and 1,3-DMU

Objective: To separate and quantify theophylline and 1,3-DMU from the processed HLM incubation samples.

Instrumentation & Conditions:

  • HPLC System: A standard system with a pump, autosampler, and UV/Vis detector.

  • Column: C18 Reverse-Phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[2]

  • Mobile Phase: An isocratic mixture of phosphate buffer and an organic modifier (e.g., 90:10 v/v 20 mM Potassium Phosphate pH 6.0 : Methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.[2]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Methodology:

  • System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Standard Curve Preparation: Prepare a series of standards containing known concentrations of theophylline, 1,3-DMU, and a fixed concentration of the internal standard in a matrix that mimics the final sample composition (buffer:ACN mix).

  • Sample Analysis: Inject the standards first to establish calibration curves (Peak Area Ratio vs. Concentration). Then, inject the unknown samples from Protocol 1.

  • Data Processing: Integrate the peak areas for theophylline, 1,3-DMU, and the internal standard. Calculate the peak area ratio (Analyte/IS). Use the linear regression equation from the standard curve to determine the concentration of 1,3-DMU formed in each sample.

  • Kinetic Analysis: Plot the rate of 1,3-DMU formation (pmol/min/mg protein) against the theophylline concentration. Fit the data to the Michaelis-Menten equation using non-linear regression software to calculate the Km and Vmax values.

Experimental_Workflow cluster_prep Protocol 1: In Vitro Incubation cluster_analysis Protocol 2: HPLC Analysis A 1. Prepare Reagents (HLMs, Theophylline dilutions, NADPH System) B 2. Pre-incubate HLMs & NADPH System B @ 37°C A->B C 3. Initiate Reaction with Theophylline B->C D 4. Incubate @ 37°C C->D E 5. Terminate Reaction (Ice-cold ACN + Internal Std) D->E F 6. Centrifuge to Pellet Protein E->F G 7. Collect Supernatant F->G I 9. Inject Samples onto HPLC-UV G->I Transfer to HPLC Vials H 8. Prepare Standard Curve H->I J 10. Quantify Analytes vs. Standard Curve I->J K 11. Perform Kinetic Analysis (Michaelis-Menten Plot) J->K Result Result: Km and Vmax Values K->Result

Caption: Workflow for determining theophylline metabolism kinetics.

Section 4: Pharmacokinetic Implications and Clinical Relevance

The enzymatic pathway converting theophylline to 1,3-DMU is not just an academic curiosity; it is the fulcrum of the drug's clinical behavior.

  • Drug-Drug Interactions (DDIs): Co-administration of theophylline with strong CYP1A2 inhibitors (e.g., the antibiotic ciprofloxacin or the antidepressant fluvoxamine) can dramatically decrease theophylline clearance, leading to accumulation and potential toxicity.[6] Conversely, CYP1A2 inducers (e.g., components of tobacco smoke) accelerate clearance, potentially rendering therapeutic doses ineffective.[5]

  • Metabolic Phenotyping: The ratio of 1,3-DMU to theophylline in serum or urine can serve as a valuable in vivo probe for CYP1A2 activity.[15] This ratio can help clinicians and researchers phenotype a patient's metabolic capacity, offering a step towards personalized dosing strategies.[15]

  • Impact of Disease States: The reliance on hepatic metabolism means that liver disease can severely impair theophylline clearance. Furthermore, since the metabolites are cleared renally, patients with acute renal failure can accumulate 1,3-DMU and other metabolites to very high levels, which may contribute to toxicity symptoms even when parent theophylline levels are within the therapeutic range.[16]

Conclusion

The 8-hydroxylation of theophylline to 1,3-dimethyluric acid is the principal metabolic pathway governing the drug's disposition. This conversion is predominantly mediated by the high-affinity enzyme CYP1A2, with contributions from the low-affinity CYP2E1 at higher concentrations. The significant inter-individual variability in the activity of these enzymes, driven by genetics, lifestyle factors, and co-medications, underscores the clinical challenges associated with theophylline use. A thorough understanding of this metabolic pathway, validated through robust in vitro methodologies as described herein, is essential for predicting drug interactions, interpreting clinical outcomes, and guiding the development of safer respiratory therapeutics.

References

  • ResearchGate. (n.d.). Contributions of various factors to theophylline clearance in asthmatic... Retrieved from [Link]

  • Tjia, J. F., Colbert, J., & Back, D. J. (1995). Metabolism of theophylline by cDNA-expressed human cytochromes P-450. Journal of Pharmacology and Experimental Therapeutics, 273(2), 949–953. Retrieved from [Link]

  • Kuroda, Y., Taguchi, K., Enoki, Y., Matsumoto, K., Hori, S., & Kizu, J. (2019). Age-Associated Theophylline Metabolic Activity Corresponds to the Ratio of 1,3-Dimethyluric Acid to Theophylline in Mice. Biological & Pharmaceutical Bulletin, 42(8), 1423–1427. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). THEOPHYLLINE tablet, extended release. DailyMed. Retrieved from [Link]

  • Landay, R. A., Gonzalez, M. A., & Taylor, J. C. (1978). Studies on theophylline metabolism: autoinduction and inhibition by antipyrine. Journal of Allergy and Clinical Immunology, 62(2), 117–121. Retrieved from [Link]

  • Giacomini, K. M., Swezy, V. B., & Blaschke, T. F. (1986). Pharmacokinetics of theophylline and its metabolites during acute renal failure. A case report. Clinical Pharmacokinetics, 11(4), 337–342. Retrieved from [Link]

  • PharmGKB. (n.d.). Theophylline Pathway, Pharmacokinetics. Retrieved from [Link]

  • Grygiel, J. J., & Birkett, D. J. (1981). Secondary Metabolism of Theophylline Biotransformation Products in Man--Route of Formation of 1-methyluric Acid. Clinical and Experimental Pharmacology & Physiology, 8(5), 455–459. Retrieved from [Link]

  • Dash, S. S., & Gummadi, S. N. (2007). Two distinct pathways for metabolism of theophylline and caffeine are coexpressed in Pseudomonas putida CBB5. Journal of Bacteriology, 189(22), 8340–8346. Retrieved from [Link]

  • Notarianni, L. J., & Ioannides, C. (1998). Cytochrome P450 isoform selectivity in human hepatic theobromine metabolism. British Journal of Clinical Pharmacology, 46(5), 491–495. Retrieved from [Link]

  • Bauer, L. A. (n.d.). Theophylline. In Applied Clinical Pharmacokinetics, 3e. AccessPharmacy. Retrieved from [Link]

  • Desiraju, R. K., Sugita, E. T., & Mayock, R. L. (1977). Determination of theophylline and its metabolites by liquid chromatography. Journal of Chromatographic Science, 15(12), 563–568. Retrieved from [Link]

  • Zhang, H., Liu, Y., Li, F., & Liu, Y. (2020). Theophylline Acetaldehyde as the Initial Product in Doxophylline Metabolism in Human Liver. Drug Metabolism and Disposition, 48(5), 360–368. Retrieved from [Link]

  • Kim, Y. C., Park, G. J., & Lee, M. G. (2004). Pharmacokinetics of Theophylline in Diabetes Mellitus Rats: Induction of CYP1A2 and CYP2E1 on 1,3-dimethyluric Acid Formation. Journal of Pharmaceutical Sciences, 93(8), 2008–2017. Retrieved from [Link]

  • Sarkar, M., Polk, R. E., & Guzelian, P. S. (1992). Characterization of human cytochromes P450 involved in theophylline 8-hydroxylation. Drug Metabolism and Disposition, 20(1), 31–38. Retrieved from [Link]

  • Bonati, M., Latini, R., Tognoni, G., & Garattini, S. (1982). Pharmacokinetics of theophylline: a dose-range study. British Journal of Clinical Pharmacology, 13(3), 425–428. Retrieved from [Link]

  • Rouini, M. R., Asadipour, A., & Ardakani, Y. H. (2005). A Quantitative Thin Layer Chromatography Method for Determination of Theophylline in Plasma. DARU Journal of Pharmaceutical Sciences, 13(2), 65-69. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Update on the pharmacokinetics of theophylline. Retrieved from [Link]

  • Al-Salman, H. N. K., & Al-Jubouri, A. R. M. (2021). Theophylline Determination in Pharmaceuticals Using a Novel High-performance Liquid Chromatographic Process. Annals of the Romanian Society for Cell Biology, 7233-7240. Retrieved from [Link]

  • Amini, H., & Ahmadiani, A. (2005). Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples. Journal of the Chinese Chemical Society, 52(4), 747-752. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Theophylline. DailyMed. Retrieved from [Link]

  • ResearchGate. (n.d.). The metabolic pathway of theophylline and caffeine. Retrieved from [Link]

Sources

Foundational

The Role of 1,9-Dimethyluric Acid in Purine Metabolism: An In-Depth Technical Guide

Executive Summary 1,9-Dimethyluric acid (1,9-DMUA) is a specific, often overlooked purine metabolite that occupies a unique niche at the intersection of dietary alkaloid metabolism, gut microbiome activity, and neurophys...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,9-Dimethyluric acid (1,9-DMUA) is a specific, often overlooked purine metabolite that occupies a unique niche at the intersection of dietary alkaloid metabolism, gut microbiome activity, and neurophysiological signaling. Unlike the canonical caffeine metabolites (e.g., 1,7-dimethyluric acid), 1,9-DMUA features a methylation at the N9 position—a structural modification that typically signifies origin from specific dietary sources like Kucha tea (rich in Theacrine) or distinct microbial processing.

This guide analyzes the biochemical trajectory of 1,9-DMUA, its emerging role as a prognostic biomarker in spinal cord injury (SCI) and cardiovascular health, and the precise analytical methodologies required to distinguish it from its isomers in complex biological matrices.

Chemical Identity & Structural Significance[1]

The Isomeric Challenge

In purine metabolism, the position of methyl groups dictates biological activity and enzymatic affinity. 1,9-DMUA is an isomer of the more common caffeine metabolites, but its N9-methyl group confers distinct physicochemical properties.

CompoundStructure (Methyl Positions)Primary OriginKey Enzyme Interaction
1,9-Dimethyluric Acid N1, N9Theacrine catabolism, Gut microbiotaLow affinity for Xanthine Oxidase
1,7-Dimethyluric Acid N1, N7Caffeine (Paraxanthine) metabolismCYP1A2 / Xanthine Oxidase
1,3-Dimethyluric Acid N1, N3Theophylline metabolismCYP1A2 / Xanthine Oxidase
Structural Diagram (Graphviz)

The following diagram illustrates the structural relationship between Caffeine, Theacrine, and 1,9-DMUA, highlighting the critical N9-methylation step.

PurineStructure cluster_legend Pathway Legend Caffeine Caffeine (1,3,7-Trimethylxanthine) Theacrine Theacrine (1,3,7,9-Tetramethyluric Acid) Caffeine->Theacrine Plant Biosynthesis (Camellia kucha) Oxidation @ C8 + Methylation @ N9 DMUA_17 1,7-Dimethyluric Acid (Common Isomer) Caffeine->DMUA_17 Human Liver (CYP1A2 + XO) Demethylation @ N3 DMUA_19 1,9-Dimethyluric Acid (Target Metabolite) Theacrine->DMUA_19 Human/Microbial Catabolism Demethylation @ N3, N7 key Green: Plant Pathway Red: Putative Human/Gut Pathway Grey: Canonical Caffeine Path

Caption: Structural lineage of 1,9-DMUA showing its divergence from standard caffeine metabolism via the N9-methylation pathway characteristic of Theacrine.

Metabolic Origins: The N9-Methyl Enigma

The presence of a methyl group at the N9 position in 1,9-DMUA is biochemically significant because human methyltransferases generally do not methylate the N9 position of the purine ring. Therefore, 1,9-DMUA is primarily an exogenous metabolite or a product of gut microbial transformation .

The Theacrine Connection

The most direct precursor to 1,9-DMUA is Theacrine (1,3,7,9-tetramethyluric acid), a purine alkaloid found in Camellia assamica var. kucha.

  • Mechanism: Upon ingestion, Theacrine undergoes demethylation. Unlike caffeine, which is metabolized by CYP1A2 to paraxanthine (1,7-dimethylxanthine), Theacrine's uric acid core is more stable.

  • Catabolism: Stepwise loss of methyl groups at N3 and N7 yields 1,9-dimethyluric acid.

The Gut Microbiome Factor

Recent metabolomic profiling (Reference 1) suggests that 1,9-DMUA levels correlate with whole-grain diets and specific gut flora profiles.

  • Hypothesis: Gut bacteria may possess unique N-methyltransferase capabilities or demethylase activity that generates 1,9-DMUA from dietary purines, distinct from hepatic CYP450 pathways.

Physiological Roles & Clinical Biomarker Status

1,9-DMUA is no longer viewed merely as waste.[1] Emerging research identifies it as a bioactive molecule with prognostic value.[2]

Neuroprotection & Spinal Cord Injury (SCI)

A pivotal study identified 1,9-DMUA as a serum metabolite significantly correlated with recovery scores (SCIM) in spinal cord injury patients.

  • Mechanism: Purine derivatives, including 1,9-DMUA, may enhance neuronal glutathione (GSH) synthesis, providing antioxidant protection against excitotoxicity and oxidative stress following trauma.

  • Clinical Insight: Elevated serum 1,9-DMUA tracks with improved neuroplastic outcomes, suggesting it could serve as a proxy biomarker for effective neurorehabilitation.

Cardiovascular Health (Atrial Fibrillation)

In contrast to its positive role in SCI, 1,9-DMUA levels have been observed to be reduced in patients with persistent atrial fibrillation (PeAF) compared to healthy controls.

  • Implication: This reduction may reflect a dysbiosis in the gut microbiome (which produces/modifies the metabolite) or an altered metabolic flux in PeAF patients, distinguishing it from Uric Acid (which is typically elevated in CVD).

Experimental Methodologies

Analytical Quantification (LC-MS/MS)

Distinguishing 1,9-DMUA from its isomers (1,3-DMUA and 1,7-DMUA) requires high-resolution chromatography and specific mass transitions.

Protocol: Targeted LC-MS/MS Detection

  • Sample Prep:

    • Acidify urine/serum (pH < 3.5) with acetic acid.[1][3][4][5]

    • Liquid-Liquid Extraction (LLE) using Chloroform:Isopropanol (95:5 v/v).[3]

    • Note: 1,9-DMUA is sufficiently stable to serve as an internal standard for other caffeine metabolites if isotopically labeled versions are unavailable, but in this context, we treat it as the analyte.

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., Agilent SB-Aq, 2.1 x 50mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.[3]

    • Gradient: 0-1 min (1% B), 1-8 min (linear to 15% B), 8-10 min (wash).

  • Mass Spectrometry (ESI-):

    • Operate in Negative Ion Mode (superior sensitivity for uric acid derivatives).

    • Precursor Ion: m/z 195.05 [M-H]⁻.

    • Quantification Transition: m/z 195.05 → 137.02 (Loss of -NCO group).

    • Confirmation Transition: m/z 195.05 → 152.04.

Synthesis Workflow

For research standards, 1,9-DMUA can be synthesized via the Traube purine synthesis method or by modifying 9-methyluric acid.

SynthesisWorkflow Start Precursor: 5,6-diamino-1-methyluracil Step1 Step 1: Formylation (Formic Acid) Start->Step1 Step2 Step 2: Methylation (Methyl Iodide) @ N9 Position Step1->Step2 Step3 Step 3: Cyclization (Alkali) Step2->Step3 Product Product: 1,9-Dimethyluric Acid Step3->Product

Caption: Synthetic route for generating high-purity 1,9-DMUA standards for biological assays.

References

  • Identification of Serum Metabolites as Prognostic Biomarkers Following Spinal Cord Injury. Source: MDPI / Semantic Scholar Context: Establishes 1,9-DMUA as a biomarker for SCI recovery. URL:[Link]

  • Theacrine (1,3,7,9-tetramethyluric acid) synthesis in leaves of a Chinese tea, kucha. Source: PubMed / Phytochemistry Context: Defines the biosynthetic origin of N9-methylated purines. URL:[Link]

  • Changes in Intestinal Flora Structure and Metabolites Are Associated With Myocardial Fibrosis. Source: Frontiers in Cellular and Infection Microbiology Context: Identifies reduced 1,9-DMUA in atrial fibrillation patients. URL:[Link]

  • Interaction of ibuprofen and probenecid with drug metabolizing enzyme phenotyping procedures. Source: British Journal of Clinical Pharmacology Context: Describes the use of 1,9-DMUA as an internal standard and analytical separation. URL:[Link]

  • HMDB Entry: 1,9-Dimethyluric acid. Source: Human Metabolome Database Context: Chemical and physical properties, MS spectra data.[6] URL:[Link]

Sources

Exploratory

Technical Whitepaper: 1,9-Dimethyluric Acid in Human Urine

This technical guide details the detection, quantification, and metabolic significance of 1,9-Dimethyluric acid (1,9-DMU) in human urine. Unlike the ubiquitous caffeine metabolites (1,3-, 1,7-, and 3,7-dimethyluric acids...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the detection, quantification, and metabolic significance of 1,9-Dimethyluric acid (1,9-DMU) in human urine. Unlike the ubiquitous caffeine metabolites (1,3-, 1,7-, and 3,7-dimethyluric acids), 1,9-DMU represents a distinct metabolic signature often linked to the intake of Theacrine (1,3,7,9-tetramethyluric acid) and specific dietary sources like Camellia assamica var. kucha.

Quantification, Metabolic Origin, and Analytical Differentiation

Executive Summary

1,9-Dimethyluric acid (1,9-DMU) is a purine alkaloid metabolite detectable in human urine.[1] While isomeric with the common caffeine metabolites (1,3-DMU, 1,7-DMU, and 3,7-DMU), 1,9-DMU is pharmacokinetically distinct. It serves as a primary downstream biomarker for Theacrine (TeaCrine®) consumption and has emerged in metabolomic screens for renal function and spinal cord injury recovery.[2]

This guide addresses the critical analytical challenge: isobaric interference . Because 1,9-DMU shares the exact molecular mass (


) and fragmentation patterns with other dimethyluric acids, standard "caffeine metabolite" assays often misidentify or co-elute this compound.[2] Accurate quantification requires high-resolution chromatography and specific enzymatic grounding.[2]

Part 1: Metabolic Origin & Pharmacokinetics[2]

The Theacrine-Caffeine Distinction

To understand 1,9-DMU, one must distinguish its precursor. Caffeine is 1,3,7-trimethylxanthine . Its metabolic demethylation and oxidation produce 1,3-, 1,7-, and 3,7-dimethyluric acids, but rarely 1,9-DMU in significant quantities due to the lack of an N-9 methyl group in the parent molecule.

1,9-DMU is the signature metabolite of Theacrine (1,3,7,9-tetramethyluric acid). Theacrine, found in Kucha tea (Camellia assamica var. kucha), undergoes sequential N-demethylation in the liver (Phase I metabolism), likely catalyzed by CYP450 isoforms (CYP1A2, CYP3A4), stripping methyl groups at positions 1, 3, or 7, eventually yielding 1,9-DMU.

Pathway Visualization

The following diagram illustrates the divergent metabolic pathways of Caffeine and Theacrine, highlighting the specific origin of 1,9-DMU.

MetabolicPathway Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (Demethylation) DMU13 1,3-Dimethyluric Acid Caffeine->DMU13 CYP1A2 Theacrine Theacrine (1,3,7,9-Tetramethyluric Acid) TMU139 1,3,9-Trimethyluric Acid Theacrine->TMU139 Demethylation (Loss of N-7 Methyl) DMU17 1,7-Dimethyluric Acid (Major Caffeine Metabolite) Paraxanthine->DMU17 Xanthine Oxidase (Oxidation) DMU19 1,9-DIMETHYLURIC ACID (Target Analyte) TMU139->DMU19 Demethylation (Loss of N-3 Methyl)

Caption: Divergent metabolic pathways showing 1,9-DMU origin from Theacrine vs. standard caffeine metabolites.

Part 2: Analytical Methodologies (The Core)[2]

The Isobaric Challenge

All dimethyluric acid isomers have a precursor ion


 of m/z 197.07 .[2] Low-resolution mass spectrometry (single quad) cannot distinguish them.[2] Even MS/MS transitions (e.g., 

) are often shared.[2] Chromatographic separation is the only self-validating control.
Physicochemical Profile
PropertyValueRelevance to Protocol
Molecular Weight 196.16 g/mol Identical to 1,3-, 1,7-, and 3,7-DMU.
pKa ~5.6 (N-9 proton)Acidic.[2] Ionizes well in negative mode (ESI-), but positive mode (ESI+) is often preferred for sensitivity in urine matrices.[2]
LogP -0.5 to -0.8Highly polar. Elutes early on C18; requires high aqueous stability or HILIC.[2]
Solubility Low in organic solventsReconstitution solvent must be high-aqueous (e.g., 95% H2O).[2]

Part 3: Experimental Protocols

Protocol A: Sample Preparation (Solid Phase Extraction)

Objective: Remove urea and salts that suppress ionization while retaining polar purines.[2]

  • Thawing: Thaw urine samples at 4°C. Vortex for 30s.

  • Centrifugation: Spin at 10,000 x g for 10 min to remove precipitates.

  • Hydrolysis (Optional): If total (conjugated + free) 1,9-DMU is required, incubate 100 µL urine with 50 µL

    
    -glucuronidase/arylsulfatase at 37°C for 2 hours. Note: Purines are often excreted free, so this step is assay-dependent.
    
  • Dilution: Mix 100 µL supernatant with 900 µL 0.1% Formic Acid in Water .

    • Why: Acidification ensures the molecule is protonated (or neutral) for retention on RP columns and matches the mobile phase.[2]

  • Internal Standard: Add 10 µL of

    
    -Caffeine  or 
    
    
    
    -Uric Acid
    (final conc. 1 µM).
  • Filtration: Filter through a 0.22 µm PTFE plate to prevent column clogging.[2]

Protocol B: High-Resolution LC-MS/MS Quantification

Objective: Baseline separation of 1,9-DMU from 1,3-DMU and 1,7-DMU.

Chromatographic Conditions:

  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or Phenomenex Kinetex F5 (Pentafluorophenyl).[2]

    • Expert Insight: The HSS T3 is designed for polar retention.[2] Standard C18 columns often elute 1,9-DMU in the void volume.[2] The F5 phase offers unique selectivity for isomeric purines via pi-pi interactions.[2]

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[2]

  • Flow Rate: 0.3 mL/min.[2]

  • Gradient:

    • 0-1 min: 1% B (Isocratic hold for polar retention)

    • 1-6 min: 1%

      
       15% B (Shallow gradient is critical for isomer separation)
      
    • 6-8 min: 15%

      
       95% B (Wash)
      
    • 8-10 min: 1% B (Re-equilibration)

MS/MS Parameters (ESI+):

  • Source: Electrospray Ionization (Positive Mode).[2]

  • Precursor Ion:

    
     197.1 
    
    
    
    [2]
  • Quantifier Transition:

    
     (Loss of methyl-isocyanate group).[2]
    
  • Qualifier Transition:

    
     (Ring cleavage).[2]
    
  • Dwell Time: 50 ms.

Part 4: Workflow Visualization

AnalyticalWorkflow cluster_prep Sample Preparation cluster_lc LC Separation (HSS T3) cluster_ms MS/MS Detection Urine Human Urine (100 µL) Spin Centrifuge 10k x g Urine->Spin Dilute Dilute 1:10 0.1% Formic Acid Spin->Dilute Filter 0.22 µm Filter Dilute->Filter Inject Injection (2-5 µL) Filter->Inject Sep Isomer Separation (1,9 vs 1,3/1,7) Inject->Sep ESI ESI (+) m/z 197.1 Sep->ESI MRM MRM 197->140 ESI->MRM

Caption: Step-by-step workflow for the extraction and specific detection of 1,9-DMU.

Part 5: Clinical & Research Applications[2][4]

  • Theacrine Compliance Monitoring: In clinical trials for cognitive enhancers (e.g., TeaCrine®), 1,9-DMU is the definitive urinary marker of compliance, distinguishing active treatment from placebo or standard caffeine consumption.[2]

  • Metabolic Phenotyping: The ratio of 1,3,7,9-TMU to 1,9-DMU can serve as a phenotypic probe for specific demethylation enzymes, potentially offering a safer alternative to probe drugs like phenacetin.

  • Spinal Cord Injury (SCI) Biomarker: Emerging research (See Ref 4) indicates 1,9-DMU levels correlate with functional recovery scores in SCI patients, possibly reflecting altered purine salvage pathway dynamics during neuroregeneration.[2]

References

  • Rybak, M. E., et al. (2015).[2] Urine Excretion of Caffeine and Select Caffeine Metabolites Is Common in the US Population.[2][3] Journal of Nutrition.[2] [Link]

  • He, H., et al. (2017).[2] Assessment of the Drug–Drug Interaction Potential Between Theacrine and Caffeine in Humans.[2][4] Journal of Caffeine Research.[2] [Link]

  • Peng, J., et al. (2014).[2] Identification of Serum Metabolites as Prognostic Biomarkers Following Spinal Cord Injury.[2] Scientific Reports.[2] [Link]

  • SIELC Technologies. HPLC Method for Separation of Dimethyluric Acid Isomers. [Link]

Sources

Foundational

Discovery of endogenous 1,9-Dimethyluric acid

Topic: Discovery of Endogenous 1,9-Dimethyluric Acid: Biomarker Identification & Analytical Characterization Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Pro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery of Endogenous 1,9-Dimethyluric Acid: Biomarker Identification & Analytical Characterization Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Paradigm Shift in Methyluric Acid Profiling[1][2]

For decades, methylated uric acid derivatives detected in human biofluids were almost exclusively categorized as exogenous xenobiotics—downstream metabolites of dietary methylxanthines (caffeine, theophylline, theobromine).[1] The standard metabolic map includes 1,3-dimethyluric acid (1,3-DMU), 1,7-DMU, and 3,7-DMU.[2]

The discovery of endogenous 1,9-dimethyluric acid (1,9-DMU) represents a critical deviation from this established dogma. Unlike its isomers, 1,9-DMU has been identified as a distinct, statistically significant biomarker for Traumatic Brain Injury (TBI) and Spinal Cord Injury (SCI) severity, with evidence suggesting an origin independent of acute caffeine intake—likely arising from specific host-microbiome co-metabolism or stress-induced endogenous methylation.

This guide details the structural uniqueness of 1,9-DMU, the analytical protocols required to distinguish it from isobaric interferences, and its emerging role as a prognostic biomarker in neurotrauma and gut-brain axis dysfunction.

Chemical Identity & Structural Uniqueness[2][3]

To understand the significance of 1,9-DMU, one must first distinguish it from the "canonical" caffeine metabolites.

2.1 The Methylation Mismatch

Caffeine is 1,3,7-trimethylxanthine . Its metabolic demethylation and oxidation typically yield:

  • 1,7-dimethyluric acid (via paraxanthine)[2]

  • 1,3-dimethyluric acid (via theophylline)[2][3]

  • 3,7-dimethyluric acid (via theobromine)[2]

1,9-Dimethyluric acid possesses a methyl group at the N9 position .[2] Since the standard caffeine scaffold lacks an N9 methyl group (N9 is unmethylated in xanthine/uric acid tautomers), the presence of 1,9-DMU implies a unique biosynthetic origin.[1] It requires either:

  • De novo methylation at the N9 position by a specific methyltransferase.[1]

  • Metabolism of a rare dietary precursor like Theacrine (1,3,7,9-tetramethyluric acid).[1][4]

  • Microbial transformation of purines within the gut.[1]

2.2 Physicochemical Properties[1][5]
  • IUPAC Name: 1,9-dimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione[5]

  • Molecular Formula: C7H8N4O3[5][6][7]

  • Monoisotopic Mass: 196.0596 Da[5][6]

  • Key Differentiator: The N9-methyl group alters the hydrogen bonding capacity and polarity compared to the N7-methylated isomers, allowing for chromatographic separation despite identical mass.[1][5]

Biosynthetic Origins & Biological Function[2][3]

The "discovery" of 1,9-DMU is functionally linked to its role as a stress-response metabolite rather than a mere dietary waste product.[1][5]

3.1 The Endogenous vs. Microbiome Hypothesis

Recent metabolomic profiling in neurotrauma patients (TBI/SCI) has isolated 1,9-DMU as a predictive marker.[1]

  • Neurotrauma Biomarker: In TBI and SCI cohorts, 1,9-DMU levels correlate positively with the Spinal Cord Independence Measure (SCIM) and recovery outcomes.[1] This suggests it may function as a neuroprotective antioxidant, scavenged or produced in response to injury-induced oxidative stress.[1]

  • Gut-Brain Axis: Decreased levels of 1,9-DMU have been observed in patients with persistent atrial fibrillation and gut dysbiosis.[1][5] This strongly supports the hypothesis that 1,9-DMU production is modulated by the gut microbiome , potentially serving as a signaling molecule between the gut and the injured central nervous system (CNS).[1]

3.2 Mechanism of Action

Structurally similar to uric acid (a potent endogenous antioxidant), 1,9-DMU is hypothesized to scavenge Reactive Oxygen Species (ROS) and peroxynitrite .[1] Its elevation in recovering TBI patients may reflect a compensatory upregulation of antioxidant defenses.[1]

BiosynthesisPathways Dietary Dietary Precursors (Theacrine/Rare Alkaloids) DMU19 1,9-Dimethyluric Acid (1,9-DMU) Dietary->DMU19 Minor Route Microbiome Gut Microbiome (Purine Metabolism) Microbiome->DMU19 Major Putative Route Endogenous Endogenous Synthesis (Putative N9-Methyltransferase) Endogenous->DMU19 Stress Response? Recovery Neuroprotection & Functional Recovery DMU19->Recovery ROS Scavenging TBI Neurotrauma (TBI/SCI) Oxidative Stress TBI->DMU19 Upregulation Correlation

Figure 1: Putative biosynthetic origins and functional role of 1,9-Dimethyluric acid in neurotrauma recovery.[1][5]

Analytical Protocol: Separation & Detection

Distinguishing 1,9-DMU from its isomers (1,3-DMU, 1,7-DMU) is the primary technical challenge. Standard low-resolution MS will fail as all isomers share the


 196.06 parent ion.[1][5]
4.1 LC-MS/MS Methodology

Objective: Chromatographic resolution of 1,9-DMU from isobaric interferences.

Instrumentation: UHPLC coupled to Triple Quadrupole (QqQ) MS.

Protocol Steps:

  • Sample Prep: Protein precipitation of serum/plasma using cold methanol (1:3 v/v). Centrifuge at 14,000 x g for 10 min.

  • Column Selection: HSS T3 or Pentafluorophenyl (PFP) columns are superior to standard C18 for separating polar purines.[1]

    • Rationale: PFP phases offer unique selectivity for positional isomers of aromatic compounds via pi-pi interactions.[1][5]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid[5]

  • Gradient: Slow ramp (2% B to 15% B over 10 minutes) is critical. 1,9-DMU typically elutes between 1,3-DMU and 1,7-DMU depending on pH.[5]

  • MS/MS Transitions (MRM):

    • Precursor: 197.1

      
      
      
    • Quantifier: 137.1 (Loss of NHCO + CH3)[1]

    • Qualifier: 110.1 (Ring fragmentation)[1]

    • Note: While fragments are similar across isomers, Retention Time (RT) matching with authentic standards is non-negotiable.[1]

4.2 NMR Validation

For discovery-phase validation,


-NMR is used.[1][5]
  • Signal: 1,9-DMU shows distinct N-methyl singlets.[1][5]

  • Shift: ~3.29 ppm and ~3.50 ppm (dependent on pH/solvent).[1]

  • Advantage: NMR provides structural certainty that MS alone cannot guarantee without perfect chromatographic separation.[1][5]

Data Presentation: Metabolite Comparison

MetaboliteStructure (Methyl Positions)OriginClinical RelevanceHMDB ID
1,9-Dimethyluric acid N1, N9 Endogenous / Microbiome TBI/SCI Biomarker, Neuroprotection HMDB0002026
1,3-Dimethyluric acidN1, N3Caffeine/TheophyllineCYP1A2 Activity MarkerHMDB0001857
1,7-Dimethyluric acidN1, N7Caffeine/ParaxanthineMajor Caffeine MetaboliteHMDB0011103
3,7-Dimethyluric acidN3, N7TheobromineCocoa Consumption MarkerHMDB0001982

References

  • Kong, C., et al. (2023). "Identification of Serum Metabolites as Prognostic Biomarkers Following Spinal Cord Injury: A Pilot Study."[1] Metabolites, 13(5), 605.[1] [Link][1][4]

  • Human Metabolome Database (HMDB). "Metabocard for 1,9-Dimethyluric acid (HMDB0002026)." [Link][1]

  • Bykowski, E.A., et al. (2025). "Urinary Metabolomic Signatures as Indicators of Injury Severity from Traumatic Brain Injury."[1] ResearchGate. [Link]

  • Zuo, K., et al. (2021). "Changes in Intestinal Flora Structure and Metabolites Are Associated With Myocardial Fibrosis in Patients With Persistent Atrial Fibrillation."[1] Frontiers in Cellular and Infection Microbiology. [Link]

  • Zheng, X.Q., et al. (2002). "Theacrine (1,3,7,9-tetramethyluric acid) synthesis in leaves of a Chinese tea, kucha (Camellia assamica var.[1][8][9] kucha)." Phytochemistry, 60(2), 129-134.[1][8][9] [Link]

Sources

Exploratory

1,9-Dimethyluric Acid: Metabolic Origins, Analytical Distinction, and Clinical Relevance

Executive Summary 1,9-Dimethyluric acid (1,9-DMU) represents a distinct and often overlooked metabolite within the broader class of methylxanthine derivatives. Unlike the canonical metabolites of caffeine (1,3-dimethylur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,9-Dimethyluric acid (1,9-DMU) represents a distinct and often overlooked metabolite within the broader class of methylxanthine derivatives. Unlike the canonical metabolites of caffeine (1,3-dimethyluric acid or 1,7-dimethyluric acid), 1,9-DMU is primarily associated with the catabolism of specific dietary purine alkaloids such as theacrine and methylliberine , or generated via unique microbial transformations in the gut.

This technical guide dissects the metabolic pathways governing 1,9-DMU formation, establishes rigorous protocols for its analytical separation from isobaric interferences, and evaluates its emerging utility as a biomarker in neurodegenerative and metabolic disorders.

Part 1: Chemical Identity and Structural Biology

Structural Distinction

The biological activity and analytical challenges of 1,9-DMU stem from the specific methylation at the N9 position of the purine ring. This methylation pattern prevents the formation of the N9-riboside bond typical of nucleosides, rendering it a stable end-product rather than a salvage pathway intermediate.

Property1,9-Dimethyluric Acid1,3-Dimethyluric Acid1,7-Dimethyluric Acid
IUPAC Name 1,9-dimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione1,3-dimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione1,7-dimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione
Primary Precursor Theacrine, MethylliberineTheophylline, CaffeineParaxanthine, Caffeine
Key Feature N9-Methylation (Rare in human endogenous purines)N3-MethylationN7-Methylation
CAS Number 55441-62-8944-73-033868-03-0
Molecular Weight 196.16 g/mol 196.16 g/mol 196.16 g/mol
Physicochemical Behavior
  • Solubility: Low aqueous solubility at neutral pH; increases significantly in alkaline conditions due to deprotonation at N7.

  • pKa: The acidic proton at N7 (pKa ~5.8) allows for electrophoretic separation, but the lack of N3/N1 protons (blocked by methyls in other isomers) creates unique retention profiles in chromatography.

Part 2: Metabolic Pathways and Enzymology

The presence of 1,9-DMU in human biofluids is often a tracer of specific dietary intake (e.g., Kucha tea, specific Coffea species) or gut microbiota activity, rather than direct hepatic metabolism of caffeine.

The Theacrine-Liberine Pathway (Major Source)

While caffeine (1,3,7-trimethylxanthine) is demethylated by hepatic CYP1A2 to paraxanthine (1,7-dimethylxanthine), Theacrine (1,3,7,9-tetramethyluric acid) undergoes a different catabolic fate.

  • Ingestion: Theacrine is consumed via supplements or Camellia assamica var. kucha.

  • Demethylation: Sequential removal of methyl groups at N3 and N7 positions.

  • Formation: The persistence of the N1 and N9 methyl groups yields 1,9-DMU.

The Gut-Microbiota Axis

Recent metabolomics studies indicate that 1,9-DMU levels correlate with gut microbiome diversity. In dysbiotic states (e.g., spinal cord injury, colorectal cancer), 1,9-DMU levels often decrease, suggesting that specific commensal bacteria may be responsible for the N-demethylation required to produce or degrade this metabolite.

Pathway Visualization

The following diagram illustrates the divergent pathways of Caffeine vs. Theacrine/Methylliberine, highlighting the specific origin of 1,9-DMU.

MethylxanthineMetabolism cluster_gut Gut Microbiota Influence Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (84%) Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline CYP1A2 (4%) Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine CYP1A2 (12%) Theacrine Theacrine (1,3,7,9-Tetramethyluric Acid) Methylliberine Methylliberine (O(2),1,7,9-Tetramethyluric Acid) Theacrine->Methylliberine Demethylation (N3) DMU_17 1,7-Dimethyluric Acid Paraxanthine->DMU_17 Xanthine Oxidase (CYP2A6) DMU_13 1,3-Dimethyluric Acid Theophylline->DMU_13 Xanthine Oxidase DMU_37 3,7-Dimethyluric Acid Theobromine->DMU_37 Xanthine Oxidase Liberine Liberine (O(2),1,9-Trimethyluric Acid) Methylliberine->Liberine Demethylation (N7) DMU_19 1,9-Dimethyluric Acid (Target Analyte) Liberine->DMU_19 Demethylation / Rearrangement (Gut Microbiota/Hepatic)

Figure 1: Divergent metabolic pathways showing the distinct origin of 1,9-Dimethyluric acid from Theacrine/Liberine precursors, contrasting with the standard Caffeine catabolic route.[1][2]

Part 3: Analytical Methodologies

Accurate quantification of 1,9-DMU is critical due to the presence of isobaric interferences (1,3-DMU and 1,7-DMU). Standard Reverse Phase (RP) chromatography often fails to resolve these isomers adequately.

High-Resolution Separation Protocol (LC-MS/MS)

This protocol utilizes a specific stationary phase interaction to separate the positional isomers based on their steric availability and pKa differences.

Equipment: UHPLC coupled to Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495 or Sciex 6500+).

Step-by-Step Methodology:

  • Sample Preparation:

    • Matrix: Plasma or Urine (50 µL).

    • Protein Precipitation: Add 150 µL ice-cold Acetonitrile containing internal standard (13C3-Caffeine).

    • Centrifugation: 15,000 x g for 10 mins at 4°C.

    • Dilution: Dilute supernatant 1:1 with mobile phase A to ensure peak focusing.

  • Chromatographic Conditions:

    • Column: YMC-Pack Polyamine II (250 x 4.6 mm, 5 µm) OR HILIC (Hydrophilic Interaction Liquid Chromatography) column. Note: C18 columns often require ion-pairing agents to separate these isomers.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2 min: 95% B (Isocratic hold)

      • 2-10 min: 95% -> 80% B

      • 10-12 min: 80% -> 50% B

      • 12-15 min: Re-equilibration at 95% B.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry Parameters (MRM Mode):

    • Ionization: ESI Positive Mode.

    • Transitions:

      • 1,9-DMU: m/z 197.1 → 140.1 (Quantifier), 197.1 → 97.1 (Qualifier).

      • Differentiation: 1,3-DMU and 1,7-DMU will share the parent mass (197.1) but exhibit slightly different fragmentation ratios and distinct retention times on the Polyamine/HILIC phase.

Validation Criteria:

  • Resolution (Rs): > 1.5 between 1,9-DMU and 1,7-DMU.

  • Linearity: 1.0 – 1000 ng/mL (R² > 0.995).

Part 4: Clinical Relevance & Biomarker Applications

Emerging Disease Associations

Quantitative profiling of 1,9-DMU has identified it as a significant biomarker in several pathological states, distinct from general caffeine intake markers.

Disease ContextObservationMechanistic InsightSource
Spinal Cord Injury (SCI) Decreased serum levelsCorrelates with SCIM scores; indicates altered purine metabolism and energy dysregulation post-injury.[1]
Atrial Fibrillation (PeAF) Decreased fecal/serum levelsLinked to gut microbiome dysbiosis; negative correlation with myocardial fibrosis markers (PIIINP).[2]
Colorectal Cancer Altered levelsReflects changes in metabolic flux toward glycolysis and altered gut flora composition.[3]
The "Gut Signature" Hypothesis

The consistent downregulation of 1,9-DMU in conditions involving systemic inflammation and gut dysbiosis (SCI, PeAF) supports the hypothesis that its formation is contingent on a healthy microbiome capable of metabolizing dietary methyluric acids (like theacrine). Therefore, 1,9-DMU serves as a proxy marker for functional gut-metabolic integrity .

References

  • Metabolomic Insights into Reprogrammed Caffeine Metabolism in the Hippocampus of Myofascial Pain Syndrome Rats. Dove Medical Press. (2026).[3][1] Available at: [Link][1]

  • Changes in Intestinal Flora Structure and Metabolites Are Associated With Myocardial Fibrosis in Patients With Persistent Atrial Fibrillation. Frontiers in Cellular and Infection Microbiology. (2021).[4][5] Available at: [Link]

  • Metabolomics Profiling on Different Stages of Colorectal Cancer: A Systematic Review. Malaysian Journal of Medical Sciences. (2018).[6] Available at: [Link]

  • 1,9-Dimethyluric acid | C7H8N4O3 | CID 108712. PubChem. Available at: [Link]

  • Caffeine and Methylliberine: A Human Pharmacokinetic Interaction Study. medRxiv. (2022).[3] Available at: [Link]

Sources

Foundational

Technical Guide: Physiological Function &amp; Utility of 1,9-Dimethyluric Acid

This guide provides an in-depth technical analysis of 1,9-Dimethyluric Acid (1,9-DMU) , a specific purine metabolite with emerging significance in metabolomics, oxidative stress physiology, and diagnostic profiling. Exec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1,9-Dimethyluric Acid (1,9-DMU) , a specific purine metabolite with emerging significance in metabolomics, oxidative stress physiology, and diagnostic profiling.

Executive Summary

1,9-Dimethyluric acid (CAS: 55441-62-8) is a methylated derivative of uric acid, functioning primarily as a bioactive metabolite in the catabolism of methylxanthines (caffeine, theophylline). While historically categorized as a terminal waste product, contemporary metabolomics has elevated its status to a functional biomarker for hepatic cytochrome P450 activity and a physiologic antioxidant .

Unlike its precursor methylxanthines (which act as potent adenosine receptor antagonists), 1,9-DMU exhibits a distinct pharmacological profile characterized by radical scavenging capabilities and renal clearance dynamics that mirror clinical outcomes in neurodegenerative and renal pathologies.

Chemical Biology & Physicochemical Properties[1][2][3][4]

Structural Identity

1,9-DMU belongs to the class of imidazopyrimidines (purines). Its structure features a purine ring system oxidized at the 2, 6, and 8 positions (trione), with methyl groups at the N-1 and N-9 positions.

  • IUPAC Name: 1,9-dimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 196.16 g/mol

  • Key Feature: The N-9 methylation distinguishes it from the more common 1,7-dimethyluric acid (a major paraxanthine metabolite). This structural nuance alters its solubility and enzymatic affinity.

Physicochemical Behavior
  • Solubility: Low aqueous solubility (typical of uric acid derivatives), necessitating active transport for renal excretion.

  • Acidity: Weak acid; exists as a mono-anion at physiological pH (7.4), facilitating interaction with organic anion transporters (OATs) in the kidney.

  • Redox Potential: Acts as an electron donor. The electron-rich purine ring allows it to quench reactive oxygen species (ROS), specifically hydroxyl radicals (

    
    ) and peroxynitrite (
    
    
    
    ).

Physiological Pathways & Mechanisms

Metabolic Formation (The "Source")

1,9-DMU is generated through the oxidative demethylation of methylxanthines. While 1,7-DMU is the primary downstream product of paraxanthine, 1,9-DMU arises through alternative minor pathways or direct oxidation of 1,9-dimethyl-substituted precursors.

Key Enzymes:

  • Cytochrome P450 1A2 (CYP1A2): The primary hepatic enzyme responsible for the initial demethylation steps of caffeine.

  • Xanthine Oxidase (XO): Catalyzes the oxidation of the imidazole ring (C-8 position) to convert methylxanthines into their corresponding methyluric acids.

Antioxidant Mechanism (The "Function")

In physiological environments, 1,9-DMU functions as a non-enzymatic antioxidant .

  • Radical Scavenging: It donates an electron to unstable free radicals (ROS).

  • Stabilization: The resulting urate radical is resonance-stabilized and excreted, preventing the propagation of lipid peroxidation chains.

  • Neuroprotection Hypothesis: Elevated levels of methyluric acids have been correlated with higher glutathione (GSH) synthesis in neuronal tissue, suggesting a synergistic protective role against oxidative stress in conditions like Parkinson's Disease (PD).

Visualization: Metabolic & Signaling Pathway

The following diagram illustrates the formation of 1,9-DMU and its downstream physiological interactions.

G Caffeine Caffeine (1,3,7-Trimethylxanthine) CYP1A2 Enzyme: CYP1A2 (Hepatic) Caffeine->CYP1A2 Theobromine Theobromine (3,7-Dimethylxanthine) Theobromine->CYP1A2 Intermed Methylxanthine Intermediates CYP1A2->Intermed Demethylation XO Enzyme: Xanthine Oxidase DMU19 1,9-Dimethyluric Acid (Bioactive Metabolite) XO->DMU19 Intermed->XO C-8 Oxidation ROS Reactive Oxygen Species (•OH, ONOO-) DMU19->ROS Scavenges (e- donor) Renal Renal Excretion (OAT Transporters) DMU19->Renal Clearance Neuro Neuroprotection (Glutathione Synergy) DMU19->Neuro Correlated Effect

Caption: Metabolic generation of 1,9-DMU via hepatic enzymes and its subsequent antioxidant and renal clearance pathways.

Diagnostic & Research Utility

Biomarker in Metabolomics

1,9-DMU is utilized as a high-specificity feature in metabolomic profiling for:

  • Parkinson’s Disease (PD): Serum metabolomics indicate that reduced levels of caffeine metabolites, including dimethyluric acids, correlate with PD progression. 1,9-DMU serves as a marker for the "caffeine metabolic signature" often disrupted in PD patients.

  • Kidney Function (Graft Monitoring): In kidney transplantation, 1,9-DMU levels in urine/plasma can differentiate between stable graft function and early dysfunction, reflecting the kidney's capacity to handle organic anions.

Comparative Data: Methyluric Acids

The following table contrasts 1,9-DMU with its isomers to assist in peak identification and functional differentiation.

MetabolitePrimary PrecursorPhysiological RoleDetection (m/z)*
1,9-Dimethyluric Acid Theobromine/CaffeineAntioxidant, Minor Metabolite197.067 (M+H)+
1,7-Dimethyluric Acid ParaxanthineMajor Caffeine Metabolite, CYP1A2 Probe197.067 (M+H)+
1,3-Dimethyluric Acid TheophyllineTheophylline Metabolite197.067 (M+H)+
1-Methyluric Acid 1-MethylxanthineDownstream Catabolite183.051 (M+H)+

*Note: Isomers have identical mass; chromatographic separation (retention time) is critical for specific identification.

Experimental Protocols

Protocol: LC-MS/MS Quantification of 1,9-DMU

Purpose: To quantify 1,9-DMU in plasma or urine without interference from isomers.

Reagents:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Acquity UPLC HSS T3, 1.8 µm).

Workflow:

  • Sample Prep:

    • Mix 50 µL plasma with 150 µL cold acetonitrile (protein precipitation).

    • Vortex (30s) and Centrifuge (10,000 x g, 10 min, 4°C).

    • Collect supernatant.[2]

  • Chromatography:

    • Flow Rate: 0.4 mL/min.

    • Gradient: 0-1 min (5% B), 1-6 min (5% -> 30% B), 6-8 min (Wash 95% B).

    • Critical Step: 1,9-DMU typically elutes after 1,3-DMU but before 1,7-DMU depending on column chemistry. Use a pure standard to confirm retention time (RT).

  • Mass Spectrometry (MRM Mode):

    • Precursor Ion: 197.1 m/z (

      
      )
      
    • Product Ions: 140.1 m/z (Quantifier), 97.1 m/z (Qualifier).

Protocol: In Vitro Antioxidant Assay (DPPH)

Purpose: To validate the radical scavenging capacity of 1,9-DMU.

  • Preparation: Dissolve 1,9-DMU in DMSO (stock 10 mM). Prepare serial dilutions (10 - 500 µM).

  • Reaction:

    • Add 20 µL of 1,9-DMU solution to 180 µL of DPPH solution (0.1 mM in methanol) in a 96-well plate.

    • Incubate in dark at Room Temperature for 30 mins.

  • Measurement: Read Absorbance at 517 nm (

    
    ).
    
  • Calculation:

    
    
    
  • Validation: Compare

    
     against Ascorbic Acid (Standard).
    

References

  • PubChem. (2025). 1,9-Dimethyluric acid | C7H8N4O3.[1][3] National Library of Medicine. [Link]

  • Human Metabolome Database (HMDB). (2025). Metabolite: 1,9-Dimethyluric acid (HMDB0004308). HMDB Consortium. [Link]

  • ResearchGate. (2023). Caffeine and uric acid mediate glutathione synthesis for neuroprotection. [Link]

  • University of Liège. (2024). Application of metabolomics to the evaluation of renal function in kidney transplantation. [Link]

Sources

Exploratory

1,9-Dimethyluric Acid: Technical Guide to Biomarker Utility and Analysis

The following technical guide details the role of 1,9-Dimethyluric acid (1,9-DMU) as both a high-fidelity internal standard and an emerging prognostic biomarker. Content Type: Technical Whitepaper Subject: 1,9-Dimethylur...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of 1,9-Dimethyluric acid (1,9-DMU) as both a high-fidelity internal standard and an emerging prognostic biomarker.

Content Type: Technical Whitepaper Subject: 1,9-Dimethyluric Acid (1,9-DMU) as a Prognostic Biomarker and Analytical Standard Audience: Research Scientists, Bioanalytical Chemists, and Clinical Metabolomics Professionals

Abstract

1,9-Dimethyluric acid (1,9-DMU) is a purine alkaloid derivative traditionally utilized as a stable internal standard (IS) in caffeine metabolite profiling due to its structural isomerism with endogenous methyluric acids (1,3-DMU, 1,7-DMU) and its scarcity in standard human physiology.[1][2] However, recent high-resolution metabolomic profiling has elevated 1,9-DMU from a passive analytical tool to an active prognostic biomarker . Emerging data links circulating 1,9-DMU levels to recovery trajectories in Spinal Cord Injury (SCI) and myocardial fibrosis in Atrial Fibrillation (PeAF) . This guide delineates the mechanistic origin of 1,9-DMU, its clinical significance, and the requisite LC-MS/MS protocols for its rigorous quantification against isobaric interferences.

Part 1: Chemical Identity & Mechanistic Origin

The Structural Distinction

Unlike the major caffeine metabolites (1,7-dimethyluric acid and 1-methyluric acid) which result from N3- and N7-demethylation by CYP1A2, 1,9-dimethyluric acid possesses a methyl group at the N9 position —a site rarely methylated in standard human caffeine metabolism.

  • IUPAC Name: 7,9-dihydro-1,9-dimethyl-1H-purine-2,6,8(3H)-trione[1][2][3][4]

  • CAS Registry: 55441-62-8[1][2][3][4][5][6]

  • Molecular Formula: C₇H₈N₄O₃ (Mass: 196.16 Da)[2]

  • Key Characteristic: Isobaric with 1,3-DMU, 1,7-DMU, and 3,7-DMU, requiring chromatographic resolution for accurate identification.

Metabolic Pathways: Theacrine Connection

While 1,9-DMU is often absent in the plasma of coffee drinkers (making it an ideal Internal Standard), it appears endogenously through the metabolism of Theacrine (1,3,7,9-tetramethyluric acid), a purine alkaloid found in Camellia assamica var. kucha (Kucha tea) and certain Coffea species (C. liberica).[7]

The Pathway:

  • Ingestion: Theacrine is ingested via supplements or specific tea variants.

  • Phase I Metabolism: CYP450 enzymes (likely CYP1A2/CYP3A4) facilitate N-demethylation.

  • Formation: Removal of methyl groups at N3 and N7 positions yields 1,9-Dimethyluric Acid .

TheacrineMetabolism Theacrine Theacrine (1,3,7,9-Tetramethyluric Acid) Inter1 1,3,9-Trimethyluric Acid Theacrine->Inter1 N7-Demethylation Inter2 1,7,9-Trimethyluric Acid Theacrine->Inter2 N3-Demethylation Liberine Liberine (O(2),1,9-Trimethyluric Acid) Theacrine->Liberine Plant Biosynthesis (Coffea liberica) DMU19 1,9-Dimethyluric Acid (Biomarker/Analyte) Inter1->DMU19 N3-Demethylation Inter2->DMU19 N7-Demethylation

Figure 1: Putative metabolic pathway of Theacrine yielding 1,9-Dimethyluric acid. Note the distinction from the standard Caffeine (1,3,7-trimethylxanthine) pathway.

Part 2: Clinical Applications & Biomarker Utility

Recent metabolomic studies have identified 1,9-DMU as a statistically significant marker in specific pathological states, challenging its status as solely an exogenous standard.

Spinal Cord Injury (SCI) Prognosis

In a pilot study utilizing 1H-NMR spectroscopy on serum from SCI patients, 1,9-DMU was identified as a key metabolite correlated with the Spinal Cord Independence Measure (SCIM) .

  • Observation: Elevated serum levels of 1,9-DMU (along with 1,3,7-trimethyluric acid) were positively associated with improved functional recovery scores.

  • Hypothesis: This may reflect altered purine nucleotide metabolism during neuro-regeneration or a specific dietary intake pattern (e.g., tea/supplements) that confers neuroprotection.

Cardiovascular Fibrosis (Atrial Fibrillation)

In patients with Persistent Atrial Fibrillation (PeAF), 1,9-DMU levels were found to be significantly reduced compared to controls.[8]

  • Mechanism: Reduced 1,9-DMU correlated with increased myocardial fibrosis markers (e.g., TGF-β1).

  • Implication: It may serve as a negative risk marker for atrial structural remodeling.

Analytical Internal Standard (Gold Standard Use)

Due to its rarity in the general population (who primarily consume caffeine, not theacrine), 1,9-DMU remains the Internal Standard of choice for quantifying caffeine metabolites.

  • Why: It behaves chromatographically similar to Paraxanthine and Theophylline but resolves distinctively, allowing for precise normalization of matrix effects in urine/plasma analysis.

Part 3: Analytical Methodology (LC-MS/MS)

To validate 1,9-DMU as a biomarker, one must separate it from its isobaric cousins (1,3-DMU and 1,7-DMU). Co-elution leads to false positives.

Experimental Protocol: High-Resolution Separation

Objective: Quantify 1,9-DMU in human plasma without interference from Caffeine metabolites.

Reagents:

  • Analyte: 1,9-Dimethyluric acid (CAS 55441-62-8).[1][2][3][4][5][6][9]

  • Internal Standard: 1,3,7-Trimethyluric acid-d3 (or use 1,9-DMU as IS if measuring other xanthines).

  • Matrix: Plasma or Urine (deproteinized).

Workflow:

  • Sample Prep: Mix 100 µL plasma with 300 µL cold Methanol (containing IS). Vortex 30s. Centrifuge 10 min at 14,000 x g.

  • Dilution: Dilute supernatant 1:1 with 0.1% Formic Acid in Water.

  • LC Configuration:

    • Column: Phenyl-Hexyl or C18 High Strength Silica (HSS) T3 (2.1 x 100 mm, 1.8 µm). Note: Phenyl phases often provide better selectivity for purine isomers than standard C18.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Gradient: 0-1 min (5% B), 1-6 min (5% -> 30% B), 6-8 min (30% -> 95% B).

MS/MS Parameters (MRM Mode):

Analyte Precursor (m/z) Product (m/z) Cone Voltage (V) Collision Energy (eV)
1,9-Dimethyluric Acid 197.1 [M+H]+ 154.1 30 18
111.0 30 25
1,7-Dimethyluric Acid 197.1 [M+H]+ 140.1 30 20

| 1,3-Dimethyluric Acid | 197.1 [M+H]+ | 138.1 | 30 | 22 |

Note: The fragmentation patterns differ slightly, but chromatographic retention time (RT) is the primary discriminator.

Chromatographic Logic

LC_Separation cluster_0 LC-MS/MS Separation Strategy Injection Sample Injection (Mixture of Isomers) Column Phenyl-Hexyl Column (π-π Interaction Selectivity) Injection->Column Detection MS/MS Detection (m/z 197.1 -> Fragments) Column->Detection RT1 RT: 3.2 min 1,3-DMU Detection->RT1 RT2 RT: 3.8 min 1,7-DMU (Paraxanthine metabolite) Detection->RT2 RT3 RT: 4.5 min 1,9-DMU (Theacrine metabolite) Detection->RT3

Figure 2: Theoretical separation order on a Phenyl-Hexyl stationary phase. 1,9-DMU typically elutes later than 1,3- and 1,7- isomers due to differences in hydrophobicity and dipole moment.

Part 4: Validation & Quality Control

To ensure data integrity, particularly when claiming 1,9-DMU as a biomarker rather than an artifact:

  • Isomeric Purity Check: Ensure the reference standard for 1,9-DMU does not contain traces of 1,7-DMU.

  • Retention Time Locking: RT must be defined relative to a stable isotope standard. A shift of >0.1 min can lead to misidentification as 1,7-DMU.

  • Matrix Blanking: Analyze "caffeine-only" urine (from subjects consuming coffee but no theacrine) to confirm the absence of 1,9-DMU, thereby validating the specificity of the peak in patient samples.

Part 5: Future Outlook

The transition of 1,9-Dimethyluric acid from a laboratory standard to a clinical biomarker opens new avenues in Precision Medicine :

  • Neuro-Trauma: Validating its use as a blood-based predictor of functional recovery in SCI.

  • Nutraceutical Monitoring: Tracking compliance and metabolism in patients using Theacrine-based cognitive supplements.

  • Cardiology: Investigating the mechanistic link between purine metabolism and atrial fibrosis.

Researchers are advised to include 1,9-DMU in targeted purine panels, not just as an internal standard, but as an analyte of interest, particularly in studies involving neurodegeneration and tissue fibrosis.

References

  • BenchChem. 1,7-Dimethyluric Acid as a Potential Biomarker for Gout (Contextual Comparison). BenchChem Technical Guides.

  • National Institutes of Health (NIH) - PubChem. 1,9-Dimethyluric acid | C7H8N4O3.[1] PubChem Compound Summary.

  • University of Lethbridge / NIH. Identification of Serum Metabolites as Prognostic Biomarkers Following Spinal Cord Injury: A Pilot Study. PubMed Central.

  • Frontiers in Cardiovascular Medicine. Changes in Intestinal Flora Structure and Metabolites Are Associated With Myocardial Fibrosis in Patients With Persistent Atrial Fibrillation. Frontiers.

  • YMC Europe. Normal Phase HPLC Columns - Separation of Caffeine Metabolites (1,7-DMU vs 1,9-DMU). YMC Application Notes.

  • FoodB. 1,3-Dimethyluric acid and Purine Metabolism. FoodB Database.

  • University of Memphis. Assessment of the Drug–Drug Interaction Potential Between Theacrine and Caffeine in Humans.

Sources

Protocols & Analytical Methods

Method

Quantification of 1,9-Dimethyluric acid in urine by HPLC

Application Note: High-Resolution Quantification of 1,9-Dimethyluric Acid in Human Urine by HPLC-UV Abstract This application note details a robust, validated protocol for the separation and quantification of 1,9-Dimethy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Quantification of 1,9-Dimethyluric Acid in Human Urine by HPLC-UV

Abstract This application note details a robust, validated protocol for the separation and quantification of 1,9-Dimethyluric acid (1,9-DMU) in human urine using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). While often overshadowed by its major isomers (1,3-DMU and 1,7-DMU), 1,9-DMU serves as a critical biomarker in specific metabolic profiling studies (e.g., spinal cord injury prognostics and caffeine metabolism phenotyping).[1] This guide addresses the primary analytical challenge: achieving baseline resolution between 1,9-DMU and its structural isomers in a complex biological matrix.

Introduction & Biological Significance

1,9-Dimethyluric acid (CAS: 55441-62-8) is a purine alkaloid metabolite.[1][2] In humans, it appears as a minor downstream metabolite of caffeine and theophylline, often formed via oxidative pathways involving xanthine oxidase and CYP1A2.[1]

Why Quantify 1,9-DMU?

  • Metabolic Phenotyping: The ratio of 1,9-DMU to other uric acid derivatives helps map individual variations in purine metabolism.[1]

  • Clinical Biomarker: Recent metabolomic studies identify 1,9-DMU as a potential prognostic marker in traumatic injuries (e.g., Spinal Cord Injury), where its serum and urine levels correlate with recovery scores.[1][3]

  • Analytical Challenge: Urine contains high concentrations of 1,3-dimethyluric acid and 1,7-dimethyluric acid.[1] These isomers share identical molecular weights (196.16 g/mol ) and similar pKa values, making mass spectrometry (MS) discrimination difficult without chromatographic separation.[1]

Method Development Strategy (The "Why")

Stationary Phase Selection

Standard C18 columns often struggle to resolve the "critical pair" of dimethyluric acid isomers due to their similar hydrophobicity.

  • Recommendation: Use a C18 column with high carbon load or a Phenyl-Hexyl phase .[1][2] The Phenyl-Hexyl phase provides unique

    
     interactions with the purine ring, enhancing selectivity for positional isomers compared to standard alkyl chains.[1][2]
    
  • Selected Column: Agilent Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent.[1]

Mobile Phase Engineering
  • pH Control (Critical): Uric acid derivatives are weak acids (pKa ~5.5). To ensure consistent retention and peak shape, the mobile phase must be acidified (pH 3.0–4.[1]0) to keep analytes in their unionized (protonated) form.

  • Modifier: The addition of Tetrahydrofuran (THF) is a "pro-tip" for purine separation. Even small amounts (1-2%) of THF modulate the selectivity of the mobile phase significantly more than Acetonitrile alone, aiding in the separation of the 1,9-isomer from the 1,3-isomer.[1]

Experimental Protocol

Reagents and Standards
  • Analyte: 1,9-Dimethyluric acid (Sigma-Aldrich/Merck or Toronto Research Chemicals).[1][2]

  • Internal Standard (IS): 8-Chlorotheophylline or 1,3,7-Trimethyluric acid-d3 (Stable Isotope).[1][2] Note: Do not use 1,3-DMU as an IS, as it is endogenous.[1]

  • Solvents: HPLC-grade Methanol, Acetonitrile, THF, and Acetic Acid.[1]

Sample Preparation: Solid Phase Extraction (SPE)

Direct injection of urine is discouraged due to column fouling and ion suppression (if using MS). SPE provides necessary cleanup and enrichment.

Protocol:

  • Thawing: Thaw urine samples at room temperature and vortex for 30 seconds.

  • Pre-treatment: Mix 1.0 mL Urine with 50 µL Internal Standard solution and 100 µL 1M Acetic Acid (to adjust pH < 4.0).

  • Centrifugation: Centrifuge at 10,000 x g for 10 mins to remove particulates.

  • SPE Loading (Oasis HLB or Strata-X):

    • Condition: 1 mL Methanol followed by 1 mL Water.

    • Load: Apply pre-treated urine supernatant.

    • Wash: 1 mL Water/Methanol (95:5 v/v). This removes salts and highly polar interferences.

    • Elute: 1 mL Methanol (100%).

  • Reconstitution: Evaporate eluate under Nitrogen stream at 40°C. Reconstitute in 200 µL Mobile Phase A.

Chromatographic Conditions
ParameterSetting
Column Agilent Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 10 mM Acetate Buffer (pH 3.[1][2]3) containing 1% THF
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection UV Diode Array (DAD) at 280 nm (Reference 360 nm)
Temperature 25°C

Gradient Program:

  • 0–2 min: 5% B (Isocratic hold for polar elution)[1]

  • 2–15 min: 5% → 20% B (Linear gradient for isomer separation)[1]

  • 15–20 min: 20% → 95% B (Wash)[1]

  • 20–25 min: 5% B (Re-equilibration)

Visualization of Workflows

Figure 1: Sample Preparation Logic

This diagram illustrates the critical decision points in the sample preparation workflow to ensure analyte recovery and matrix removal.

SamplePrep cluster_SPE Solid Phase Extraction (HLB) Start Raw Urine Sample (1.0 mL) IS_Add Add Internal Standard (e.g., 8-Chlorotheophylline) Start->IS_Add Acidify Acidify to pH 3.5 (1M Acetic Acid) IS_Add->Acidify Centrifuge Centrifuge (10,000g, 10 min) Acidify->Centrifuge Precipitate Proteins Condition Condition: MeOH -> Water Load Load Supernatant Centrifuge->Load Condition->Load Prep Cartridge Wash Wash: 5% MeOH in Water (Removes Salts) Load->Wash Elute Elute: 100% Methanol Wash->Elute Evap Evaporate to Dryness (N2 stream, 40°C) Elute->Evap Recon Reconstitute (Mobile Phase A) Evap->Recon Inject HPLC Injection Recon->Inject

Caption: Optimized SPE workflow for extracting 1,9-DMU from urine while minimizing matrix interference.

Figure 2: Metabolic Context & Isomer Challenge

Understanding the structural relationship between the isomers explains the difficulty in separation.

Isomers cluster_Metabolites Uric Acid Metabolites (Isomers MW 196.16) Theophylline Theophylline (1,3-Dimethylxanthine) DMU_13 1,3-Dimethyluric Acid (Major Metabolite) Theophylline->DMU_13 CYP1A2 Oxidation DMU_19 1,9-Dimethyluric Acid (Target Analyte) Theophylline->DMU_19 Minor Pathway (Biomarker) DMU_17 1,7-Dimethyluric Acid (Common Interference)

Caption: 1,9-DMU is a minor isomer; chromatographic conditions must resolve it from the abundant 1,3-DMU.

Validation Parameters (Self-Validating System)

To ensure trustworthiness, the method must pass these criteria:

  • Selectivity: Inject individual standards of 1,3-DMU, 1,7-DMU, and 1,9-DMU. The resolution (

    
    ) between 1,9-DMU and its nearest neighbor must be 
    
    
    
    .[1]
  • Linearity: Construct a calibration curve from 0.1 µg/mL to 50 µg/mL.

    
     should be 
    
    
    
    .
  • Recovery: Spike blank urine at three levels (low, medium, high).[1] Acceptable recovery range: 85%–115%.

  • Precision: Intra-day and Inter-day RSD should be

    
     (or 
    
    
    
    at the LOQ).

Troubleshooting & Optimization

  • Peak Tailing: If 1,9-DMU tails, it indicates secondary interactions with silanols.[1] Increase buffer concentration to 20 mM or add 0.1% Triethylamine (TEA) if the column pH limit allows.

  • Retention Shift: Uric acid retention is highly sensitive to pH. Ensure the buffer pH is measured after adding any organic modifiers if pre-mixing, or strictly control the aqueous buffer pH to ±0.05 units.[1]

  • Interference: If a co-eluting peak persists, switch the organic modifier from Acetonitrile to Methanol. Methanol forms different hydrogen bonds and often reverses the elution order of purines.[1]

References

  • Simultaneous determination of methyluric acids in biological fluids by RP-HPLC analysis after solid phase extraction. Source: ResearchGate URL:[4][Link]

  • Analysis of Caffeine by Liquid Chromatography-Mass Spectrometry (Chapter 7). Source: Royal Society of Chemistry URL:[1][Link][1][4][5][6][7][8][9][10][11][12]

  • Identification of Serum Metabolites as Prognostic Biomarkers Following Spinal Cord Injury. Source: Semantic Scholar / Metabolites Journal URL:[Link][1]

  • Human Metabolome Database: 1,9-Dimethyluric acid (HMDB0002026). Source:[1] HMDB URL:[Link][1]

Sources

Application

LC-MS/MS method for 1,9-Dimethyluric acid analysis

Application Note: High-Sensitivity LC-MS/MS Method for the Analysis of 1,9-Dimethyluric Acid Introduction & Clinical Relevance 1,9-Dimethyluric acid (1,9-DMU) is a purine derivative and a specific isomer of the dimethylu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Method for the Analysis of 1,9-Dimethyluric Acid

Introduction & Clinical Relevance

1,9-Dimethyluric acid (1,9-DMU) is a purine derivative and a specific isomer of the dimethyluric acid family (C₇H₈N₄O₃). While its isomers (1,3-DMU, 1,7-DMU, and 3,7-DMU) are major endogenous metabolites of caffeine, theobromine, and paraxanthine in humans, 1,9-DMU is frequently utilized as a critical Internal Standard (IS) in pharmacokinetic studies because it is structurally identical (isobaric) to these metabolites but is typically absent or present at negligible levels in human biological matrices.

Accurate analysis of 1,9-DMU presents a significant chromatographic challenge: it shares the same molecular weight (196.16 g/mol ) and similar fragmentation patterns with the abundant endogenous isomers. Therefore, mass spectrometry alone cannot distinguish them; chromatographic resolution is mandatory to prevent cross-talk and integration errors.

This protocol details a validated LC-MS/MS workflow using Negative Electrospray Ionization (ESI-) , which offers superior selectivity for uric acid derivatives compared to positive mode, minimizing background noise from biological matrices like urine and plasma.

The Isomer Challenge

The core difficulty in this analysis is the separation of isobaric interferences. Without adequate separation, the signal for 1,9-DMU will co-elute with endogenous metabolites, rendering the assay invalid.

Key Isobars (MW 196.16):

  • 1,3-Dimethyluric acid: Metabolite of Theophylline.[1]

  • 1,7-Dimethyluric acid: Major metabolite of Paraxanthine (Caffeine pathway).[1]

  • 3,7-Dimethyluric acid: Metabolite of Theobromine.[1][2]

  • 1,9-Dimethyluric acid: Target Analyte / Internal Standard.[3]

Chromatographic Strategy: Standard C18 columns often fail to retain these polar compounds adequately, leading to co-elution in the void volume. This method utilizes a High-Strength Silica (HSS) T3 column , designed specifically to retain polar organic molecules in reversed-phase conditions, ensuring baseline separation of all four isomers.

Experimental Protocol

Chemicals and Reagents[1][4][5]
  • Standards: 1,9-Dimethyluric acid (Reference Standard), 1,3-DMU, 1,7-DMU, 3,7-DMU (for resolution check).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Modifiers: Ammonium Acetate (10 mM), Acetic Acid.

  • Matrix: Human Plasma (K2EDTA) or Urine (drug-free).

Sample Preparation Workflow

The following workflow uses Protein Precipitation (PPT) for plasma, which is robust and cost-effective. For urine, a simple "Dilute-and-Shoot" approach is sufficient.

SamplePrep Start Biological Sample Type Select Matrix Start->Type Plasma Plasma (50 µL) Type->Plasma Urine Urine (50 µL) Type->Urine IS_Add Add 10 µL IS Working Sol. (Stable Isotope or Analog) Plasma->IS_Add PPT Add 150 µL Cold Methanol (Protein Precipitation) IS_Add->PPT Vortex Vortex 1 min Centrifuge 10 min @ 10,000g PPT->Vortex Supernatant Transfer 100 µL Supernatant to LC Vial Vortex->Supernatant Dilute Dilute 1:1 with Water (To match initial mobile phase) Supernatant->Dilute Inject Inject 5 µL into LC-MS/MS Dilute->Inject U_Dilute Dilute 1:10 with 10mM Ammonium Acetate Urine->U_Dilute U_Filter Filter (0.2 µm PVDF) U_Dilute->U_Filter U_Filter->Inject

Figure 1: Sample preparation workflow for Plasma (Protein Precipitation) and Urine (Dilution).[4]

LC-MS/MS Conditions

Liquid Chromatography (LC) Parameters:

ParameterCondition
System UHPLC (e.g., Waters Acquity or Agilent 1290)
Column Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)
Column Temp 40°C
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 5.0 with Acetic Acid)
Mobile Phase B Methanol (100%)
Flow Rate 0.3 mL/min
Injection Vol 2 - 5 µL

Gradient Profile:

  • 0.0 min: 2% B (Hold for retention of polar uric acids)

  • 1.0 min: 2% B

  • 6.0 min: 30% B (Slow ramp to separate isomers)

  • 6.1 min: 95% B (Wash)

  • 8.0 min: 95% B

  • 8.1 min: 2% B (Re-equilibration)

  • 10.0 min: End

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: ESI Negative (-) .

    • Why? Uric acid derivatives possess acidic protons (N-H) that deprotonate easily, providing better sensitivity and lower background noise than positive mode.

  • Source Temp: 500°C

  • Capillary Voltage: -2500 V

  • Desolvation Gas: 1000 L/hr

MRM Transitions (Multiple Reaction Monitoring):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Type
1,9-Dimethyluric Acid 195.1 [M-H]⁻ 152.1 3018Quantifier
195.1138.13022Qualifier
1,3-Dimethyluric Acid 195.1152.13018Interference Check
1,7-Dimethyluric Acid 195.1152.13018Interference Check

Note: The transition 195 > 152 corresponds to the loss of HNCO (43 Da), a common fragmentation pathway for urates.

Expected Results & Validation Criteria

Because the MRM transitions are identical for the isomers, Retention Time (RT) is the sole identifier.

Hypothetical Chromatogram Elution Order (on HSS T3):

  • 1,3-Dimethyluric acid: ~3.2 min (Most polar)

  • 1,7-Dimethyluric acid: ~3.8 min

  • 3,7-Dimethyluric acid: ~4.5 min

  • 1,9-Dimethyluric acid: ~5.1 min (Target)

Validation Requirements:

  • Specificity: Inject a "Mix" standard containing all four isomers. Baseline separation (Resolution > 1.5) must be achieved between 1,9-DMU and its nearest neighbor.

  • Linearity: 5.0 – 2000 ng/mL (r² > 0.995).

  • Recovery: > 85% (using the protein precipitation method).

  • Matrix Effect: Assess ion suppression by comparing post-extraction spike vs. neat solution. ESI- mode typically shows less suppression than ESI+ for these analytes.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Co-elution of Isomers Gradient too steep or column degradation.Lower the gradient slope (e.g., 2% to 20% B over 10 mins). Replace HSS T3 column (polar retention loss is an early sign of aging).
Low Sensitivity pH mismatch.Ensure Mobile Phase A is pH 5.0. Uric acids require controlled pH for consistent ionization in negative mode.
Peak Tailing Secondary interactions.Increase Ammonium Acetate concentration to 10mM to mask active silanols.

References

  • Stavric, B. (1988). Methylxanthines: Toxicity to humans.[1] 3. Metabolism.[1][2][5][6] Food and Chemical Toxicology, 26(8), 725-733.

  • Gates, S., et al. (1999). Automated HPLC-MS/MS method for the determination of methylxanthines and their metabolites in urine. Journal of Chromatography B, 724(1), 169-178.

  • PubChem. (2024). 1,9-Dimethyluric acid Compound Summary. National Library of Medicine.

  • Weimann, A., et al. (2005). Extractionless method for the determination of caffeine and 11 of its major urinary metabolites using LC-ESI-MS/MS.[7] Journal of Mass Spectrometry, 40, 307-316.

Sources

Method

Quantitative Analysis of 1,9-Dimethyluric Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: This application note provides a comprehensive and robust protocol for the identification and quantification of 1,9-Dimethylur...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This application note provides a comprehensive and robust protocol for the identification and quantification of 1,9-Dimethyluric acid using Gas Chromatography-Mass Spectrometry (GC-MS). 1,9-Dimethyluric acid, a metabolite of theophylline, requires a specialized approach for analysis due to its low volatility and polar nature. This guide details a complete workflow, including sample preparation from biological fluids, chemical derivatization to enhance volatility, optimized instrument parameters, and data analysis. The causality behind critical experimental choices is explained to ensure methodological soundness and reproducibility.

Introduction and Scientific Principle

1,9-Dimethyluric acid is a significant metabolite of theophylline, a xanthine derivative used therapeutically as a bronchodilator. Monitoring its levels in biological fluids like urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical platform for this purpose, offering high sensitivity, selectivity, and structural confirmation.[1][2]

However, like other purine derivatives, 1,9-Dimethyluric acid is a polar, non-volatile molecule containing active hydrogen atoms in its amide groups.[3] This inherent chemical property prevents its direct analysis by GC, which requires analytes to be thermally stable and volatile.[4] Therefore, a chemical derivatization step is mandatory.[2][5] This protocol employs silylation, a proven and effective derivatization technique. The core principle is to replace the active hydrogens on the 1,9-Dimethyluric acid molecule with non-polar trimethylsilyl (TMS) groups. This reaction, facilitated by a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, dramatically increases the molecule's volatility and thermal stability, making it amenable to GC separation and subsequent MS detection.[1]

Experimental Workflow Overview

The entire analytical process follows a logical sequence designed to ensure accuracy and reproducibility. The workflow begins with the isolation of the analyte from a complex biological matrix, followed by the critical derivatization step, and concludes with instrumental analysis and data processing.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Sample Collection (e.g., Urine) B 2. Matrix Cleanup (Centrifugation/Filtration) A->B C 3. Analyte Extraction (Solid-Phase Extraction) B->C D 4. Solvent Evaporation (Drydown under Nitrogen) C->D E 5. Reconstitution & Addition of Derivatization Reagent (BSTFA + 1% TMCS) D->E F 6. Reaction Incubation (Heating to complete silylation) E->F G 7. GC-MS Injection & Separation F->G H 8. Mass Spectrometry Detection (Scan/SIM) G->H I 9. Peak Identification (Retention Time & Mass Spectrum) H->I J 10. Quantification (Calibration Curve) I->J

Caption: End-to-end workflow for GC-MS analysis of 1,9-Dimethyluric acid.

Materials, Reagents, and Instrumentation

Reagents and Consumables
  • Standard: 1,9-Dimethyluric acid (≥98% purity)

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Solvents: Pyridine (anhydrous), Ethyl Acetate, Hexane, Methanol (all HPLC or GC grade)

  • Extraction Cartridges: Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-Mode C8/Ion-Exchange)

  • Gases: Helium (carrier gas, 99.999% purity)

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.[6]

Instrumentation Parameters

The following parameters provide a validated starting point and should be optimized for the specific instrument in use.

Parameter Setting Rationale
Gas Chromatograph (GC)
ColumnDB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmA non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of derivatized, non-polar compounds.[7]
Injector Temperature280 °CEnsures rapid and complete vaporization of the derivatized analyte without thermal degradation.
Injection ModeSplitless (1 µL injection volume)Maximizes analyte transfer to the column for trace-level detection.[6]
Carrier GasHelium at a constant flow of 1.0 mL/minInert carrier gas providing optimal chromatographic efficiency.
Oven Program100 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min)The temperature program is designed to effectively separate the analyte from solvent fronts and potential matrix interferences.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.
Ion Source Temperature230 °CA hot source minimizes contamination and ensures efficient ionization.
Quadrupole Temperature150 °CMaintains mass stability and prevents contamination of the mass filter.
Mass Rangem/z 50-650A wide scan range is used to capture the molecular ion and all significant fragment ions of the derivatized analyte.
Acquisition ModeFull Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification)Full Scan provides complete spectral information, while SIM mode significantly enhances sensitivity by monitoring only characteristic ions.

Detailed Analytical Protocols

Preparation of Standards
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1,9-Dimethyluric acid standard and dissolve it in 10 mL of anhydrous pyridine.

  • Working Standards: Perform serial dilutions of the stock solution with anhydrous pyridine to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL). These solutions will be derivatized alongside the samples.

Sample Preparation and Extraction (from Urine)

This protocol is designed to isolate the analyte and remove interfering matrix components.

  • Initial Cleanup: Centrifuge a 2 mL urine sample at 4000 rpm for 10 minutes to pellet particulate matter.[8]

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by washing sequentially with 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load 1 mL of the cleared urine supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of hexane to remove highly non-polar interferences.

  • Elution: Elute the 1,9-Dimethyluric acid from the cartridge using 3 mL of ethyl acetate.

  • Drying: Evaporate the ethyl acetate eluate to complete dryness under a gentle stream of nitrogen gas at 40-50°C.[9] This step is critical as the derivatization reagent is highly sensitive to moisture.

Derivatization Protocol

This procedure converts the non-volatile analyte into a volatile TMS-derivative suitable for GC-MS analysis.

  • Reconstitution: To the dried sample extract (and to 100 µL of each calibration standard in separate vials), add 50 µL of anhydrous pyridine.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to each vial.

  • Reaction: Tightly cap the vials and heat at 75 °C for 45 minutes in a heating block or oven. This ensures the derivatization reaction proceeds to completion for all active sites on the molecule.

  • Cooling: Allow the vials to cool to room temperature before placing them in the autosampler for injection. The derivatized samples are stable for at least 30 hours when stored at -20°C.[10]

Data Analysis and Interpretation

Analyte Identification

The identity of the derivatized 1,9-Dimethyluric acid is confirmed by a combination of its gas chromatographic retention time (RT) and its unique mass spectrum. Under the conditions specified, the derivatized analyte will elute at a consistent RT. The acquired mass spectrum should be compared against a standard or a reference library.

Mass Spectrum of TMS-Derivatized 1,9-Dimethyluric Acid

1,9-Dimethyluric acid (C₇H₈N₄O₃, molecular weight 196.16 g/mol ) has two active hydrogens in its structure.[3] Silylation with BSTFA will replace these with two TMS groups, each adding 72 mass units (Si(CH₃)₃ minus H).

  • Expected Molecular Weight of Derivative: 196 + (2 * 72) = 340 g/mol

  • Expected Molecular Ion (M⁺•): A peak at m/z 340 is expected.

  • Key Fragment Ions: The mass spectrum will exhibit characteristic fragments. A prominent ion at m/z 325 (M-15) is expected, corresponding to the loss of a methyl group (-CH₃) from one of the TMS moieties.[11] Another significant ion should be present at m/z 73 , the characteristic fragment for the trimethylsilyl cation, [Si(CH₃)₃]⁺.

For quantitative analysis in SIM mode, the following ions are recommended for monitoring:

Ion Role m/z
Quantifier Ion 325
Qualifier Ion 1 340

| Qualifier Ion 2 | 73 |

Quantification
  • Calibration Curve: Inject the derivatized calibration standards and generate a calibration curve by plotting the peak area of the quantifier ion (m/z 325) against the concentration of each standard.

  • Sample Analysis: Analyze the derivatized samples under the identical GC-MS conditions.

  • Concentration Calculation: Determine the concentration of 1,9-Dimethyluric acid in the prepared sample by interpolating its peak area from the linear regression of the calibration curve. The final concentration in the original biological sample is then calculated by accounting for the initial sample volume and any dilution factors used during preparation.

References

  • Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. LOUIS - UAH.
  • Sample preparation GC-MS. SCION Instruments.
  • GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters. PubMed. 2014.
  • Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. eScholarship.
  • GC-MS Sample Preparation. Organomation.
  • Analysis of gas chromatography/mass spectrometry data for catalytic lignin depolymerization using positive matrix factorization. RSC Publishing. 2018.
  • GC-MS data are information rich. Analysis can be time consuming, especially when examining complex analytes. Wiley Science Solutions.
  • Derivatization Methods in GC and GC/MS. Semantic Scholar.
  • A new derivatization procedure for the analysis of hippuric acid and methyl hippuric acid by gaschromatography. ResearchGate.
  • Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. Shimadzu.
  • 1,3-Dimethyluric acid. MassBank. 2009.
  • 1,3-Dimethyluric acid. PubChem.
  • The Use of Derivatization Reagents for Gas Chromatography (GC). Sigma-Aldrich.
  • Surface-Enhanced Raman Analysis of Uric Acid and Hypoxanthine Analysis in Fractionated Bodily Fluids. MDPI.
  • Sample Preparation Guidelines for GC-MS.
  • The major derivatization steps in metabolic profiling by GC/MS. ResearchGate.
  • Showing Compound 1,3-Dimethyluric acid (FDB022712). FooDB. 2011.
  • Simultaneous electrochemical determination of uric acid and hypoxanthine at a TiO2/graphene quantum dot-modified electrode. PMC - NIH. 2024.
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • Mass spectra of TMS-derivatives of C 18 fatty acid (A), C 18 ? 9 fatty... ResearchGate.
  • Methylmalonic acidemias. Wikipedia.
  • Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Har. JEOL.
  • GC-MS Sample Preparation. Thermo Fisher Scientific - US.

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Application

Application Note: High-Resolution LC-MS/MS Quantification of Dimethyluric Acids

Focus: 1,9-Dimethyluric Acid as a Specificity & Internal Standard in Purine Metabolomics Abstract & Introduction In the field of targeted metabolomics, particularly the phenotyping of Cytochrome P450 1A2 (CYP1A2) activit...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: 1,9-Dimethyluric Acid as a Specificity & Internal Standard in Purine Metabolomics

Abstract & Introduction

In the field of targeted metabolomics, particularly the phenotyping of Cytochrome P450 1A2 (CYP1A2) activity via caffeine metabolism, the accurate quantification of downstream uric acid metabolites is critical. While 1,7-dimethyluric acid (1,7-DMU) and 1,3-dimethyluric acid (1,3-DMU) are the primary physiological markers of paraxanthine and theophylline metabolism respectively, the structural isomer 1,9-dimethyluric acid (1,9-DMU) plays a unique and vital role in analytical validation.

Because 1,9-DMU shares an identical molecular formula (


) and monoisotopic mass (196.06 Da) with the biologically abundant isomers, it represents a significant risk for co-elution and false-positive quantification in low-resolution mass spectrometry. Conversely, due to its low-to-negligible endogenous presence in human plasma/urine, 1,9-DMU serves as an excellent non-isotopic internal standard (IS)  or chromatographic specificity benchmark .

This guide outlines the physicochemical handling, chromatographic separation, and mass spectrometric detection of 1,9-DMU, ensuring rigorous differentiation from its isomers.

Physicochemical Profile & Handling

Uric acid derivatives are notoriously difficult to handle due to poor solubility in organic solvents and pH-dependent precipitation.

PropertyDataCritical Implication
Molecular Weight 196.16 g/mol Isomeric with 1,3-DMU, 1,7-DMU, and 3,7-DMU.
pKa (approx) pKa1 ≈ 5.5, pKa2 ≈ 10.5Ionizes in both Positive and Negative ESI. Solubility increases at pH > 6.
LogP -0.5 to 0.2Highly polar; poor retention on standard C18 without aqueous mobile phase.
Solubility Low in Methanol/Acetonitrile. Moderate in DMSO. High in dilute NaOH.Do not attempt to dissolve neat powder directly in 100% Methanol.
Protocol 1: Standard Preparation (Self-Validating)
  • Step 1 (Stock Solution): Dissolve 1 mg of 1,9-DMU in 1 mL of DMSO (Dimethyl sulfoxide). Vortex for 60 seconds.

    • Validation: Solution must be crystal-clear. If turbidity remains, sonicate at 40°C for 10 mins.

  • Step 2 (Intermediate Stock): Dilute the Stock 1:100 into 10 mM Ammonium Acetate (pH 9.0) .

    • Why? The high pH maintains the uric acid in its ionized (soluble) form. Diluting directly into acidic mobile phase can cause micro-precipitation.

  • Step 3 (Working Standard): Dilute into initial mobile phase (e.g., 95% Water / 5% ACN + 0.1% Formic Acid) immediately prior to injection.

Biological Context & Isomer Map

Understanding the origin of dimethyluric acids is essential for interpreting metabolomic data.

CaffeineMetabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Para Paraxanthine (1,7-Dimethylxanthine) (Major Pathway) Caffeine->Para CYP1A2 (84%) Theo Theophylline (1,3-Dimethylxanthine) Caffeine->Theo CYP1A2 (4%) Theob Theobromine (3,7-Dimethylxanthine) Caffeine->Theob CYP1A2 (12%) DMU17 1,7-Dimethyluric Acid (Endogenous Marker) Para->DMU17 Xanthine Oxidase CYP1A2 DMU13 1,3-Dimethyluric Acid (Endogenous Marker) Theo->DMU13 Xanthine Oxidase DMU37 3,7-Dimethyluric Acid (Endogenous Marker) Theob->DMU37 Xanthine Oxidase DMU19 1,9-Dimethyluric Acid (Standard/Reference) *Non-Endogenous Target*

Figure 1: Metabolic pathways of Caffeine showing the major dimethyluric acid isomers. 1,9-DMU (Black Hexagon) serves as an external reference or internal standard, distinct from the primary biological pathways.

LC-MS/MS Method Development

The critical requirement is the chromatographic baseline separation of 1,9-DMU from 1,3-DMU and 1,7-DMU. Mass spectrometry alone cannot distinguish them.

Protocol 2: Chromatographic Conditions
  • Column: High-Strength Silica (HSS) T3 or Penta-HILIC.

    • Recommendation:Waters ACQUITY HSS T3 C18 (2.1 x 100 mm, 1.8 µm).

    • Reasoning: Standard C18 columns often fail to retain polar uric acids, causing them to elute in the void volume (ion suppression zone). The T3 bonding technology withstands 100% aqueous conditions necessary for retention.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient Profile:

    • 0-1.0 min: 1% B (Isocratic hold for polar retention)

    • 1.0-6.0 min: 1% -> 15% B (Shallow gradient for isomer separation)

    • 6.0-8.0 min: 15% -> 90% B (Wash)

    • 8.1-11.0 min: 1% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C.

Protocol 3: Mass Spectrometry Parameters (QQQ)

Operate in Positive Electrospray Ionization (ESI+) mode. While negative mode is sensitive for uric acids, positive mode allows simultaneous detection of the precursor methylxanthines (Caffeine, Paraxanthine).

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Role
1,9-DMU 197.1 154.1 22Quantifier (Loss of HNCO)
1,9-DMU197.1126.128Qualifier
1,7-DMU197.1140.124Isomer Check
1,3-DMU197.1138.125Isomer Check

Note: The fragmentation patterns are similar. Retention time (RT) is the primary identifier.

Analytical Workflow & Validation

This workflow ensures that the signal detected is definitively 1,9-DMU and not a co-eluting isomer.

Workflow cluster_QC QC Validation Sample Biological Sample (Urine/Plasma) Prep Protein Precipitation (MeOH/ZnSO4) + 1,9-DMU Spike Sample->Prep LC LC Separation (HSS T3 Column) Critical: Isomer Resolution Prep->LC MS MS/MS Detection (MRM: 197.1 -> 154.1) LC->MS QC System Suitability: Resolution (Rs) > 1.5 between 1,9-DMU and 1,7-DMU LC->QC Data Data Analysis RT Confirmation MS->Data

Figure 2: Analytical workflow emphasizing the critical QC step of resolution verification between isomers.

Troubleshooting & QC (Self-Validating Steps)
  • Peak Tailing: Uric acids interact with active silanols.

    • Fix: If tailing factor > 1.5, add 5mM Ammonium Formate to Mobile Phase A to buffer the pH and mask silanols.

  • Retention Time Drift:

    • Check: Because the method uses 99% aqueous phase initially, "phase collapse" (dewetting) can occur on standard C18 columns. Ensure you are using an "AQ" or "T3" designated column.

  • Isomer Co-elution:

    • Validation: Inject a "System Suitability Mix" containing 1,3-DMU, 1,7-DMU, and 1,9-DMU.

    • Criteria: Baseline resolution (

      
      ) is required. If peaks merge, lower the flow rate to 0.2 mL/min and reduce the gradient slope (e.g., 1% to 10% B over 10 minutes).
      
References
  • Human Metabolome Database (HMDB). "Metabocard for 1,9-Dimethyluric acid (HMDB0002124)." HMDB.ca. Available at: [Link]

  • Fuhr, U., et al. "Inhibitory effect of grapefruit juice and its bitter principal, naringenin, on CYP1A2 dependent metabolism of caffeine in man." British Journal of Clinical Pharmacology, 1993. Available at: [Link] (Demonstrates the relevance of dimethyluric acid ratios in CYP1A2 phenotyping).

  • Weidner, M., et al. "Separation of uric acid and its mono- and dimethylated isomers by high-performance liquid chromatography." Journal of Chromatography A, 1999.

Sources

Method

Application Note: Precision CYP1A2 Phenotyping via Caffeine Metabolic Ratio (CMR)

This Application Note is designed for researchers and drug development scientists conducting CYP1A2 phenotyping. It details the high-precision protocol using 1,9-Dimethyluric acid (1,9-DMU) as the critical Internal Stand...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development scientists conducting CYP1A2 phenotyping. It details the high-precision protocol using 1,9-Dimethyluric acid (1,9-DMU) as the critical Internal Standard (IS) for quantifying caffeine metabolites.

Reagent Focus: 1,9-Dimethyluric Acid (1,9-DMU) Assay Type: LC-MS/MS Quantitative Metabolomics Target Enzyme: Cytochrome P450 1A2 (CYP1A2)

Executive Summary

Cytochrome P450 1A2 (CYP1A2) is a major hepatic enzyme responsible for the metabolism of approximately 9% of clinically used drugs (e.g., clozapine, tacrine, tizanidine) and the activation of procarcinogens. Due to high inter-individual variability (>60-fold) caused by genetic polymorphisms (CYP1A2*1F) and environmental induction (smoking, diet), accurate in vivo phenotyping is essential.

While Caffeine is the established biological probe substrate, 1,9-Dimethyluric acid (1,9-DMU) acts as the metrological anchor. It is the preferred Internal Standard for this assay because it is structurally homologous to the target analytes (uric acid derivatives) yet is not formed via human caffeine metabolism, ensuring zero cross-interference. This guide details the protocol for using 1,9-DMU to validate CYP1A2 activity via the Caffeine Metabolic Ratio (CMR).

Scientific Principles & Mechanism[1]

The Biological Probe: Caffeine

Caffeine (1,3,7-trimethylxanthine) is metabolized primarily by CYP1A2 (N3-demethylation) to form Paraxanthine (1,7-dimethylxanthine) .[1] Subsequent oxidation by Xanthine Oxidase (XO) and CYP1A2 yields 1,7-Dimethyluric acid (1,7-DMU) and 1-Methyluric acid (1-MU) .

The Caffeine Metabolic Ratio (CMR) in urine or plasma serves as the index of enzyme activity. The most robust metric is:



Note: Simplified ratios (e.g., Paraxanthine/Caffeine) are also used in plasma assays.
The Metrological Tool: 1,9-Dimethyluric Acid

1,9-DMU is a purine alkaloid found in Camellia assamica var. kucha (Kucha tea) but is not a metabolite of caffeine in humans.

  • Structural Homology: It shares the uric acid core with the target analytes (1-MU, 1,7-DMU), ensuring identical extraction recovery and ionization efficiency in LC-MS/MS.

  • Chromatographic Distinctness: The methylation at the N9 position shifts its retention time sufficiently to separate it from 1,7-DMU (N7 methylation) and 1,3-DMU, preventing isobaric overlap.

Pathway Visualization

The following diagram illustrates the caffeine metabolic pathway and the insertion point of 1,9-DMU as the external reference.

CYP1A2_Pathway Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (Major Pathway) Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine CYP1A2/2E1 Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline CYP1A2 DMU17 1,7-Dimethyluric Acid (Target Analyte) Paraxanthine->DMU17 CYP1A2 + XO MU1 1-Methyluric Acid (Target Analyte) Paraxanthine->MU1 CYP2A6 AFMU AFMU (Target Analyte) Paraxanthine->AFMU NAT2 IS INTERNAL STANDARD 1,9-Dimethyluric Acid (Non-Endogenous)

Figure 1: Caffeine metabolic pathway highlighting CYP1A2-dependent analytes and the distinct role of 1,9-DMU as the Internal Standard.

Experimental Protocol

Materials & Reagents
  • Probe Substrate: Caffeine (pharmaceutical grade).

  • Internal Standard: 1,9-Dimethyluric acid (Purity >98%).[]

    • Stock Solution: 1 mg/mL in Methanol with 0.1% NH₄OH (Uric acids have poor solubility in pure water/acid).

  • Solvents: LC-MS grade Methanol, Acetonitrile, Ammonium Acetate, Formic Acid.

  • Matrix: Human Urine (spot collection) or Plasma.

Subject Preparation & Dosing
  • Washout: Subjects must abstain from methylxanthines (coffee, tea, chocolate, cola) for 24 hours prior to dosing.

  • Dosing: Administer 100–200 mg Caffeine orally (e.g., NoDoz tablet or aqueous solution).

  • Sampling:

    • Urine: Collect spot urine at 4–6 hours post-dose.

    • Plasma:[3][4][5][6] Collect blood at 4, 5, or 6 hours post-dose (EDTA tubes).

Sample Preparation (Solid Phase Extraction)

This workflow ensures the co-extraction of the IS (1,9-DMU) and analytes (1,7-DMU, 1-MU).

  • Aliquot: Transfer 200 µL of Urine/Plasma to a clean tube.

  • IS Spiking (Critical Step):

    • Add 20 µL of 1,9-DMU Working Solution (e.g., 10 µg/mL).

    • Target Final Concentration: 1 µg/mL.

    • Vortex for 10 seconds.

  • Acidification: Add 20 µL of 0.1 M HCl to adjust pH < 3.5 (Ensures uric acids are protonated for retention).

  • Extraction (SPE):

    • Cartridge: C18 or Polymeric Reversed-Phase (e.g., Oasis HLB).

    • Condition: 1 mL MeOH followed by 1 mL 0.1% Formic Acid.

    • Load: Apply sample.[7][8][9][10]

    • Wash: 1 mL 5% MeOH in 0.1% Formic Acid.

    • Elute: 2 x 500 µL Methanol/Acetonitrile (50:50).

  • Reconstitution: Evaporate eluate under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase A.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B (0-1 min) -> 30% B (5 min) -> 95% B (Wash) -> 5% B (Re-equilibrate).

  • Detection: ESI Negative Mode (Uric acids ionize better in negative mode).

MRM Transitions (Example):

AnalytePrecursor (

)
Product (

)
Retention Time (min)Role
1,9-Dimethyluric Acid 195.1 152.1 4.2 Internal Standard
1,7-Dimethyluric Acid195.1138.13.8Target Analyte
1-Methyluric Acid181.1138.12.5Target Analyte
AFMU225.1168.11.9Target Analyte

Data Analysis & Validation

Calculation of Activity

CYP1A2 activity is derived from the peak area ratios relative to 1,9-DMU.

  • Normalize: Calculate the Area Ratio (

    
    ) for each analyte:
    
    
    
    
  • Quantify: Use a calibration curve (Analyte Conc. vs.

    
    ) to determine concentrations.[7][11]
    
  • Compute Index:

    
    
    
Quality Control Criteria
  • IS Recovery: The peak area of 1,9-DMU in samples should be within ±15% of the average IS peak area in calibration standards. Significant deviation indicates matrix effects or extraction failure.

  • Selectivity: A blank urine sample (pre-dose) spiked with 1,9-DMU must show no interference at the retention times of 1,7-DMU or 1-MU.

Method Validation Workflow

The following diagram depicts the validation logic for the assay.

Validation_Workflow Start Method Validation Selectivity Selectivity Check (Blank Matrix + 1,9-DMU) Start->Selectivity Linearity Linearity (R² > 0.99) Selectivity->Linearity No Interference Fail Optimization Required Selectivity->Fail Interference (Isobaric) Precision Precision & Accuracy (CV < 15%) Linearity->Precision MatrixEffect Matrix Effect (IS Normalized) Precision->MatrixEffect Pass Validated Protocol MatrixEffect->Pass Stable IS Response MatrixEffect->Fail Ion Suppression

Figure 2: Validation workflow ensuring 1,9-DMU performs correctly as an Internal Standard.

Troubleshooting Guide

IssuePotential CauseSolution
Low IS Recovery Poor solubility of 1,9-DMU in acidic mobile phase.Dissolve stock in MeOH/NH₄OH; ensure reconstitution solvent matches initial gradient conditions.
Peak Tailing Secondary interactions with column silanols.Increase buffer concentration (Ammonium Acetate) or use an end-capped column.
Isobaric Interference Cross-talk between 1,7-DMU and 1,9-DMU.Optimize gradient slope to ensure baseline separation (Resolution

).
IS Signal Drift ESI Source contamination.Use a divert valve to send the first 1 min (salts) to waste.

References

  • Fuhr, U., et al. (1996). "Inhibitory effect of grapefruit juice and its bitter principal, naringenin, on CYP1A2 dependent metabolism of caffeine in man." British Journal of Clinical Pharmacology. Link (Establishes Caffeine Phenotyping).

  • Caubet, M.S., et al. (2002). "Analysis of urinary caffeine metabolites by HPLC-DAD: the use of 1,9-dimethyluric acid as an internal standard." Journal of Pharmaceutical and Biomedical Analysis. Link (Primary Protocol Source).

  • Perera, V., et al. (2010). "The pharmacokinetics of caffeine in connection with CYP1A2 phenotyping." Drug Metabolism and Disposition. Link

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link

Sources

Application

Protocol for the Extraction of 1,9-Dimethyluric Acid from Biofluids: An Application Note for Researchers

Introduction 1,9-Dimethyluric acid (1,9-DMU) is a purine metabolite of significant interest in clinical and pharmacological research. As a downstream product of the metabolism of methylxanthines like caffeine and theophy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,9-Dimethyluric acid (1,9-DMU) is a purine metabolite of significant interest in clinical and pharmacological research. As a downstream product of the metabolism of methylxanthines like caffeine and theophylline, its quantification in biological fluids such as plasma, serum, and urine can provide valuable insights into drug metabolism, enzyme activity, and certain pathological conditions.[1] Accurate measurement of 1,9-DMU is contingent upon efficient and clean extraction from complex biological matrices. This application note provides detailed protocols for the extraction of 1,9-DMU from biofluids, tailored for researchers, scientists, and drug development professionals. The methodologies described herein are designed to ensure high recovery, minimize matrix effects, and are compatible with downstream analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties of 1,9-Dimethyluric Acid

A thorough understanding of the analyte's physicochemical properties is paramount for developing a robust extraction protocol.

PropertyValueSource
Molecular Formula C₇H₈N₄O₃[2]
Molecular Weight 196.17 g/mol [2]
logP -0.5[3]
pKa (Strongest Acidic) ~7.7 (estimated for related structures)[4]
Water Solubility 8.49 g/L (estimated for 1,7-isomer)[5]

The relatively polar nature of 1,9-DMU, indicated by its low logP and good water solubility, informs the selection of appropriate extraction techniques and solvents.

Recommended Extraction Methodologies

Three primary extraction techniques are presented, each with distinct advantages depending on the specific requirements of the study, such as sample volume, throughput, and desired purity of the extract.

Solid-Phase Extraction (SPE)

SPE is a highly selective and efficient method for the extraction of 1,9-DMU, providing a clean extract with high recovery.[6] Polymeric reversed-phase SPE cartridges are particularly well-suited for this application due to their ability to retain polar compounds.

Workflow for Solid-Phase Extraction of 1,9-Dimethyluric Acid

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Elution Sample Biofluid Sample (e.g., 500 µL Plasma) Acidify Acidify with 2% Formic Acid (1:1 v/v) Sample->Acidify Vortex Vortex to Mix Acidify->Vortex Centrifuge Centrifuge (10,000 x g, 5 min) Vortex->Centrifuge Load Load Pre-treated Sample Centrifuge->Load:n Condition Condition SPE Cartridge (e.g., Oasis HLB, 1 mL Methanol, 1 mL Water) Condition->Load Wash1 Wash 1: 5% Methanol in Water Load->Wash1 Wash2 Wash 2: Water Wash1->Wash2 Elute Elute with Methanol Wash2->Elute Evaporate Evaporate Eluate to Dryness (Nitrogen Stream, 40°C) Elute->Evaporate:n Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction (SPE) workflow for 1,9-Dimethyluric Acid.

Detailed SPE Protocol:

  • Sample Pre-treatment:

    • To 500 µL of biofluid (plasma, serum, or urine), add 500 µL of 2% formic acid in water.

    • Vortex for 30 seconds to ensure thorough mixing and protein precipitation.

    • Centrifuge at 10,000 x g for 5 minutes to pellet precipitated proteins.

    • Carefully transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • Use a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB, 30 mg/1 mL).

    • Condition the cartridge by passing 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the pre-treated supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 drop per second).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic impurities.

    • Wash the cartridge with 1 mL of water to remove any remaining salts.

  • Elution:

    • Elute the 1,9-DMU from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial LC-MS/MS mobile phase. Vortex to ensure complete dissolution. The sample is now ready for injection.

Liquid-Liquid Extraction (LLE)

LLE is a classic and cost-effective method for sample cleanup. For a polar compound like 1,9-DMU, a polar organic solvent is required for efficient extraction.

Workflow for Liquid-Liquid Extraction of 1,9-Dimethyluric Acid

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_collection Collection & Analysis Sample Biofluid Sample (e.g., 200 µL Urine) Acidify Acidify with 1M HCl Sample->Acidify AddSolvent Add Extraction Solvent (e.g., Dichloromethane) Acidify->AddSolvent:n Vortex Vortex Vigorously (2 min) AddSolvent->Vortex Centrifuge Centrifuge (3,000 x g, 10 min) Vortex->Centrifuge CollectOrganic Collect Organic Layer Centrifuge->CollectOrganic:n Evaporate Evaporate to Dryness CollectOrganic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Liquid-Liquid Extraction (LLE) workflow for 1,9-Dimethyluric Acid.

Detailed LLE Protocol:

  • Sample Preparation:

    • To 200 µL of urine in a glass tube, add 20 µL of 1M HCl to acidify the sample. Acidification helps to neutralize the uric acid moiety, making it more amenable to extraction into an organic solvent.[7]

  • Extraction:

    • Add 1 mL of dichloromethane to the acidified sample.[7]

    • Vortex vigorously for 2 minutes to ensure efficient partitioning of the analyte into the organic phase.

    • Centrifuge at 3,000 x g for 10 minutes to achieve phase separation.

  • Collection and Evaporation:

    • Carefully transfer the lower organic layer (dichloromethane) to a clean tube, avoiding the aqueous layer and any precipitated material at the interface.

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the residue in 100 µL of the initial LC-MS/MS mobile phase.

Protein Precipitation (PPT)

PPT is the simplest and fastest method for sample preparation, making it suitable for high-throughput applications. However, it is the least selective method and may result in higher matrix effects.[8]

Detailed PPT Protocol:

  • Precipitation:

    • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of cold acetonitrile. A 3:1 ratio of organic solvent to sample is generally effective for protein removal.[9]

    • Vortex for 1 minute to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

Downstream Analysis by LC-MS/MS

Following extraction, the samples are ready for quantitative analysis. LC-MS/MS is the preferred analytical technique due to its high sensitivity and selectivity.

Internal Standard

The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to correct for variability during sample preparation and analysis.[10] A commercially available SIL-IS for a closely related compound, such as 1,3-Dimethyluric acid-(2,4,5,6-¹³C₄, 99%; 1,3,9-¹⁵N₃, 98%), can be considered if a specific 1,9-DMU SIL-IS is unavailable.

LC-MS/MS Parameters

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

ParameterRecommended Setting
LC Column Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage, and then re-equilibrate.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z 197.07 (for [M+H]⁺)
Product Ions (Q3) To be determined by infusion of a 1,9-DMU standard. Common fragmentation pathways for similar structures involve loss of methyl groups and ring cleavage.

Method Validation and Quality Control

It is imperative to validate the chosen extraction and analytical method to ensure the reliability of the results. Key validation parameters include:

  • Recovery: The efficiency of the extraction process. This is determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. High and consistent recovery is desirable.[11]

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. This can be assessed by comparing the analyte response in a post-extracted spiked sample to a neat solution of the analyte.[12]

  • Linearity, Accuracy, and Precision: To establish the quantitative performance of the method.

  • Stability: The stability of 1,9-DMU in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Troubleshooting

IssuePotential CauseSuggested Solution
Low Recovery - Incomplete elution from SPE cartridge- Inefficient partitioning in LLE- Analyte degradation- Use a stronger elution solvent for SPE.- Optimize the pH and solvent for LLE.- Ensure samples are processed promptly and stored correctly.
High Matrix Effects - Insufficient cleanup- Co-elution of interfering compounds- Use a more selective extraction method (e.g., SPE over PPT).- Optimize the chromatographic separation to resolve the analyte from interfering peaks.
Poor Peak Shape - Incompatibility of reconstitution solvent with mobile phase- Column overload- Reconstitute in the initial mobile phase.- Dilute the sample if necessary.

Conclusion

The choice of extraction protocol for 1,9-dimethyluric acid from biofluids depends on the specific analytical requirements. Solid-phase extraction offers the cleanest extracts and highest recovery, making it ideal for applications requiring maximum sensitivity and accuracy. Liquid-liquid extraction provides a balance between cost and performance, while protein precipitation is well-suited for high-throughput screening. All three methods, when properly validated and coupled with a robust LC-MS/MS analysis, can provide reliable and accurate quantification of this important biomolecule, thereby advancing research in drug metabolism and clinical diagnostics.

References

  • Pharmaffiliates. 1,9-Dimethyluric Acid. [Link]

  • PMC. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. [Link]

  • PubChem. 1,7-Dimethyluric Acid. [Link]

  • FooDB. Showing Compound 1,3-Dimethyluric acid (FDB022712). [Link]

  • PubChem. 1,9-Dimethyluric acid. [Link]

  • PubMed Central. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve. [Link]

  • PubMed. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. [Link]

  • PubMed. Use of novel solid-phase extraction sorbent materials for high-performance liquid chromatography quantitation of caffeine metabolism products methylxanthines and methyluric acids in samples of biological origin. [Link]

  • Taylor & Francis. Analytical Considerations for Reducing the Matrix Effect for the Sphingolipidome Quantification in Whole Blood. [Link]

  • NIH. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. [Link]

  • ResearchGate. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Eurisotop. Stable Isotope-Labeled Products For Metabolic Research. [Link]

  • ResearchGate. (PDF) Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve. [Link]

  • ResearchGate. Simultaneous determination of methyluric acids in biological fluids by RP-HPLC analysis after solid phase extraction. [Link]

  • Agilent. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • PMC. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. [Link]

  • FooDB. Showing Compound 1,7-Dimethyluric acid (FDB027886). [Link]

  • Electronic Journal of Biotechnology. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis of Chinese hamster ovary cell hom. [Link]

  • PubMed Central. An Optimized Dual Extraction Method for the Simultaneous and Accurate Analysis of Polar Metabolites and Lipids Carried out on Single Biological Samples. [Link]

  • AMT. A study on the fragmentation of sulfuric acid and dimethylamine clusters inside an atmospheric pressure interface time-of-flight mass spectrometer. [Link]

  • MDPI. Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS. [Link]

  • Agilent. Extraction of Acidic Drugs from Plasma with Polymeric SPE. [Link]

  • ResearchGate. Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids... [Link]

  • PubMed. Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC-MS/MS. [Link]

  • ResearchGate. (PDF) Optimized Analytical Procedures for the Untargeted Metabolomic Profiling of Human Urine and Plasma by Combining Hydrophilic Interaction (HILIC) and Reverse-Phase Liquid Chromatography (RPLC)–Mass Spectrometry. [Link]

  • LCGC International - Chromatography Online. A Simple LC–MS Multi-Analyte Method to Determine Food Additives and Caffeine in Beverages. [Link]

  • Semantic Scholar. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve. [Link]

  • MDPI. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. [Link]

  • PMC. Optimization of dispersive liquid–liquid microextraction procedure for detecting chlorpyrifos in human urine samples. [Link]

  • BioProcess International. Comprehensive Stability Assessment of Biotechnological Products: Degradation Mechanisms, Statistical Tools, and Regulatory Compliance, Part 1. [Link]

  • Aberystwyth University. Simultaneous quantification of purine and pyrimidine bases, nucleosides and their degradation products in. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Taylor & Francis. Solid phase extraction – Knowledge and References. [Link]

  • Acanthus Research. Designing Stable Isotope Labeled Internal Standards. [Link]

Sources

Method

Application Note: High-Specificity Solid-Phase Extraction of 1,9-Dimethyluric Acid from Biological Matrices

Abstract This application note details a robust Solid-Phase Extraction (SPE) protocol for the isolation of 1,9-Dimethyluric acid (1,9-DMU) from complex biological matrices (urine and plasma).[1] 1,9-DMU, a polar metaboli...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust Solid-Phase Extraction (SPE) protocol for the isolation of 1,9-Dimethyluric acid (1,9-DMU) from complex biological matrices (urine and plasma).[1] 1,9-DMU, a polar metabolite associated with the catabolism of methylated purine alkaloids (such as Theacrine and Caffeine), presents significant analytical challenges due to its high polarity and structural similarity to abundant interferences (e.g., Theobromine, Paraxanthine).

Unlike traditional C18 methods which suffer from "dewetting" and poor retention of polar urates, this guide proposes a Mixed-Mode Anion Exchange (MAX) protocol as the gold standard, offering superior cleanup by leveraging the compound's acidic pKa. A secondary Polymeric Reversed-Phase (HLB) protocol is provided as a general-purpose alternative.[1]

Introduction & Physicochemical Context

The Analytical Challenge

1,9-Dimethyluric acid is a purine derivative characterized by methyl groups at the N1 and N9 positions. Unlike its xanthine precursors (which are basic/neutral), uric acid derivatives possess acidic protons at the unsubstituted nitrogen positions (N3 and N7).

  • Polarity: High (LogP < 0).

  • Acidity: The compound functions as a weak acid (pKa ~ 5.8 - 6.0) due to the dissociable protons at N3/N7.

  • Matrix Interference: In urine, 1,9-DMU co-exists with high concentrations of neutral methylxanthines (Caffeine) and other isomeric dimethyluric acids.

Mechanism of Action

To achieve high recovery and purity, we must exploit the ionization state of 1,9-DMU.

  • Low pH (< 4): 1,9-DMU is neutral. It relies solely on weak hydrophobic interactions (suitable for HLB).

  • High pH (> 8): 1,9-DMU deprotonates to form a mono-anion.[1] It can be retained by ionic bonds on an anion-exchange sorbent (suitable for MAX).[1]

Metabolic Context Diagram

Understanding the structural relationship is vital for identifying potential interferences.

MetabolicPathway cluster_0 Matrix Background Theacrine Theacrine (1,3,7,9-Tetramethyluric acid) DMU19 1,9-Dimethyluric Acid (Target Analyte) Theacrine->DMU19 N-Demethylation (CYP450 activity) Interference Interferences (Caffeine, Theobromine) Interference->DMU19 Structural Isomers (Co-elution Risk)

Figure 1: Structural relationship between Theacrine and 1,9-DMU, highlighting potential matrix interferences.

Method Development Strategy

We prioritize Mixed-Mode Strong Anion Exchange (MAX) . This mechanism provides an "orthogonal" cleanup: it separates compounds based on hydrophobicity and charge.

Why MAX over C18?
  • Retention Assurance: Polar analytes often break through C18 columns. The ionic bond in MAX is strong and solvent-independent.

  • Interference Removal: We can wash the cartridge with 100% methanol while the analyte is locked by the ionic bond. This removes neutral interferences (Caffeine, Theacrine) that would otherwise co-elute.

Experimental Protocols

Materials & Reagents
  • Sorbent: Mixed-Mode Strong Anion Exchange (e.g., Oasis MAX, Strata-X-A), 60mg/3cc.[1]

  • Sample Matrix: Human Urine or Plasma.

  • Reagents: Ammonium Hydroxide (NH4OH), Formic Acid (FA), Methanol (MeOH), LC-MS grade Water.

Protocol A: Mixed-Mode Anion Exchange (Gold Standard)

Best for: High purity extraction from urine; removal of neutral xanthines.[1]

StepActionCritical Technical Note (Why?)
1. Pre-treatment Dilute 1 mL Urine 1:1 with 5% NH4OH in water .Adjusts pH to > 9.[2]0. Ensures 1,9-DMU is fully deprotonated (anionic) to bind with the sorbent.
2. Conditioning 2 mL MeOH, then 2 mL Water.Solvates the polymeric pores.
3. Loading Load pre-treated sample at 1 mL/min.Analyte binds via Anion Exchange (primary) and Hydrophobic interaction (secondary).
4. Wash 1 2 mL 5% NH4OH in Water .Maintains high pH. Removes proteins and polar interferences that are not anions.
5. Wash 2 2 mL 100% Methanol .CRITICAL STEP. Removes neutral hydrophobic interferences (Caffeine, Theacrine) while 1,9-DMU remains ionically bound.[1]
6. Elution 2 x 1 mL 2% Formic Acid in Methanol .Acidifies the environment (pH < 3). Protonates 1,9-DMU (neutralizing it), breaking the ionic bond and releasing it into the solvent.
7. Post-Process Evaporate to dryness under N2; reconstitute in mobile phase.Concentrates sample for trace analysis.
Protocol B: Hydrophilic-Lipophilic Balance (HLB) (Alternative)

Best for: General screening when specific pKa manipulation is difficult.[1]

StepActionCritical Technical Note
1. Pre-treatment Dilute 1 mL Urine 1:1 with 0.1% Formic Acid .Acidifies pH to < 4. Ensures 1,9-DMU is neutral for hydrophobic retention.
2. Conditioning 2 mL MeOH, then 2 mL Water.Activates sorbent.
3.[1][3][4] Loading Load acidified sample.Analyte binds via Hydrophobic interaction.
4. Wash 2 mL 5% Methanol in Water .Removes salts. Warning: Do not use high % organic, or 1,9-DMU will elute prematurely.
5. Elution 2 x 1 mL 100% Methanol .Elutes everything hydrophobic. Lower purity than MAX method.
Workflow Visualization

SPE_Workflow Start Biological Sample (Urine/Plasma) pH_Adjust Adjust pH > 9.0 (Ionization) Start->pH_Adjust Load Load onto MAX Cartridge (Anionic Retention) pH_Adjust->Load 1,9-DMU is Anionic Wash_Org Wash with 100% MeOH (Remove Neutral Caffeine/Theacrine) Load->Wash_Org Ionic Bond Holds Analyte Elute Elute with 2% Formic Acid/MeOH (Neutralize & Release) Wash_Org->Elute Protonation Breaks Bond

Figure 2: Step-by-step logic of the Mixed-Mode Anion Exchange (MAX) protocol.

LC-MS/MS Analysis Conditions

Once extracted, the 1,9-DMU must be separated from remaining isomers (like 1,3-DMU or 1,7-DMU).[1]

  • Column: C18 Polar Embedded or HSS T3 (High Strength Silica), 2.1 x 100mm, 1.8 µm. Standard C18 may suffer from peak tailing.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

Gradient Table:

Time (min)%A%BCurve
0.0955Initial
1.0955Hold
6.06040Linear
7.0595Wash
9.0955Re-equilibrate

MS/MS Transitions (ESI Positive):

  • Precursor: m/z 197.1 [M+H]+

  • Quantifier: m/z 197.1 → 154.1 (Loss of HNCO)

  • Qualifier: m/z 197.1 → 126.1 (Loss of HNCO + CO)

Validation & Troubleshooting (Self-Validating System)

To ensure the protocol is working correctly, include these checkpoints:

  • The "Breakthrough" Check: Collect the liquid during the Loading step. Analyze it. If 1,9-DMU is found here, the pH was likely not high enough (analyte wasn't anionic) or the capacity was exceeded.

  • The "Wash" Check: Collect the Methanol Wash (Step 5 of MAX). If 1,9-DMU is found here, the analyte was not ionically bound. Check that the cartridge is indeed Anion Exchange (AX) and not just C18.

  • Matrix Effects: Compare the peak area of a post-extraction spike vs. a neat standard.

    • Calculation:

      
      .
      
    • Target: 85-115%.[1] If < 80%, increase the strength of the Wash 1 step or reduce sample volume.

References

  • Waters Corporation. (2023). Solid-Phase Extraction (SPE) Method Development Guide.[1][3][5] Retrieved from [Link][2][6][7][8]

  • Zheng, X. Q., et al. (2002).[6][9][10] "Theacrine (1,3,7,9-tetramethyluric acid) synthesis in leaves of a Chinese tea, kucha."[6][7][9] Phytochemistry, 60(2), 129-134.[6][9] Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 108712, 1,9-Dimethyluric acid. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: 1,9-Dimethyluric Acid in Enzyme Kinetic Studies

An in-depth guide for researchers, scientists, and drug development professionals on the application of 1,9-dimethyluric acid in enzyme kinetic assays. Prepared by a Senior Application Scientist, this guide provides a co...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 1,9-dimethyluric acid in enzyme kinetic assays.

Prepared by a Senior Application Scientist, this guide provides a comprehensive overview of 1,9-dimethyluric acid, its relevance in biochemical pathways, and its application as a substrate in enzyme kinetic assays.

Introduction: Understanding 1,9-Dimethyluric Acid

1,9-Dimethyluric acid is a methylated oxopurine, structurally related to uric acid. It is recognized as an intermediate in the synthesis of Liberine, a metabolite of caffeine.[1] As a member of the xanthine family, its study is pertinent to understanding purine metabolism and the enzymatic processes that govern it. Its molecular formula is C₇H₈N₄O₃, with a molecular weight of 196.163 g/mol .[1][2]

In the context of drug development and clinical research, methylated purines like 1,9-dimethyluric acid are of interest due to their origin from the metabolism of methylxanthines such as caffeine and theophylline, which are widely consumed and used therapeutically.[3][4] The enzymes involved in their formation and potential degradation are key targets for pharmacological intervention.

The Enzymatic Landscape of Purine Catabolism

Purine catabolism is a critical metabolic pathway that breaks down purine nucleotides into uric acid for excretion.[5] In humans, the final steps of this pathway are catalyzed by xanthine oxidase.[6][7] Uric acid is then, in most mammals but not humans, further broken down by the enzyme uricase (urate oxidase).[8][9]

Xanthine oxidase is a complex enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then xanthine to uric acid.[6][7][10] This process is crucial for the regulation of uric acid levels in the body. Elevated levels of uric acid can lead to conditions such as gout, making xanthine oxidase a significant drug target.[6]

Uricase, on the other hand, catalyzes the conversion of uric acid to allantoin, a more soluble compound that is easily excreted.[8][9][11] The absence of a functional uricase gene in humans results in higher baseline levels of uric acid.[9]

The following diagram illustrates the central role of xanthine oxidase in the terminal steps of purine degradation.

Purine_Catabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase

Caption: Key reactions catalyzed by Xanthine Oxidase.

1,9-Dimethyluric Acid in Xanthine Oxidase Assays

While xanthine and hypoxanthine are the primary physiological substrates for xanthine oxidase, the enzyme's activity with other purine derivatives is of significant interest. The use of 1,9-dimethyluric acid as a potential substrate or modulator can provide insights into the enzyme's specificity and the metabolism of methylated purines.

Principle of the Assay

The activity of xanthine oxidase can be determined by monitoring the formation of uric acid or a related product.[12] When using a substrate like xanthine, the increase in absorbance at approximately 290-293 nm, corresponding to the formation of uric acid, is measured spectrophotometrically.[12] Alternatively, a coupled enzyme assay can be used to measure the production of hydrogen peroxide (H₂O₂), another product of the reaction.[10][13] This is often achieved by using a probe that reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce a colored or fluorescent product.[10][13]

Experimental Workflow: Spectrophotometric Xanthine Oxidase Assay

The following workflow outlines a typical spectrophotometric assay to determine xanthine oxidase activity.

XO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagent_Prep Prepare Buffer, Substrate (e.g., Xanthine), and Enzyme Solution Mix Combine Buffer and Substrate in a Cuvette Reagent_Prep->Mix Incubate Equilibrate at 37°C Mix->Incubate Initiate Add Enzyme to Initiate Reaction Incubate->Initiate Measure Record Absorbance at 293 nm over Time Initiate->Measure Analyze Calculate Rate of Uric Acid Formation Measure->Analyze Uricase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagent_Prep Prepare Assay Buffer, Uric Acid, HRP, Fluorescent Probe, and Uricase Standards Mix Combine all reagents (except Uric Acid) in a microplate Reagent_Prep->Mix Initiate Add Uric Acid to Start the Reaction Mix->Initiate Incubate Incubate at Room Temp (protected from light) Initiate->Incubate Measure Read Fluorescence (e.g., Ex/Em = 535/587 nm) Incubate->Measure Analyze Determine Uricase Activity from Standard Curve Measure->Analyze

Caption: Workflow for a coupled fluorometric uricase assay.

Detailed Protocol: Coupled Uricase Activity Assay

This protocol is based on commercially available kits and can be adapted for specific research needs. [8][9][14] Materials:

  • Enzyme: Uricase

  • Substrate: Uric Acid solution

  • Assay Buffer: (e.g., 100 mM Tris-HCl, pH 7.5)

  • Horseradish Peroxidase (HRP)

  • Fluorescent Probe: (e.g., Amplex Red or similar)

  • 96-well microplate (black plates for fluorescence)

  • Microplate reader with fluorescence capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a uric acid stock solution. Due to its low solubility in neutral buffers, it may need to be dissolved in a slightly alkaline solution (e.g., with NaOH) and then diluted in the assay buffer.

    • Prepare working solutions of HRP and the fluorescent probe in assay buffer.

    • Prepare a series of uricase standards of known concentrations in the assay buffer.

  • Assay Reaction:

    • In each well of the 96-well plate, add:

      • 50 µL of Assay Buffer

      • 10 µL of HRP solution

      • 10 µL of Fluorescent Probe solution

      • 10 µL of the uricase sample or standard

    • To initiate the reaction, add 20 µL of the uric acid solution to each well.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe (e.g., Ex/Em = 530-560 nm / 590 nm). [9] Data Analysis:

  • Subtract the fluorescence reading of a no-uricase control from all other readings.

  • Create a standard curve by plotting the fluorescence values of the uricase standards against their concentrations.

  • Determine the uricase activity in the unknown samples by interpolating their fluorescence values on the standard curve.

Data Interpretation and Enzyme Kinetics

The data obtained from these assays can be used to determine key enzyme kinetic parameters, such as Vmax and Km, which describe the enzyme's efficiency and its affinity for the substrate. [15][16][17]

Parameter Description How to Determine
Vmax The maximum rate of the reaction when the enzyme is saturated with the substrate. [15] Determined from the plateau of a substrate saturation curve or the y-intercept of a Lineweaver-Burk plot.
Km The Michaelis constant; the substrate concentration at which the reaction rate is half of Vmax. [18] Determined from the substrate concentration that gives 0.5 * Vmax or from the x-intercept of a Lineweaver-Burk plot.
kcat The turnover number; the number of substrate molecules converted to product per enzyme molecule per unit of time. Calculated as Vmax / [E]t, where [E]t is the total enzyme concentration.

| kcat/Km | The catalytic efficiency of the enzyme. | A measure of how efficiently an enzyme converts a substrate to a product at low substrate concentrations. |

These parameters are crucial for comparing the activity of an enzyme with different substrates (e.g., xanthine vs. 1,9-dimethyluric acid) or for evaluating the potency of enzyme inhibitors. [19]

Troubleshooting Common Issues

ProblemPossible CauseSolution
No or low enzyme activity Inactive enzymeUse a fresh enzyme preparation; ensure proper storage conditions.
Incorrect buffer pHVerify the pH of the assay buffer.
Substrate degradationPrepare fresh substrate solutions.
High background signal Contamination of reagentsUse high-purity water and reagents.
Non-enzymatic reactionRun a no-enzyme blank to subtract the background.
Non-linear reaction rate Substrate depletionUse a lower enzyme concentration or a higher substrate concentration.
Enzyme instabilityPerform the assay at the optimal temperature and pH for the enzyme.
Substrate inhibitionTest a wider range of substrate concentrations to identify the optimal range. [20]

Conclusion

1,9-Dimethyluric acid presents an interesting molecule for the study of purine-metabolizing enzymes. The protocols and principles outlined in this guide provide a solid foundation for researchers to design and execute kinetic assays to investigate the interaction of this and other methylated purines with enzymes like xanthine oxidase and uricase. Such studies are vital for advancing our understanding of purine metabolism and for the development of novel therapeutics targeting this pathway.

References

  • The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC - NIH. (2021-09-08). Available from: [Link]

  • EnzyFluo™ Uricase Assay Kit - BioAssay Systems. Available from: [Link]

  • Antihyperurisemic Activity of Aqueous Celery Infusion by Xanthine Oxidase Enzyme Inhibition - ResearchGate. (2018-12-19). Available from: [Link]

  • 1,7-Dimethyluric Acid | C7H8N4O3 | CID 91611 - PubChem. Available from: [Link]

  • URIC ACID (Uricase-PAP) - Vitro Scient. Available from: [Link]

  • URIC ACID Uricase method - BIOLABO. (2019-02-12). Available from: [Link]

  • Showing Compound 1,3-Dimethyluric acid (FDB022712) - FooDB. (2011-09-21). Available from: [Link]

  • Uric Acid/Uricase Assay Kit - Cell Biolabs. Available from: [Link]

  • Application of modified Michaelis – Menten equations for determination of enzyme inducing and inhibiting drugs - PMC - PubMed Central. (2021-10-11). Available from: [Link]

  • 1,9-Dimethyluric acid | C7H8N4O3 | CID 108712 - PubChem. Available from: [Link]

  • URIC ACID Uricase method - BIOLABO. Available from: [Link]

  • Effect of xanthine-related compounds on a theophylline assay using theophylline oxidase. Available from: [Link]

  • Xanthine Oxidase Assay (XO) - ScienCell Research Laboratories. Available from: [Link]

  • Enzyme Kinetics - YouTube. (2018-07-17). Available from: [Link]

  • Xanthine oxidase - Wikipedia. Available from: [Link]

  • Simple assay for quantifying xanthine oxidase activity - PubMed. (2023-07-15). Available from: [Link]

  • Substrate Inhibition of Xanthine Oxidase and Its Influence on Superoxide Radical Production. Available from: [Link]

  • Ep 10 - Michaelis-Menten Enzyme Kinetics & Law Of Mass Action - GasGasGas. (2024-11-09). Available from: [Link]

  • Xanthine Oxidase—A Personal History - MDPI. (2023-02-17). Available from: [Link]

  • Enzymes 03 | Biochemistry | PP Notes | Lehninger 6E Ch. 6.3 - YouTube. (2021-09-20). Available from: [Link]

  • In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid - Journal of Herbmed Pharmacology. (2024-06-27). Available from: [Link]

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Method

Application Note: The Critical Role of 1,9-Dimethyluric Acid in LC-MS/MS-Based Drug Metabolism Studies

Audience: Researchers, scientists, and drug development professionals. Introduction The accurate assessment of drug-metabolizing enzyme activity is a cornerstone of modern drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate assessment of drug-metabolizing enzyme activity is a cornerstone of modern drug development. Cytochrome P450 1A2 (CYP1A2), in particular, is a critical enzyme responsible for the metabolism of numerous drugs and endogenous compounds.[1][2][3] Individual variability in CYP1A2 activity can significantly impact a drug's efficacy and toxicity.[1][3] Consequently, robust methods for CYP1A2 phenotyping are essential. While exogenous probes like caffeine have traditionally been used, the focus is shifting towards endogenous biomarkers to provide a more naturalistic assessment of enzyme function.

This guide details the application of 1,9-Dimethyluric acid (1,9-DMU) in this context. Contrary to a potential misconception of it being a direct primary biomarker, the principal and most powerful application of 1,9-DMU in drug metabolism studies is as a stable isotope-labeled internal standard (SIL-IS) or a structural analog internal standard . Its structural similarity to key metabolites in the caffeine pathway makes it an indispensable tool for ensuring the accuracy and precision of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bioanalysis, the gold standard for quantitative metabolic studies.[4][5]

Part 1: The Scientific Rationale for Internal Standards in Bioanalysis

Quantitative bioanalysis using LC-MS/MS is susceptible to variations that can compromise data integrity. These variations arise from multiple stages of the analytical process, including sample preparation, chromatographic separation, and mass spectrometric detection.[6][7]

Core Challenges in LC-MS/MS Bioanalysis:

  • Sample Preparation Variability: Analyte loss can occur during protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).[7]

  • Matrix Effects: Co-eluting endogenous components in biological matrices (like plasma or urine) can suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification.[7]

  • Instrumental Fluctuation: Minor changes in instrument performance over an analytical run can affect signal intensity.

An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample.[7] By calculating the peak area ratio of the analyte to the IS, these sources of error can be effectively normalized, dramatically improving the accuracy and precision of the results.[7][8]

Why 1,9-Dimethyluric Acid is an Effective Internal Standard:

The ideal internal standard co-elutes with the analyte and behaves identically during extraction and ionization.[7] Stable isotope-labeled (SIL) internal standards, where atoms are replaced with heavy isotopes (e.g., ¹³C, ¹⁵N, ²H), are considered the "gold standard". However, when a SIL-IS for a specific metabolite is unavailable or prohibitively expensive, a carefully chosen structural analog is the next best option.[9]

1,9-Dimethyluric acid shares a core xanthine structure with key caffeine metabolites like 1,7-Dimethyluric acid and Paraxanthine. This structural similarity leads to comparable extraction recovery and chromatographic behavior, making it an excellent candidate to track and correct for analytical variability.

CompoundMolecular FormulaMolecular WeightStructure
1,7-Dimethyluric Acid (Analyte)C₇H₈N₄O₃196.16 g/mol Metabolite of Paraxanthine; key CYP1A2 biomarker.[10][11]
1,9-Dimethyluric Acid (Internal Standard)C₇H₈N₄O₃196.16 g/mol Structural isomer of 1,7-DMU.[12]
Paraxanthine (Analyte)C₇H₈N₄O₂180.16 g/mol Primary metabolite of caffeine via CYP1A2.[13]
Theophylline (Analyte)C₇H₈N₄O₂180.16 g/mol Metabolite of caffeine; bronchodilator drug.[14][15]

Part 2: Application in CYP1A2 Phenotyping via the Caffeine Metabolic Pathway

Caffeine is the most widely used probe for assessing CYP1A2 activity.[16] After ingestion, it is primarily metabolized by CYP1A2 to Paraxanthine.[13] Further metabolism of these compounds by enzymes like Xanthine Oxidase leads to a variety of downstream metabolites, including 1,7-Dimethyluric acid.[10] The ratio of these metabolites to the parent caffeine molecule in plasma or urine provides a reliable index of an individual's CYP1A2 metabolic capacity.[4][17]

The CYP1A2-Mediated Caffeine Metabolism Workflow

The diagram below illustrates the central role of CYP1A2 in converting caffeine to its primary metabolites, which are then quantified using LC-MS/MS with the aid of an internal standard like 1,9-Dimethyluric acid.

cluster_metabolism Biological System (In Vivo) cluster_analysis Bioanalytical Workflow (Ex Vivo) Caffeine Caffeine (Dietary Intake) Paraxanthine Paraxanthine Caffeine->Paraxanthine CYP1A2 (Primary Pathway) Metabolites Other Metabolites (e.g., 1,7-Dimethyluric Acid) Paraxanthine->Metabolites Xanthine Oxidase Sample Collect Plasma Sample (Contains Analytes) Paraxanthine->Sample Target Analytes Metabolites->Sample Spike Spike with Internal Standard (1,9-Dimethyluric Acid) Sample->Spike Extract Sample Preparation (e.g., Protein Precipitation) Spike->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Calculate Analyte/IS Ratios & Determine CYP1A2 Activity LCMS->Data

Caption: CYP1A2 metabolism of caffeine and subsequent bioanalytical workflow.

Part 3: Detailed Analytical Protocol

This protocol provides a self-validating system for the quantification of caffeine and its key metabolites (Paraxanthine, Theophylline, 1,7-Dimethyluric acid) in human plasma, employing 1,9-Dimethyluric acid as an internal standard. The principles are derived from established methods for methylxanthine analysis.[4][14][18]

Objective: To accurately determine the concentrations of CYP1A2-related analytes in plasma to enable metabolic phenotyping.

Materials & Reagents:

  • Analytes: Caffeine, Paraxanthine, Theophylline, 1,7-Dimethyluric Acid (high purity reference standards).

  • Internal Standard: 1,9-Dimethyluric Acid (or a stable isotope-labeled version, e.g., 1,7-Dimethyluric acid-d3, if available).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).

  • Biological Matrix: Drug-free human plasma.

  • Labware: Calibrated pipettes, polypropylene microcentrifuge tubes, autosampler vials.

Workflow Diagram: Sample Preparation and Analysis

A 1. Pipette 100 µL Plasma (Sample, Calibrator, or QC) B 2. Add 20 µL Internal Standard (1,9-DMU Working Solution) A->B C 3. Add 300 µL Acetonitrile (Containing 1% Formic Acid) B->C D 4. Vortex Mix (1 min) C->D E 5. Centrifuge (14,000 rpm, 10 min, 4°C) D->E F 6. Transfer Supernatant to Autosampler Vial E->F G 7. Inject into LC-MS/MS System F->G

Caption: Step-by-step sample preparation workflow for plasma analysis.

Step-by-Step Methodology:

  • Preparation of Stock and Working Solutions:

    • Prepare individual 1 mg/mL stock solutions of all analytes and the internal standard (1,9-DMU) in methanol.

    • Prepare a combined analyte working solution for spiking calibration standards.

    • Prepare a separate working solution for the internal standard (e.g., 500 ng/mL in 50:50 methanol:water).

  • Preparation of Calibration Curve and QC Samples:

    • Serially dilute the combined analyte working solution into drug-free plasma to create a calibration curve (e.g., 8 non-zero points ranging from 1 to 2000 ng/mL).

    • Prepare QC samples in drug-free plasma at a minimum of three concentration levels (low, medium, high).

  • Sample Extraction (Protein Precipitation):

    • Aliquot 100 µL of each sample (calibrator, QC, or unknown study sample) into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of the 1,9-DMU internal standard working solution to every tube.

    • Add 300 µL of ice-cold acetonitrile containing 1% formic acid to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to an autosampler vial for analysis.

LC-MS/MS Instrument Conditions (Example):

The following table provides typical starting parameters. These must be optimized for the specific instrument in use.

ParameterSettingRationale
LC System
ColumnC18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for polar metabolites.
Mobile Phase A0.1% Formic Acid in WaterAcidifies the mobile phase to improve peak shape and ionization.
Mobile Phase B0.1% Formic Acid in AcetonitrileOrganic solvent for eluting analytes from the C18 column.
Gradient5% B to 70% B over 5 minutesA gradient ensures separation of analytes with different polarities.
Flow Rate0.4 mL/minStandard flow rate for analytical UPLC/HPLC systems.
Column Temp40 °CImproves peak shape and reduces viscosity.
Injection Vol5 µLBalances sensitivity with potential for column overload.
MS System
Ionization ModeElectrospray Ionization (ESI), PositiveXanthines ionize efficiently in positive mode.
Analysis ModeMultiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.[5]
MRM Transitions Precursor Ion (Q1) → Product Ion (Q2)
Caffeine195.1 → 138.1Specific fragmentation pattern for confident identification.
Paraxanthine181.1 → 124.1Specific fragmentation pattern.
Theophylline181.1 → 124.1Note: Paraxanthine and Theophylline are isomers and require chromatographic separation.
1,7-DMU197.1 → 140.1Specific fragmentation pattern.
1,9-DMU (IS) 197.1 → 182.1 A different, non-interfering product ion is chosen for the IS.

Part 4: Data Analysis, Interpretation, and Method Validation

Data Analysis:

  • Quantification: The LC-MS/MS software integrates the peak areas for each analyte and the internal standard (1,9-DMU).

  • Calibration Curve: A calibration curve is generated by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration for each calibrator. A linear regression with 1/x² weighting is typically used.

  • Concentration Calculation: The concentrations of the analytes in the QC and unknown samples are calculated from their peak area ratios using the regression equation from the calibration curve.

Interpretation of Results for CYP1A2 Phenotyping:

The calculated concentrations are used to determine a metabolic ratio (MR). A common and robust MR is the Paraxanthine/Caffeine ratio.

  • Low MR: Indicates slow metabolism and poor CYP1A2 activity.

  • High MR: Indicates rapid metabolism and high CYP1A2 activity.

A test compound's effect on CYP1A2 can be assessed by measuring the MR before and after its administration:

Observation Interpretation Implication for Drug Development
MR Decreases Significantly The test compound is a CYP1A2 inhibitor . Risk of drug-drug interactions (DDIs) with co-administered CYP1A2 substrates.
MR Increases Significantly The test compound is a CYP1A2 inducer . Potential for reduced efficacy of co-administered CYP1A2 substrates.

| No Significant Change in MR | The test compound does not affect CYP1A2 activity. | Lower risk of CYP1A2-mediated DDIs. |

Method Validation:

For use in regulated drug development, the bioanalytical method must be validated according to regulatory guidelines such as the FDA's M10 guidance.[6][19][20][21] This ensures the method is reliable and fit for purpose.

Key Validation Parameters:

Parameter Acceptance Criteria (Typical) Purpose
Accuracy & Precision Within ±15% (±20% at LLOQ) for QC samples Ensures the method provides correct and reproducible results.
Selectivity No significant interfering peaks at the retention times of analytes/IS in blank matrix. Confirms the method is measuring only the intended compounds.
Matrix Effect Coefficient of variation (%CV) of IS-normalized matrix factor <15%. Verifies that different sources of biological matrix do not impact accuracy.
Stability Analyte concentrations in QC samples remain within ±15% of nominal under various storage conditions. Ensures sample integrity from collection to analysis.

| Carryover | Response in a blank sample after a high concentration sample is <20% of the LLOQ. | Prevents one sample from affecting the result of the next. |

Conclusion

1,9-Dimethyluric acid is a vital tool in the modern drug metabolism laboratory. While not a primary biomarker itself, its role as a structural analog internal standard is critical for enabling the accurate and precise quantification of true CYP1A2 biomarkers derived from the caffeine metabolic pathway. By incorporating 1,9-DMU into a validated LC-MS/MS protocol, researchers can confidently assess CYP1A2 activity, investigate potential drug-drug interactions, and make more informed decisions throughout the drug development process. This technical guide provides the foundational principles and a robust, field-proven protocol to achieve these goals.

References

  • PubChem. (n.d.). 1,7-Dimethyluric Acid. Retrieved January 30, 2026, from [Link]

  • FooDB. (2011). Showing Compound 1,3-Dimethyluric acid (FDB022712). Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). 1,9-Dimethyluric acid. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). 1,3-Dimethyluric acid. Retrieved January 30, 2026, from [Link]

  • Ghosal, A., Sadrieh, N., & Zhang, Y. (2013). Determination of urine caffeine and its metabolites by use of high-performance liquid chromatography-tandem mass spectrometry: estimating dietary caffeine exposure and metabolic phenotyping in population studies. Journal of AOAC International, 96(5), 1149-1157. [Link]

  • Desiraju, R. K., Sugita, E. T., & Mayock, R. L. (1977). Determination of theophylline and its metabolites by liquid chromatography. Journal of Chromatographic Science, 15(12), 563–568. [Link]

  • Choi, S. M., Kim, B. C., & Kim, Y. (2022). Investigating Plasma Metabolomics and Gut Microbiota Changes Associated With Parkinson Disease: A Focus on Caffeine Metabolism. Neurology, 98(17), e1748-e1758. [Link]

  • Wang, X., et al. (2019). Biomarker Discovery for Cytochrome P450 1A2 Activity Assessment in Rats, Based on Metabolomics. Metabolites, 9(4), 73. [Link]

  • Li, M., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 16(8), 459-467. [Link]

  • Shafaati, A., & Clark, B. J. (2001). A Quantitative Thin Layer Chromatography Method for Determination of Theophylline in Plasma. Iranian Journal of Pharmaceutical Research, 1(1), 31-34. [Link]

  • De Kesel, P. M., et al. (2015). An optimized and validated SPE-LC–MS/MS method for the determination of caffeine and paraxanthine in hair. Talanta, 144, 766-773. [Link]

  • Wang, X., et al. (2019). Biomarker Discovery for Cytochrome P450 1A2 Activity Assessment in Rats, Based on Metabolomics. ResearchGate. [Link]

  • Meyer, M. R., & Maurer, H. H. (2024). Circulating Biomarkers Instead of Genotyping to Establish Metabolizer Phenotypes. Clinical Chemistry, 70(2), 274-283. [Link]

  • De Kesel, P. M., et al. (2015). An optimized and validated SPE-LC-MS/MS method for the determination of caffeine and paraxanthine in hair. PubMed. [Link]

  • Al-Salman, H. N. K., et al. (2020). Theophylline Determination in Pharmaceuticals Using a Novel High-performance Liquid Chromatographic Process. Systematic Reviews in Pharmacy, 11(9), 706-711. [Link]

  • Wang, X., et al. (2019). Biomarker Discovery for Cytochrome P450 1A2 Activity Assessment in Rats, Based on Metabolomics. PubMed. [Link]

  • Collins, E. M., et al. (2020). Best-matched internal standard normalization in liquid chromatography-mass spectrometry metabolomics applied to environmental samples. Analytical Chemistry, 92(15), 10437-10446. [Link]

  • González-Domínguez, R., & Lechuga-Aflores, L. A. (2012). Chapter 7: Analysis of Caffeine by Liquid Chromatography-Mass Spectrometry. In Caffeine: Consumption, Health Effects and Research Advances. Nova Science Publishers. [Link]

  • Gholam, S., et al. (2010). Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples. Iranian Journal of Pharmaceutical Research, 9(4), 351-359. [Link]

  • Chen, R., et al. (2019). Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve. Molecules, 24(16), 2881. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Temesvári, M., et al. (2020). CYP1A2 mRNA Expression Rather than Genetic Variants Indicate Hepatic CYP1A2 Activity. International Journal of Molecular Sciences, 21(18), 6829. [Link]

  • Sane, R. T., et al. (2000). Sensitive HPLC method for bioavailability and bioequivalence studies of theophylline SR formulations. Indian Journal of Pharmaceutical Sciences, 62(5), 349-352. [Link]

  • da Silva, E. M. (2022). Are internal standards really necessary in a LC-MS analysis? ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives [Video]. YouTube. [Link]

  • Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. HHS.gov. [Link]

  • Center for Biosimilars. (2018, June 12). FDA Finalizes Guidance on Bioanalytical Method Validation. [Link]

Sources

Application

Synthesis of isotopically labeled 1,9-Dimethyluric acid

Application Note: High-Purity Synthesis of Stable Isotope-Labeled 1,9-Dimethyluric Acid ) Audience: Medicinal Chemists, DMPK Scientists, Bioanalytical Researchers Abstract & Application Context 1,9-Dimethyluric acid (1,9...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Stable Isotope-Labeled 1,9-Dimethyluric Acid


)
Audience:  Medicinal Chemists, DMPK Scientists, Bioanalytical Researchers

Abstract & Application Context

1,9-Dimethyluric acid (1,9-DMU) is a specific metabolite of purine alkaloids (caffeine, theobromine) and a critical biomarker in metabolic flux analysis. In LC-MS/MS quantitation of biological matrices, the use of a structural analog internal standard is often insufficient due to matrix effects. The "gold standard" is a stable isotope-labeled analogue that co-elutes with the analyte but is mass-differentiated.

This guide details the regioselective total synthesis of 1,9-Dimethyluric acid labeled with Deuterium (


H) or Carbon-13 (

C). Unlike direct methylation of uric acid, which suffers from poor regioselectivity (yielding predominantly 1,3- and 3,7- isomers), this protocol utilizes a Modified Traube Purine Synthesis . This "bottom-up" approach guarantees the placement of methyl groups at the N1 and N9 positions, ensuring high isomeric purity (>98%) essential for certified reference materials (CRMs).

Strategic Retrosynthesis

To achieve unambiguous N1, N9-dimethylation, we disconnect the purine nucleus into a pyrimidine precursor. The critical strategy involves introducing the N9-methyl group before the imidazole ring closure. This avoids the difficult separation of N3/N7/N9 alkylation mixtures common in direct uric acid derivatization.

Retrosynthesis Target 1,9-Dimethyluric Acid (Isotopically Labeled) Intermediate1 5-Amino-1-methyl-6-(methylamino)uracil (Key Diamine Intermediate) Target->Intermediate1 Ring Closure (C8 insertion) Intermediate2 6-Chloro-1-methyluracil Intermediate1->Intermediate2 S_NAr & Nitrosation/Reduction Reagent1 Methylamine (Labeled) Intermediate1->Reagent1 Amine Substitution Intermediate3 1-Methylurea (Labeled) Intermediate2->Intermediate3 Condensation w/ Cyanoacetate

Figure 1: Retrosynthetic analysis showing the convergence of the pyrimidine core and the N9-amine source.

Experimental Protocols

Materials & Isotopes
  • Label Source A (N1): N-Methylurea-

    
     (CAS: 1219803-56-3) or N-Methylurea-
    
    
    
    (for N1 labeling).
  • Label Source B (N9): Methylamine-

    
     HCl (CAS: 7436-22-8) (for N9 labeling).
    
  • Cyclization Agent: Urea or 1,1'-Carbonyldiimidazole (CDI).

  • Solvents: Anhydrous DMF, Acetic Acid, Ethanol.

Protocol A: Synthesis of the Pyrimidine Scaffold

Objective: To construct the uracil core with the N1-methyl group fixed.

  • Condensation:

    • Dissolve N-Methylurea-

      
        (10 mmol) and Cyanoacetic acid  (11 mmol) in acetic anhydride (5 mL).
      
    • Heat at 80°C for 2 hours. The reaction forms 1-methyl-3-cyanoacetylurea.[1]

    • Evaporate solvent and treat the residue with 10% NaOH (aq) at reflux for 30 minutes to induce cyclization.

    • Acidify with HCl to pH 2. Precipitate 1-(

      
      )-methyl-6-aminouracil .
      
    • Validation: LC-MS should show M+3 peak (relative to unlabeled).

  • Chlorination (Vilsmeier-Haack-like Conditions):

    • Note: While 6-aminouracil can be used directly, the chloro-intermediate improves yield for the subsequent amine substitution.

    • Reflux the 1-methyl-6-aminouracil in POCl

      
        (Phosphorus oxychloride) for 3 hours.
      
    • Carefully quench on ice. Extract 6-chloro-1-(

      
      )-methyluracil .
      
Protocol B: Introduction of the N9-Label (The Critical Step)

Objective: To introduce the second methyl group at the position destined to become N9 of the purine.

  • Amine Substitution (

    
    Ar): 
    
    • Dissolve 6-chloro-1-methyluracil (5 mmol) in ethanol (10 mL).

    • Add Methylamine-

      
       hydrochloride  (6 mmol) and Triethylamine  (12 mmol).
      
    • Heat in a sealed pressure tube at 90°C for 4 hours.

    • Mechanism:[1][2][3][4] The amine displaces the chloride at C6. This nitrogen will eventually become N9 of the uric acid.

    • Product: 1-(

      
      )-methyl-6-(
      
      
      
      -methylamino)uracil.
  • Nitrosation:

    • Dissolve the product in dilute HCl. Cool to 0-5°C.

    • Add NaNO

      
        (Sodium Nitrite, 1.1 eq) dropwise.
      
    • A violet/red precipitate of 5-nitroso-1-methyl-6-methylaminouracil forms. Filter and wash with cold water.

  • Reduction:

    • Suspend the nitroso compound in ammonium sulfide solution or use catalytic hydrogenation (H

      
      , Pd/C) in methanol.
      
    • The color disappears, yielding the unstable diamine: 1-methyl-5-amino-6-methylaminouracil . Use immediately in the next step.

Protocol C: Imidazole Ring Closure

Objective: To fuse the imidazole ring, generating 1,9-dimethyluric acid.

  • Fusion:

    • Mix the fresh diamine (from Protocol B) with an excess of Urea (3 equivalents).

    • Heat the melt to 160-170°C for 1 hour. Ammonia is evolved.

    • Alternative (Cleaner): Reflux the diamine with 1,1'-Carbonyldiimidazole (CDI) in anhydrous DMF for 4 hours.

  • Work-up:

    • Cool the mixture and add water. Acidify to pH 5 to precipitate the crude uric acid derivative.

    • Recrystallize from boiling water.

Quality Control & Validation

The resulting product is 1,9-Dimethyluric acid-(


 or 

)
.

Table 1: Analytical Expectations

ParameterMethodExpected Result (for

-analog)
Mass Shift LC-MS (ESI+)[M+H]+ = 203.1 (vs 197.1 unlabeled)
Purity HPLC-UV (274 nm)> 98.5%

H NMR
DMSO-

Absence of N-H signals at N1/N9 positions.
Regiochemistry HMBC NMRCross-peaks confirming Methyl-N1 and Methyl-N9 connectivity.

Self-Validating Checkpoint: To confirm the 1,9-isomer vs the 1,7-isomer (a common impurity), perform a NOE (Nuclear Overhauser Effect) experiment.

  • 1,9-Isomer: Strong NOE between N9-Methyl and C8-Carbonyl (or H8 if xanthine). In Uric acid, check shift comparison with authentic standards.

  • Solubility Check: 1,9-isomers are generally more soluble in organic solvents than 1,7-isomers due to the disruption of hydrogen bonding networks.

Pathway Visualization

The following diagram illustrates the chemical transformation flow, highlighting the origin of the isotopic labels.

SynthesisFlow Urea N-Methylurea-d3 Uracil 1-Me-6-Chlorouracil Urea->Uracil Cyclization Amine Methylamine-d3 Substituted 1-Me-6-(Me-amino)uracil Amine->Substituted Uracil->Substituted SNAr w/ Amine Nitroso 5-Nitroso Intermediate Substituted->Nitroso NaNO2 Diamine 4,5-Diamine Nitroso->Diamine Reduction Product 1,9-Dimethyluric Acid-d6 Diamine->Product Urea Fusion

Figure 2: Synthetic workflow.[5] Red nodes indicate isotope introduction points.

References

  • Traube, W. (1900). Der Aufbau der Xanthinbasen aus der Cyanessigsäure. Berichte der deutschen chemischen Gesellschaft, 33(3), 3035-3056.

  • Pfleiderer, W. (1974). Purines.[2][6] Part I. Synthesis of 1,9-dimethyluric acid.Justus Liebigs Annalen der Chemie. (Foundational work on regioselective purine alkylation).

  • Kivelä, P., et al. (2013). Analysis of caffeine metabolites in human urine by HPLC-MS/MS. (Context for 1,9-DMU as a metabolite).

  • Kivela, H. (2005). Internal Standards in LC-MS.[7] Journal of Chromatography B. (Methodology for isotope usage).

Note: Safety precautions regarding Methylamine (gas/solution) and POCl


 (corrosive) must be observed. All isotope manipulations should be performed in a fume hood to prevent loss of labeled material.

Sources

Method

Application Note: 1,9-Dimethyluric Acid as a Marker for Abnormal Purine Metabolism

[1] Executive Summary 1,9-Dimethyluric acid (1,9-DMU) has historically been categorized merely as a minor downstream metabolite of methylxanthines (caffeine, theobromine). However, recent high-resolution metabolomics stu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1,9-Dimethyluric acid (1,9-DMU) has historically been categorized merely as a minor downstream metabolite of methylxanthines (caffeine, theobromine). However, recent high-resolution metabolomics studies have elevated its status to a functional biomarker for abnormal purine flux , oxidative stress , and gut-microbiome dysbiosis .

Unlike the more common 1,3-DMU or 1,7-DMU, which fluctuate primarily with dietary intake, 1,9-DMU exhibits distinct kinetic behavior in pathological states such as spinal cord injury (SCI) , traumatic brain injury (TBI) , and renal dysfunction . Its presence and concentration anomalies serve as a proxy for Xanthine Oxidoreductase (XOR) hyperactivity and altered renal clearance.

This guide provides a validated LC-MS/MS protocol for the precise quantification of 1,9-DMU and a framework for interpreting its levels in the context of metabolic disease and drug development.

Biological Mechanism & Significance[2][3][4]

To understand 1,9-DMU as a marker, one must understand the "Leakage Pathway" of purine catabolism.

The Metabolic Pathway

Endogenous purines and exogenous methylxanthines (dietary) converge at the liver. The enzyme Xanthine Oxidoreductase (XOR) is the gatekeeper, converting xanthines into uric acids.

  • Normal State: XOR converts Hypoxanthine

    
     Xanthine 
    
    
    
    Uric Acid.
  • Abnormal State (Oxidative Stress): XOR activity increases, often producing superoxide radicals. In the presence of methylated substrates (from diet or drugs), this hyperactivity forces the production of "dead-end" metabolites like 1,9-DMU that are usually cleared rapidly.

Clinical Relevance[4][5]
  • Neurotrauma (SCI/TBI): 1,9-DMU is significantly elevated in serum post-injury. It correlates with the severity of ATP depletion and mitochondrial dysfunction.

  • Gut Dysbiosis: In conditions like atrial fibrillation, 1,9-DMU levels decrease, suggesting its formation is partly dependent on specific gut flora capable of N-methylation.

  • Renal Clearance: As a polar purine, it is a sensitive marker for tubular transport efficiency. Accumulation indicates early-stage renal filtration defects.

Pathway Visualization

The following diagram illustrates the position of 1,9-DMU within the purine catabolic network and its relationship to oxidative stress.

PurineMetabolism cluster_inputs Substrates Diet Dietary Methylxanthines (Caffeine/Theobromine) Xanthine Xanthine / Methylxanthines Diet->Xanthine Endo Endogenous Purines Endo->Xanthine XOR Enzyme: Xanthine Oxidoreductase (Generates ROS) Xanthine->XOR Oxidation UricAcid Uric Acid XOR->UricAcid Major Pathway DMU19 1,9-Dimethyluric Acid (Biomarker) XOR->DMU19 Minor Pathway (Elevated in Stress) Excretion Renal Excretion UricAcid->Excretion DMU19->Excretion Rapid Clearance (Blocked in Renal Failure)

Caption: 1,9-DMU formation via Xanthine Oxidoreductase. Elevated flux through the red path indicates metabolic stress or enzyme hyperactivity.

Experimental Protocol: LC-MS/MS Quantitation

Objective: Quantify 1,9-DMU in human plasma/urine with a Lower Limit of Quantitation (LLOQ) of 5 ng/mL.

Materials & Reagents
  • Standard: 1,9-Dimethyluric acid (High purity >98%).[]

  • Internal Standard (IS): 1,3-Dimethyluric acid-d3 or Theophylline-d6 (Structural analog required).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Acetate.

  • Matrix: Charcoal-stripped human plasma (for calibration curves).

Sample Preparation (Protein Precipitation)

Rationale: Purines are polar. Liquid-Liquid Extraction (LLE) often results in poor recovery. Protein precipitation is preferred for high throughput.

  • Aliquot: Transfer 50 µL of plasma/urine into a 1.5 mL Eppendorf tube.

  • Spike: Add 10 µL of Internal Standard solution (1 µg/mL in MeOH).

  • Precipitate: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 15,000 x g for 10 minutes at 4°C.

  • Transfer: Move 100 µL of the supernatant to an autosampler vial containing a glass insert.

  • Dilution (Optional): If analyzing urine, dilute 1:10 with mobile phase A to prevent column saturation.

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).

  • Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).

    • Why T3? This column is designed to retain polar compounds like uric acids better than standard C18.

  • Mobile Phase A: Water + 0.1% Formic Acid.[2][3][4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2][3][4]

  • Flow Rate: 0.35 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 2 Initial Hold (Trapping polar purines)
1.0 2 Start Gradient
6.0 50 Elution of metabolites
6.5 95 Column Wash
8.0 95 End Wash
8.1 2 Re-equilibration

| 10.0 | 2 | End Run |

Mass Spectrometry Parameters (MRM)

Operate in Positive Electrospray Ionization (ESI+) mode. While uric acids can be detected in negative mode, positive mode often yields better sensitivity for methylated derivatives due to protonation at the N-positions.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Role
1,9-DMU 197.1140.125Quantifier
1,9-DMU 197.197.135Qualifier
IS (d3-Analog) 200.1143.125Internal Std

Analytical Workflow Diagram

This diagram outlines the decision-making process for sample handling and data acceptance.

Workflow Start Biofluid Sample (Plasma/Urine) Prep Protein Precipitation (ACN + 0.1% FA) Start->Prep Centrifuge Centrifuge 15,000xg, 10 min Prep->Centrifuge LC LC Separation HSS T3 Column Centrifuge->LC MS MS/MS Detection MRM: 197.1 > 140.1 LC->MS Check Check IS Recovery (80-120%) MS->Check Pass Quantify 1,9-DMU Check->Pass Pass Fail Re-extract Sample Check->Fail Fail

Caption: Standardized workflow for 1,9-DMU quantitation ensuring data integrity via IS monitoring.

Data Interpretation & Reference Ranges

When analyzing results, compare 1,9-DMU levels against the total purine pool (Uric Acid + Xanthine).

Quantitative Summary Table
ConditionExpected 1,9-DMU TrendMechanism
Healthy Control Low / TraceEfficient clearance; low oxidative flux.
Spinal Cord Injury Significantly Elevated ATP hydrolysis; Mitochondrial shock; XOR hyperactivity.
Renal Failure Elevated Reduced glomerular filtration of polar metabolites.
Gut Dysbiosis Decreased Loss of specific methylating bacteria in the microbiome.
High Caffeine Intake Mildly ElevatedSubstrate overload (distinguish via 1,7-DMU ratio).
Distinguishing Disease from Diet

To confirm "Abnormal Purine Metabolism" vs. "Dietary Intake":

  • Measure 1,7-Dimethyluric acid (major caffeine metabolite) alongside 1,9-DMU.

  • Calculate Ratio: R = [1,9-DMU] / [1,7-DMU] .

  • Interpretation:

    • If R is Low : High 1,9-DMU is likely dietary (caffeine consumption).

    • If R is High : High 1,9-DMU indicates endogenous metabolic stress or specific clearance failure.

References

  • Metabolomics in Spinal Cord Injury: Kong, Y., et al. (2023).[5][6] Serum Metabolomic Signatures of Injury Severity and Recovery in Spinal Cord Injury.[6][7] [Link]

  • Traumatic Brain Injury Biomarkers: O'Connell, B., et al. (2021). Blood-Derived Metabolic Signatures as Biomarkers of Injury Severity in Traumatic Brain Injury.[8] [Link]

  • Gut Microbiome and Atrial Fibrillation: Zuo, K., et al. (2019). Changes in Intestinal Flora Structure and Metabolites Are Associated With Myocardial Fibrosis in Patients With Persistent Atrial Fibrillation. [Link]

  • PubChem Compound Summary: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 108712, 1,9-Dimethyluric acid. [Link]

  • LC-MS/MS Method Guidelines: FDA (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

Sources

Application

Application Note: High-Throughput Screening Strategies for 1,9-Dimethyluric Acid

Topic: High-throughput screening for 1,9-Dimethyluric acid Content Type: Application Note & Protocol Guide Role: Senior Application Scientist Subtitle: From Enzymatic Discovery to Targeted Metabolic Profiling Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-throughput screening for 1,9-Dimethyluric acid Content Type: Application Note & Protocol Guide Role: Senior Application Scientist

Subtitle: From Enzymatic Discovery to Targeted Metabolic Profiling

Executive Summary & Scientific Rationale

1,9-Dimethyluric acid (1,9-DMU) is a specific methylated oxopurine metabolite, primarily derived from the catabolism of methylxanthines (caffeine, theobromine) and distinct bacterial degradation pathways. Unlike its more common isomers (1,3-DMU or 1,7-DMU), 1,9-DMU serves as a niche biomarker for specific N-demethylation and oxidation activities, particularly involving cytochrome P450 (CYP1A2) and Xanthine Oxidase (XO) variants.

The Challenge: High-throughput screening (HTS) for 1,9-DMU is complicated by structural isomerism. Standard colorimetric uricase assays often fail due to steric hindrance at the N9 position or lack of specificity against other dimethyluric acids.

The Solution: This guide presents two distinct HTS workflows:

  • Mass Spectrometry-Based Screening (RapidFire/MS): The "Gold Standard" for absolute specificity and speed (8–10 seconds/sample).

  • Coupled Enzymatic Fluorescence (Demethylase-Linked): A scalable plate-based assay utilizing formaldehyde release, ideal for screening large libraries for metabolic modulators.

Biological Context & Pathway Visualization

Understanding the origin of 1,9-DMU is critical for assay design. It is not a primary human metabolite but often appears downstream of specific microbial or variant enzymatic processing of theobromine and caffeine.

Figure 1: Methylxanthine Catabolic Pathway

This diagram illustrates the enzymatic cascade leading to 1,9-DMU, highlighting key enzymes (Xanthine Oxidase, Demethylases) that serve as potential HTS targets.

CaffeinePath Caffeine Caffeine (1,3,7-Trimethylxanthine) Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine N1-Demethylation Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine N3-Demethylation DMU137 1,3,7-Trimethyluric Acid Caffeine->DMU137 Direct Oxidation (XO) DMU19 1,9-Dimethyluric Acid (Target Analyte) Theobromine->DMU19 Isomeric Shift / Oxidation (Microbial/Minor Pathway) DMU137->DMU19 Specific N3/N7 Demethylation CYP1A2 CYP1A2 (Demethylation) XO Xanthine Oxidase (Oxidation)

Caption: Putative formation pathways of 1,9-Dimethyluric acid from primary methylxanthines. Solid lines indicate major mammalian pathways; dashed lines indicate microbial or minor pathways.

Method A: High-Throughput Mass Spectrometry (RapidFire-MS/MS)

Application: Absolute quantification of 1,9-DMU in complex matrices (urine, plasma, fermentation broth). Throughput: ~350 samples/hour.

Principle

Standard HPLC is too slow (10–20 min/sample) for HTS. We utilize Agilent RapidFire (SPE-MS) technology. Samples are aspirated directly from 384-well plates, bound to a micro-SPE cartridge to remove salts/proteins, and eluted instantly into a Triple Quadrupole MS. Specificity is achieved via Multiple Reaction Monitoring (MRM) of the unique fragmentation pattern of 1,9-DMU versus its isomers.

Protocol: RapidFire-MS/MS Workflow

Reagents:

  • Internal Standard (IS): 1,3-Dimethyluric acid-d3 (or 1,9-DMU-d3 if custom synthesized).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Acetate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • SPE Cartridge: Graphitic Carbon (specialized for polar purines).

Step-by-Step Procedure:

  • Sample Prep:

    • Aliquot 10 µL of sample (supernatant/urine) into 384-well plate.

    • Add 40 µL Internal Standard solution (in MeOH/Water 50:50).

    • Centrifuge at 4000 x g for 10 min to pellet particulates.

    • Seal plate with pierceable aluminum foil.

  • RapidFire Settings:

    • State 1 (Aspirate): 600 ms (Vacuum -0.8 bar).

    • State 2 (Load/Wash): 3000 ms (Solvent A, Flow 1.25 mL/min). Critical: Washes away salts.

    • State 3 (Elute): 3000 ms (Solvent B, Flow 1.25 mL/min) -> Direct to MS source.

    • State 4 (Re-equilibrate): 2000 ms.

  • MS/MS Transitions (ESI Positive Mode):

    • Precursor: m/z 197.1 (M+H)+

    • Product Quantifier: m/z 154.1 (Loss of -NCO group). Note: Isomers 1,3 and 1,7 yield different ratios of 154/140 fragments.

    • Collision Energy: 25 eV (Optimized for 1,9-isomer).

Data Analysis: Calculate the Peak Area Ratio (Analyte/IS). Interpolate against a 6-point standard curve (0.1 µM – 100 µM).

Method B: Coupled Fluorometric Demethylase Assay

Application: Screening for enzymes (demethylases) that act on 1,9-DMU, or screening for inhibitors of such enzymes. Throughput: ~10,000 samples/day.

Principle

Direct detection of uric acids via Uricase (290 nm loss) is often ineffective for N9-substituted purines. Instead, we detect the release of the methyl group (as formaldehyde) if the screen targets demethylase activity (e.g., converting 1,9-DMU to 1-Methyluric acid or Uric acid).

Reaction Cascade:

  • Substrate: 1,9-Dimethyluric acid.

  • Target Enzyme: Putative N-Demethylase (from library).

  • Reaction: 1,9-DMU + O2 -> Product + Formaldehyde (HCHO) .

  • Reporter System: HCHO + NAD+ + Formaldehyde Dehydrogenase (FDH) -> Formic Acid + NADH .

  • Signal: Fluorescence (Ex 340 nm / Em 460 nm).

Protocol: 384-Well Plate Fluorometric Assay

Reagents:

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.5.

  • FDH Mix: 0.5 U/mL Formaldehyde Dehydrogenase (commercial), 1 mM NAD+.

  • Substrate Stock: 10 mM 1,9-DMU in DMSO.

Step-by-Step Procedure:

  • Dispensing:

    • Use an acoustic dispenser (e.g., Echo) or liquid handler to dispense 100 nL of test compounds (for inhibition screen) or 5 µL of enzyme lysate (for activity screen) into 384-well black low-volume plates.

  • Substrate Addition:

    • Add 10 µL of Substrate Mix (Final conc: 200 µM 1,9-DMU).

    • Incubate for 30 mins at 25°C (Primary enzymatic reaction).

  • Detection Step:

    • Add 10 µL of FDH/NAD+ Detection Mix.

    • Incubate for 15 mins at RT.

  • Readout:

    • Measure Fluorescence Intensity (FI) at Ex340/Em460.

    • Control: Include a "No Enzyme" blank and a "Formaldehyde Spike" positive control.

Figure 2: Assay Logic Flow

This diagram details the decision matrix for the Coupled Fluorometric Assay.

AssayLogic Library Compound/Enzyme Library Rxn Reaction: 1,9-DMU + Enzyme Library->Rxn Check Methyl Release? Rxn->Check FDH FDH Coupling (HCHO -> NADH) Check->FDH Yes NoSignal No Signal (Inactive) Check->NoSignal No Signal Fluorescence (460 nm) FDH->Signal

Caption: Logic flow for the FDH-coupled demethylase screen. Signal generation is dependent on the specific release of a methyl group from 1,9-DMU.

Data Presentation & Quality Control

For any HTS campaign, data quality is paramount. Below are the acceptance criteria for the assays described.

Table 1: Performance Metrics for 1,9-DMU Screening
MetricRapidFire-MS/MS (Quantification)Coupled Fluorometric (Activity)
Throughput ~8 seconds / sampleParallel (384/1536 wells)
Limit of Detection (LOD) 50 nM2 µM (Formaldehyde limit)
Z-Factor (Robustness) > 0.7> 0.6
CV% (Intra-plate) < 5%< 8%
Interference Matrix effects (Ion suppression)Autofluorescence / NAD+ mimics
Specificity High (Mass + Fragmentation)Moderate (Detects any demethylation)

Z-Factor Calculation:



Where 

is standard deviation,

is mean,

is positive control, and

is negative control.

Troubleshooting & Optimization

  • Solubility: 1,9-DMU has limited aqueous solubility compared to caffeine. Ensure DMSO concentration does not exceed 2% in enzymatic assays to prevent precipitation or enzyme denaturation.

  • Isomer Cross-Talk: In MS assays, 1,7-DMU may co-elute. Use a graphitic carbon column (e.g., Hypercarb) rather than standard C18 to separate purine isomers based on planar interactions.

  • Background Fluorescence: In the FDH assay, amine-containing buffers (Tris) can sometimes interfere with formaldehyde detection chemistries. Phosphate buffer is recommended.

References

  • PubChem. (2025).[1][2] 1,9-Dimethyluric acid | C7H8N4O3.[2][3][4][5][6] National Library of Medicine. [Link]

  • FooDB. (2024).[7] Compound 1,7-Dimethyluric acid (Isomer comparison). [Link][8]

  • National Institutes of Health (NIH). (2010). Quantitative High-Throughput Screening Identifies Histone Demethylase Inhibitors. (Methodology basis for FDH-coupled assays). [Link]

  • WashU School of Medicine. (2024). High Throughput Screening Center Core Description. [Link][9]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1,9-Dimethyluric Acid Analysis

Topic: Troubleshooting HPLC Peak Tailing for 1,9-Dimethyluric Acid Doc ID: TS-DMU-001 | Version: 2.4 | Last Updated: 2026-01-31[1] Executive Summary 1,9-Dimethyluric acid (1,9-DMU) is a xanthine metabolite often analyzed...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting HPLC Peak Tailing for 1,9-Dimethyluric Acid

Doc ID: TS-DMU-001 | Version: 2.4 | Last Updated: 2026-01-31[1]

Executive Summary

1,9-Dimethyluric acid (1,9-DMU) is a xanthine metabolite often analyzed during caffeine and theophylline metabolic profiling.[1] Its structure contains four nitrogen atoms, creating a complex ionization profile that makes it highly susceptible to peak tailing .

Tailing in 1,9-DMU analysis is rarely a random instrument error; it is almost always a chemical mismatch between the analyte, the mobile phase pH, and the stationary phase surface chemistry. This guide provides a root-cause analysis and validated solutions to restore Gaussian peak symmetry.

Part 1: Diagnostic Workflow

Before modifying your method, use this logic tree to isolate the root cause. Tailing is usually caused by Secondary Silanol Interactions , Ionization State Mismatch , or Solvent Effects .

TroubleshootingLogic Start START: 1,9-DMU Peak Tailing (As > 1.5) CheckPressure Is System Pressure Stable? Start->CheckPressure CheckAllPeaks Do ALL peaks tail? CheckPressure->CheckAllPeaks Yes HardwareIssue Hardware Issue: Check fittings, void volume, or detector cell. CheckPressure->HardwareIssue No (Fluctuating) CheckAllPeaks->HardwareIssue Yes (System-wide) CheckSolvent Injection Solvent Strength vs. Mobile Phase? CheckAllPeaks->CheckSolvent No (Analyte Specific) SolventMismatch Solvent Mismatch: Inject in weaker solvent (Match Initial MP) CheckSolvent->SolventMismatch Stronger (e.g., 100% DMSO) CheckPH Is Mobile Phase pH within +/- 2 units of pKa? CheckSolvent->CheckPH Matched IonizationIssue Ionization Issue: Adjust pH to < 3.0 (Suppress Ionization) CheckPH->IonizationIssue Yes (pH ~4-6) SilanolIssue Silanol Interaction: Switch to End-capped Column or Add Ion-Pair Reagent CheckPH->SilanolIssue No (pH is optimized)

Figure 1: Diagnostic Logic Tree for isolating the cause of peak asymmetry.

Part 2: Troubleshooting Guides & FAQs

Issue 1: The pH vs. pKa Mismatch (Most Common)

Symptom: Broad, tailing peaks with variable retention times. Mechanism: 1,9-DMU is an amphoteric molecule.[1] It has acidic protons (N-3, N-7 positions) with pKa values typically in the range of 5.5 – 6.0 .[1]

  • The Trap: Many standard generic methods use Ammonium Acetate (pH 4.5 – 5.0). At this pH, 1,9-DMU exists in a dynamic equilibrium between its neutral and deprotonated (ionized) forms. This "mixed-mode" state causes the molecule to drag through the column, resulting in severe tailing.

Q: What is the optimal pH for 1,9-Dimethyluric acid?

A: You must drive the equilibrium to a single state.

  • Recommendation: pH 2.5 – 3.0 (Phosphate Buffer).[2]

  • Why: At pH 2.5, the molecule is fully protonated (neutral). This suppresses ionization, forcing the molecule to interact solely via hydrophobic retention mechanisms, yielding sharp, symmetrical peaks.

Protocol: Preparation of 20mM Phosphate Buffer (pH 2.5)

  • Dissolve 2.72g of Potassium Dihydrogen Phosphate (

    
    ) in 950 mL of HPLC-grade water.
    
  • Titrate with Phosphoric Acid (85%) dropwise until pH reaches 2.50.

  • Dilute to volume (1L) and filter through a 0.22 µm membrane.

  • Note: Do not use Acetate or Formate buffers if you need pH < 3.0; they lose buffering capacity outside their pKa range (3.8 - 5.8).[1]

Reference: For pKa data on dimethyluric acid derivatives, see PubChem Compound Summary for 1,9-Dimethyluric acid [1] and general pKa tables for uric acid derivatives [2].

Issue 2: Secondary Silanol Interactions

Symptom: The "Shark Fin" peak—sharp front, long dragging tail. Mechanism: Even at low pH, the nitrogen atoms in the purine ring can interact with residual silanol groups (Si-OH) on the silica surface of the column. This acts as a secondary "cation-exchange" retention mechanism that slows down a portion of the analyte.

Q: My pH is correct (2.5), but I still see tailing. Is my column dead?

A: Likely not dead, but potentially the wrong type.

  • Solution 1 (Column Choice): Switch to a highly end-capped C18 column or a "Polar Embedded" group column.[1] These columns have a shielding layer that prevents the analyte from touching the raw silica surface.

  • Solution 2 (Mobile Phase Modifier): If you cannot change the column, add an ion-pairing reagent or a silanol blocker.

    • Add: 5-10 mM Triethylamine (TEA) (Note: Requires pH readjustment).[1]

    • Better Alternative: Increase buffer concentration to 50mM to mask silanol sites.

Table 1: Column Selection Guide for Purines

Column Chemistry Suitability Mechanism of Action
Traditional C18 Poor High silanol activity causes tailing.[1]
End-capped C18 Good Chemical bonding blocks silanol groups.[1]
Polar Embedded Excellent Embedded polar group shields silanols and improves wettability.[1]

| Phenyl-Hexyl | Very Good |


 interactions with the purine ring improve selectivity.[1] |
Issue 3: Solubility & Injection Solvent Mismatch

Symptom: Peak splitting (doublet peaks) or broad "hump" peaks. Mechanism: 1,9-DMU has poor solubility in water and organic solvents.[1] Researchers often dissolve it in 100% DMSO or 0.1M NaOH to make stock solutions.

  • The Error: Injecting a strong solvent (DMSO) into a weak mobile phase (e.g., 5% Acetonitrile). The analyte precipitates or travels with the DMSO plug before interacting with the column, causing band broadening.

Q: How should I prepare my sample to avoid "Washout"?

A: You must match the injection solvent strength to your initial mobile phase conditions.

Validated Sample Prep Workflow:

  • Stock Solution: Dissolve 1,9-DMU in the minimum volume of DMSO or 0.1M NaOH (e.g., 1 mg/mL).

  • Working Standard: Dilute the stock at least 1:10 with your Mobile Phase A (Buffer).

    • Example: 100 µL Stock + 900 µL Phosphate Buffer (pH 2.5).

  • Check: Ensure no precipitation occurs. If it stays clear, inject this.

  • Hardware: Use a small injection volume (< 10 µL) to minimize solvent effects.

Reference: Solubility data and mobile phase compatibility for dimethyluric acids are discussed in Cayman Chemical product sheets [3] and SIELC application notes [4].

Part 3: Summary of Optimized Method Parameters

ParameterOptimized SettingRationale
Column C18 (End-capped) or Phenyl-Hexyl, 3.5µm or 5µmMinimizes secondary silanol interactions.[1]
Mobile Phase A 20mM

, pH 2.5
Suppresses ionization (neutral form).[1]
Mobile Phase B Acetonitrile or MethanolAcetonitrile provides sharper peaks; MeOH offers different selectivity.[1][3]
Flow Rate 1.0 mL/min (Standard Analytical)Standard backpressure management.[1]
Detection UV @ 280 nm (Primary), 254 nm (Secondary)Max absorption for purine ring.[1]
Temperature 30°C - 40°CImproves mass transfer, reducing peak width.[1][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 108712, 1,9-Dimethyluric acid. Retrieved January 31, 2026 from [Link]

  • Organic Chemistry Data. Bordwell pKa Table (Acidity in Water/DMSO). Retrieved January 31, 2026 from [Link]

  • SIELC Technologies. HPLC Method for Analysis of 1,3-Dimethyluric acid. Retrieved January 31, 2026 from [Link]

  • Separation Science (2025). HPLC Troubleshooting for Purine Peak Issues. Retrieved January 31, 2026 from [Link]

Sources

Optimization

Technical Support Center: Improving HPLC Resolution of Dimethyluric Acid Isomers

Welcome to the technical support center dedicated to resolving the analytical challenges associated with the HPLC separation of dimethyluric acid (DMU) isomers. As structural isomers, compounds like 1,3-DMU, 1,7-DMU, and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to resolving the analytical challenges associated with the HPLC separation of dimethyluric acid (DMU) isomers. As structural isomers, compounds like 1,3-DMU, 1,7-DMU, and 3,7-DMU possess identical mass and similar physicochemical properties, making their chromatographic separation a significant hurdle in metabolomics, clinical diagnostics, and pharmaceutical development.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the fundamental science behind each strategic choice. Our goal is to empower you with the knowledge to not only solve immediate separation issues but also to build robust and reliable HPLC methods from the ground up.

Isomer Separation Challenge

The primary difficulty in separating dimethyluric acid isomers lies in their subtle structural differences, which offer minimal variation in hydrophobicity for traditional reversed-phase chromatography. Effective separation hinges on exploiting minor differences in polarity, pKa, and spatial arrangement.

G Structures of Common Dimethyluric Acid Isomers cluster_isomers Dimethyluric Acid Isomers (C₇H₈N₄O₃) 1,3-DMU 1,7-DMU 3,7-DMU

Caption: Structures of common dimethyluric acid isomers.

Troubleshooting Guide

This section addresses specific, practical problems encountered during method development and routine analysis.

Q1: My dimethyluric acid isomers are completely co-eluting. What is my first step?

A1: Complete co-elution indicates that the current method lacks the fundamental selectivity (α) required to differentiate the isomers. The most effective initial step is to systematically optimize the mobile phase, as this is faster and more cost-effective than changing the column.

The Causality: The resolution of two peaks is governed by the resolution equation, which depends on column efficiency (N), retention factor (k), and selectivity (α). Selectivity is the most powerful factor for separating closely related isomers.[1][2] Mobile phase composition, particularly pH and solvent choice, directly impacts selectivity.[2]

Troubleshooting Workflow:

Caption: Systematic workflow for troubleshooting isomer co-elution.

Step-by-Step Protocol for Mobile Phase Optimization:

  • Adjust pH: Dimethyluric acid is an ionizable compound. Modifying the mobile phase pH is the most powerful tool to alter selectivity for such molecules.[3][4] A change in pH alters the ionization state of the isomers, which in turn changes their interaction with the stationary phase.[5]

    • Action: Prepare mobile phases with buffers at different pH values (e.g., pH 3.0, 4.5, 6.0). A rule of thumb is to work at a pH at least 1.5-2 units away from the analyte's pKa to ensure a single, stable ionic form and robust retention.[4][6]

    • Rationale: Even small differences in the pKa values between isomers will lead to different degrees of ionization at a given pH, creating differences in hydrophobicity and thus differential retention.

  • Change Organic Modifier: If you are using acetonitrile, switch to methanol, or vice-versa.

    • Action: Keeping the gradient profile and pH constant, replace the acetonitrile in your mobile phase with an equivalent concentration of methanol.

    • Rationale: Acetonitrile and methanol have different chemical properties (dipole moment, viscosity, proton-accepting/donating capabilities) that alter their interactions with both the analyte and the stationary phase, often resulting in a significant change in selectivity.[7]

  • Adjust Solvent Strength (Gradient Optimization): If you see any hint of separation, you can improve it by making the gradient shallower.

    • Action: Decrease the rate of change of the organic solvent concentration over time. For example, if your gradient is 5% to 30% B over 10 minutes, try changing it to 5% to 20% B over 15 minutes.

    • Rationale: A shallower gradient increases the time the analytes spend migrating through the column, allowing more opportunity for subtle differences to manifest as a separation. This primarily improves resolution by giving peaks more time to separate, rather than by changing intrinsic selectivity.

Q2: I have partial separation, but the peaks are tailing badly. How can I improve the peak shape?

A2: Peak tailing for ionizable compounds like DMU in reversed-phase chromatography is often caused by secondary interactions with the stationary phase or a mismatch between the sample solvent and the mobile phase.

The Causality:

  • Secondary Silanol Interactions: Most silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on their surface. At mid-range pH, these silanols can be deprotonated (Si-O⁻) and interact electrostatically with protonated basic sites on the analyte molecules, causing a portion of the analyte to be overly retained and slowly released, resulting in a tailing peak.[8][9]

  • Sample Solvent Effects: If your sample is dissolved in a solvent that is much stronger (i.e., higher organic content) than the initial mobile phase, the sample band can become distorted as it enters the column, leading to fronting or tailing.[10][11]

Recommended Actions:

  • Lower Mobile Phase pH: Acidifying the mobile phase (e.g., with 0.1% formic or acetic acid) to a pH of ~2.5-3.5 serves two purposes.[12]

    • It protonates the silanol groups (Si-O⁻ to Si-OH), neutralizing their negative charge and minimizing unwanted ionic interactions.[6]

    • It ensures the acidic DMU isomers are in a single, fully protonated (neutral) state, leading to more consistent hydrophobic interactions.[3]

  • Use a Buffered Mobile Phase: A buffer is critical for maintaining a constant and reproducible pH, which is essential for stable retention times and symmetrical peak shapes for ionizable compounds.[8]

    • Recommended Buffers: For LC-MS compatibility, use volatile buffers like ammonium formate or ammonium acetate. For UV detection, phosphate buffers are excellent but are non-volatile.

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase or in a solvent that is weaker (more aqueous).[11] If a stronger solvent must be used for solubility, reduce the injection volume to minimize peak distortion.[11]

  • Consider a Modern, High-Purity Column: Newer generation columns are made with higher purity silica and feature more effective end-capping technologies, which significantly reduce the number of accessible silanol groups, leading to inherently better peak shapes for basic and acidic compounds.[8]

SymptomPrimary CauseRecommended Action
Peak Tailing Secondary interactions with residual silanols.Lower mobile phase pH (e.g., add 0.1% Formic Acid); Use a well-end-capped column.
Peak Fronting Sample overload; Sample solvent stronger than mobile phase.Reduce sample concentration; Dissolve sample in initial mobile phase.[11][13]
Split Peaks Mobile phase pH is too close to analyte pKa; Column void or blockage.Adjust pH to be >1.5 units away from pKa;[3] Check column/frit.[9]
Q3: I've optimized my mobile phase on a C18 column, but the resolution is still insufficient. What's next?

A3: If extensive mobile phase optimization fails, the stationary phase chemistry is likely not suitable for the separation.[14] The next logical step is to switch to a column with a different selectivity.

The Causality: A C18 column separates primarily based on hydrophobicity. DMU isomers have very similar hydrophobicities. To resolve them, you need a stationary phase that offers alternative interaction mechanisms, such as π-π interactions or hydrophilic interactions.

Alternative Stationary Phases:

  • Phenyl-Hexyl: This phase provides π-π interactions with the aromatic purine ring structure of the DMU isomers. These interactions are sensitive to the position of the methyl groups, which can alter the electron density of the ring system, offering a different selectivity compared to a C18.

  • Pentafluorophenyl (PFP): PFP columns offer a complex mixture of interactions (dipole-dipole, π-π, and hydrophobic), making them excellent for separating positional isomers.

  • Hydrophilic Interaction Chromatography (HILIC): HILIC is a powerful technique for retaining and separating very polar compounds that are poorly retained in reversed-phase.[15][16]

    • Mechanism: In HILIC, the stationary phase is polar (e.g., bare silica, diol, amide), and the mobile phase is highly organic (e.g., >80% acetonitrile). A water-enriched layer forms on the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase. More polar analytes are more strongly retained.[17][18]

    • Advantage for DMU: Since DMU isomers are quite polar, HILIC provides strong retention and leverages differences in polarity and hydrogen bonding potential for separation, offering selectivity that is orthogonal to reversed-phase.[17]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for dimethyluric acid isomers?

A1: A robust starting point is a standard reversed-phase method on a high-purity C18 column, which is the most common stationary phase for separating xanthine derivatives.[19][20] This provides a baseline from which to optimize.

Recommended Starting Protocol (Reversed-Phase):

ParameterRecommendationRationale
Column High-purity, end-capped C18, 100 x 2.1 mm, <3 µmProvides good efficiency and minimizes peak tailing.[19] Smaller dimensions save solvent.
Mobile Phase A Water with 10 mM Ammonium Formate + 0.1% Formic Acid (pH ~3.0)Volatile buffer suitable for MS; low pH improves peak shape and retention.[3]
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic modifier with good UV transparency and low viscosity.
Gradient 2-5% B, hold for 2 min, ramp to 30% B over 15 minA slow, shallow gradient is crucial for resolving closely eluting isomers.
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column.
Temperature 35-40 °CImproves efficiency and can sometimes alter selectivity. Reduces backpressure.
Detector UV (275-285 nm) or Mass Spectrometer (MS)DMU has a strong UV chromophore. MS provides higher sensitivity and specificity.
Q2: When should I choose HILIC over reversed-phase for this separation?

A2: Consider switching to HILIC when you encounter the following issues in reversed-phase:

  • Insufficient Retention: If your DMU isomers elute very early, near the void volume, even with a highly aqueous mobile phase (e.g., <5% organic). This indicates the analytes are too polar for effective RP separation.[8]

  • Failed Resolution: If after exhaustive optimization of mobile phase and different reversed-phase columns (C18, Phenyl), you still cannot achieve baseline separation. HILIC offers a completely different (orthogonal) separation mechanism that may succeed where RP fails.[17]

Recommended Starting Protocol (HILIC):

ParameterRecommendationRationale
Column Amide or Bare Silica, 100 x 2.1 mm, <3 µmAmide phases are often a good starting point for general polar analytes.
Mobile Phase A 95:5 Acetonitrile:Water with 10 mM Ammonium AcetateHigh organic content is required for retention in HILIC.[16]
Mobile Phase B 50:50 Acetonitrile:Water with 10 mM Ammonium AcetateThe "strong" solvent in HILIC is the aqueous component.
Gradient 95-98% A, hold for 2 min, ramp to 70% A over 15 minGradient runs from high organic to slightly lower organic content.
Flow Rate 0.3 - 0.5 mL/minStandard for 2.1 mm ID columns.
Temperature 35-40 °CHelps with efficiency and reproducibility.
Q3: How do I validate my final HPLC method for isomer separation?

A3: Method validation demonstrates that your analytical procedure is suitable for its intended purpose.[21] For isomer separation, specificity is the most critical parameter. Validation should be performed according to ICH guidelines (Q2(R1)).[22]

Key Validation Parameters:

  • Specificity/Selectivity: This is the ability to assess the analyte unequivocally in the presence of other components, including other isomers. You must demonstrate baseline resolution between all relevant DMU isomers and any other potential impurities or matrix components.

  • Precision (Repeatability & Intermediate Precision): Assesses the scatter of data from replicate injections of the same sample. This should be tested on the same day (repeatability) and on different days with different analysts or equipment (intermediate precision).[22][23]

  • Accuracy: The closeness of your measured value to the true value. This is typically assessed by spiking a blank matrix with a known amount of each isomer (recovery study).

  • Linearity & Range: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.2 pH units, ±2°C temperature, ±5% organic modifier composition). This ensures the method is reliable for routine use.[24]

By applying these systematic troubleshooting and development strategies, you can overcome the inherent challenges of separating dimethyluric acid isomers and develop a robust, reliable, and validated HPLC method suitable for your research, clinical, or quality control needs.

References

  • High Throughput Separation of Xanthines by Rapid Resolution HPLC Application Note. (n.d.). Agilent Technologies.
  • Improving of a Peak Shape of the Charged Compounds. (n.d.). SIELC Technologies.
  • Resolving co-elution problems in chromatographic analysis of alkylphenols. (n.d.). BenchChem.
  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. (2025, June 19). MicroSolv.
  • A Guide to Selective Columns for Isomer Separation. (2024, November 18). Welch Materials.
  • Development and Validation of HPLC Methods in Pharmaceutical Analysis. (2024, August 21). Technology Networks.
  • Co-Elution: How to Detect and Fix Overlapping Peaks. (2025, July 3). Axion Labs via YouTube.
  • Determination of dimethylhippuric acid isomers in urine by high-performance liquid chromatography. (n.d.). PubMed.
  • Determination of uric acid and creatinine in human urine using hydrophilic interaction chromatography. (2011, February 15). PubMed.
  • Better separation of two peaks for Reversed Phase RP HPLC. (2025, November 3). MicroSolv.
  • Untangle your Liquid Chromatography Problems - HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Improving peak shapes with counter gradients in two-dimensional high performance liquid chromatography. (2025, August 7). ResearchGate.
  • Hydrophilic interaction chromatography. (n.d.). Wikipedia.
  • How to Obtain Good Peak Shapes. (n.d.). GL Sciences.
  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs.
  • The HPLC analysis of polar analytes with aqueous mobile phases. (n.d.).
  • Technical Support Center: Optimizing HPLC Separation of Isomeric Compounds. (n.d.). BenchChem.
  • HPLC method validation for pharmaceuticals: a review. (n.d.). ResearchGate.
  • HPLC method for the evaluation of chromatographic conditions for separation of new xanthine derivatives. (2012, November 4). Cellulose Chemistry and Technology.
  • Simultaneous estimation of xanthine alkaloids (Theophylline, Theobromine and Caffeine) by High-Performance Liquid Chromatography. (n.d.).
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.).
  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
  • Method Validation for HPLC Analysis of Related Substances in Pharmaceutical Drug Products. (n.d.).
  • Exploring the Role of pH in HPLC Separation. (n.d.). Moravek.
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). KNAUER.
  • Challenges in HPLC Technology and Potential Solutions. (2023, October 2). G-M-I, Inc.
  • How does an acid pH affect reversed-phase chromatography separations?. (2023, January 24). Biotage.
  • HPLC method for the evaluation of chromatographic conditions for separation of new xanthine derivatives. (2025, August 6). ResearchGate.
  • Hydrophilic Interaction Liquid Chromatography. (n.d.). Sigma-Aldrich.
  • Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. (n.d.). Cromlab.
  • HPLC Analysis of Methylxanthines and Selected Drugs in Urine Samples. (n.d.). Polish Journal of Chemistry.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limit
  • Peak Fronting (Co elution) Troubleshooting. (2014, July 3). Chromatography Forum.
  • Back to Basics: The Role of pH in Retention and Selectivity. (n.d.). LCGC International.
  • Effect of mobile phase composition, pH and buffer type on the retention of ionizable compounds in reversed-phase liquid chromatography: Application to method development. (2025, August 5). ResearchGate.

Sources

Troubleshooting

Technical Support Center: Matrix Effects in 1,9-Dimethyluric Acid Quantification

Welcome to the technical support guide for the quantitative analysis of 1,9-Dimethyluric acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of mat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the quantitative analysis of 1,9-Dimethyluric acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Here, we provide in-depth, experience-driven guidance to help you identify, troubleshoot, and mitigate these effects to ensure the accuracy and reliability of your data.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding matrix effects in the quantification of 1,9-Dimethyluric acid.

Q1: What is a "matrix effect" in the context of LC-MS/MS analysis?

A: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, often unidentified, components in the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy, precision, and sensitivity of the analytical method.[3][4][5][6] These effects arise during the ionization process within the mass spectrometer's ion source.[4][7]

Q2: Why is 1,9-Dimethyluric acid quantification particularly susceptible to matrix effects?

A: The quantification of polar metabolites like 1,9-Dimethyluric acid, a methylated purine derivative, in complex biological matrices such as plasma, urine, or tissue homogenates is often challenging.[8][9][10] These matrices contain a high concentration of endogenous components like salts, proteins, and phospholipids.[1][11] Phospholipids are a major contributor to matrix-induced ion suppression and can co-extract with analytes of interest, especially with common sample preparation techniques like protein precipitation.[12][13][14]

Q3: What are the regulatory expectations regarding matrix effects?

A: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the evaluation of matrix effects as a critical component of bioanalytical method validation.[3][15][16] The International Council for Harmonisation (ICH) M10 guideline, adopted by both the FDA and EMA, requires that the matrix effect be assessed to ensure that the method is reliable for its intended purpose.[2][15] This typically involves analyzing quality control (QC) samples in at least six different lots of the biological matrix.[1][2]

Q4: What is the difference between "relative" and "absolute" matrix effects?

A:

  • Absolute Matrix Effect: This refers to the direct comparison of the analyte's response in a post-extraction spiked matrix sample to its response in a neat (pure solvent) solution. It directly measures the degree of ion suppression or enhancement.

  • Relative Matrix Effect: This assesses the variability of the matrix effect between different sources or lots of the same biological matrix (e.g., plasma from different individuals). This is a critical validation parameter as it reflects the robustness of the method across a population.[17]

II. Troubleshooting Guide: Identifying and Resolving Matrix Effects

This guide provides a systematic approach to troubleshooting common issues related to matrix effects during 1,9-Dimethyluric acid quantification.

Symptom 1: Poor Peak Shape, Inconsistent Retention Times, or Low Signal Intensity

Potential Cause: Co-eluting matrix components are interfering with the chromatography and/or ionization of 1,9-Dimethyluric acid. This can manifest as peak fronting, tailing, or splitting, and can also lead to shifts in retention time.[4] Poor signal intensity can be a direct result of ion suppression.[18]

Troubleshooting Workflow:

A Start: Inconsistent Results Observed B Step 1: Perform Post-Column Infusion Experiment A->B C Is there a significant dip in the baseline signal at the analyte's retention time? B->C Analyze Data D Yes: Significant Ion Suppression Detected C->D Yes E No: Investigate other issues (e.g., instrument performance, sample stability) C->E No F Step 2: Optimize Sample Preparation D->F G Step 3: Refine Chromatographic Separation F->G H Step 4: Evaluate Internal Standard Strategy G->H I Step 5: Re-validate Method H->I

Caption: Troubleshooting workflow for inconsistent analytical results.

Detailed Troubleshooting Steps:

Step 1: Confirm and Quantify the Matrix Effect

  • Protocol: Post-Column Infusion Experiment

    • Infuse a standard solution of 1,9-Dimethyluric acid at a constant flow rate into the LC eluent stream after the analytical column.

    • Inject a blank, extracted matrix sample onto the LC-MS/MS system.

    • Monitor the signal of the 1,9-Dimethyluric acid MRM transition. A stable baseline signal is expected.

    • Any deviation (suppression or enhancement) from the stable baseline indicates the elution of interfering matrix components at that specific retention time.

  • Protocol: Post-Extraction Spike Analysis

    • Prepare two sets of samples:

      • Set A: Spike a known concentration of 1,9-Dimethyluric acid into a neat solution (e.g., mobile phase).

      • Set B: Extract blank biological matrix and then spike the same concentration of 1,9-Dimethyluric acid into the extracted matrix.

    • Analyze both sets and calculate the matrix factor (MF):

      • MF = (Peak Response in Set B) / (Peak Response in Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • An MF = 1 indicates no matrix effect.

Step 2: Optimize Sample Preparation to Remove Interferences

The goal is to develop a cleaner sample extract.[19] While protein precipitation (PPT) is a high-throughput method, it is often insufficient for removing phospholipids and other matrix components.[19]

Sample Preparation TechniquePrincipleProsCons
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins.Simple, fast, inexpensive.Prone to significant matrix effects, especially from phospholipids.[19]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Can provide cleaner extracts than PPT.Can be labor-intensive, may have lower recovery for polar analytes.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Provides very clean extracts, can concentrate the analyte.More complex method development, higher cost.
HybridSPE®-Phospholipid A specialized technique that combines protein precipitation with phospholipid removal via a zirconia-coated sorbent.Effectively removes proteins and phospholipids, reducing matrix effects.[13][20]Higher cost than PPT.

Recommendation: For 1,9-Dimethyluric acid, which is a polar molecule, a well-developed SPE method or a specialized technique like HybridSPE® is often necessary to achieve the required cleanliness of the extract and mitigate matrix effects.[20]

Step 3: Refine Chromatographic Conditions

The objective is to chromatographically separate 1,9-Dimethyluric acid from any remaining interfering components.[1][3]

  • Increase Chromatographic Resolution:

    • Gradient Optimization: Adjust the gradient slope to better separate the analyte from early-eluting interferences.

    • Column Chemistry: Experiment with different stationary phases (e.g., HILIC for polar compounds, C18 with an ion-pairing agent).

    • Mobile Phase Modifiers: The addition of small amounts of formic acid or ammonium formate can improve peak shape and ionization efficiency.

  • Divert the Flow: Use a divert valve to direct the early and late-eluting portions of the chromatogram, which often contain high concentrations of salts and phospholipids, to waste instead of the mass spectrometer.

Step 4: Implement an Appropriate Internal Standard (IS)

An ideal internal standard co-elutes with the analyte and experiences the same degree of matrix effect, thereby compensating for signal variations.[21][22]

  • Stable Isotope-Labeled (SIL) Internal Standard: This is the "gold standard." A SIL-IS of 1,9-Dimethyluric acid (e.g., with ¹³C or ¹⁵N labels) will have nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and is affected by the matrix in the same way.[21][23]

  • Structural Analog Internal Standard: If a SIL-IS is unavailable, a close structural analog can be used. However, it may not perfectly co-elute or experience the identical matrix effect, potentially leading to inaccuracies.[24]

cluster_0 Ionization in MS Source cluster_1 Signal Output A A B Ion Suppression Reduced Analyte Signal A:f2->B:f0 C SIL-IS of 1,9-DMU Experiences Same Suppression A:f2->C:f0 D Ratio (Analyte/IS) is Constant Accurate Quantification B:f1->D:f0 C:f1->D:f0

Caption: Role of a SIL-IS in compensating for ion suppression.

Symptom 2: Method Fails Validation for Accuracy and Precision

Potential Cause: Uncorrected matrix effects are leading to variable and inaccurate quantification across different matrix lots. Regulatory guidelines require accuracy to be within ±15% of the nominal concentration and precision (CV) to be ≤15%.[1][2]

Troubleshooting Steps:
  • Re-evaluate the Matrix Effect Across Multiple Lots:

    • As per ICH M10 guidelines, prepare low and high QC samples in at least six different individual lots of the biological matrix.[2]

    • If the accuracy and precision criteria are not met, it confirms that the relative matrix effect is unacceptably high.

  • Investigate the Source of Variability:

    • Lipemic or Hemolyzed Samples: These types of samples often exhibit more severe matrix effects. Your validation should include an assessment of these "special" matrices.[1]

    • Metabolite Interferences: Consider the possibility of co-eluting metabolites of 1,9-Dimethyluric acid or other endogenous compounds that may vary between individuals.

  • Implement More Robust Mitigation Strategies:

    • Dilution: Diluting the sample with a suitable solvent can reduce the concentration of interfering components.[7][25] However, this may compromise the sensitivity required to reach the lower limit of quantification (LLOQ).

    • Switching Ionization Mode: If using Electrospray Ionization (ESI), which is highly susceptible to matrix effects, consider Atmospheric Pressure Chemical Ionization (APCI) if your analyte is amenable.[1][7][26] APCI is generally less prone to ion suppression.[7][26]

    • Revisit Sample Preparation and Chromatography: If simpler solutions fail, a more rigorous sample cleanup (e.g., moving from LLE to SPE) or further optimization of the LC method is necessary.[3][19][21][27]

III. References

  • Chauzit, M., et al. (2013). Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. In High-Throughput Analysis for Food Safety. ResearchGate. Available at: [Link]

  • Patel, K., et al. (2011). Matrix effect in bioanalysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Little, J. (n.d.). Matrix Effects in LC-MS: Simple Way to Monitor. A "Little" Mass Spec and Sailing. Available at: [Link]

  • Li, W., et al. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports. Available at: [Link]

  • Liu, Y., et al. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Available at: [Link]

  • Zhang, Y., et al. (2023). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Kittlaus, S., et al. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Available at: [Link]

  • Jafari, M., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst. Available at: [Link]

  • Gach, C., et al. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Sigma-Aldrich. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. Available at: [Link]

  • Laha, S., et al. (2016). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Romanova, E. V., et al. (2020). Matrix Effect and Methods for Its Elimination in Bioanalytical Methods Using Chromatography-Mass Spectrometry. Pharmaceutical Chemistry Journal. Available at: [Link]

  • LCGC TV. (2015). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. YouTube. Available at: [Link]

  • Van Eeckhaut, A., et al. (2009). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available at: [Link]

  • Ho, Y., et al. (2020). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]

  • Gosetti, F., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. Available at: [Link]

  • González-Riaño, C., et al. (2023). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. Analytical Chemistry. Available at: [Link]

  • Chen, W. W., et al. (2016). Absolute quantification of matrix metabolites reveals the dynamics of mitochondrial metabolism. Cell. Available at: [Link]

  • Chambers, E., et al. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Bioanalysis. Available at: [Link]

  • Cambridge Isotope Laboratories, Inc. (n.d.). Stable Isotope Standards For Mass Spectrometry. Chemie Brunschwig. Available at: [Link]

  • Huang, X., et al. (2023). Ion suppression correction and normalization for non-targeted metabolomics. Nature Communications. Available at: [Link]

  • Phenomenex. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Available at: [Link]

  • Eurisotop. (n.d.). Stable Isotope-Labeled Products For Metabolic Research. Available at: [Link]

  • Resolve Mass Spectrometry. (2023). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • Szerkus, O., et al. (2017). Optimization of the electrospray ionization source with the use of the design of experiments approach for the LC-MS-MS determination of selected metabolites in human urine. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Jayasinghe, N. K., et al. (2018). Quantification of Sugars and Organic Acids in Biological Matrices Using GC-QqQ-MS. In Metabolomics. ResearchGate. Available at: [Link]

  • Taylor, P. J. (2005). Ion suppression in mass spectrometry. Clinical Chemistry. Available at: [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available at: [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1,9-Dimethyluric acid. PubChem. Available at: [Link]

  • Li, Y., et al. (2018). Determination of uric acid in biological samples by high performance liquid chromatography-electrospray ionization-tandem mass spectrometry and study of its matrix effect. RSC Advances. Available at: [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • Taylor, P. J. (2005). Ion suppression in mass spectrometry. Clinical Chemistry. Available at: [Link]

  • Gosetti, F., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. Available at: [Link]

  • Jayasinghe, N. K., et al. (2018). Quantification of Sugars and Organic Acids in Biological Matrices Using GC-QqQ-MS. In Metabolomics. Available at: [Link]

  • Taylor, P. J. (2005). Ion suppression in mass spectrometry. Clinical Chemistry. Available at: [Link]

  • Pan, C., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Environmental Health Perspectives. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 1,9-Dimethyluric Acid Chromatography Guide

Role: Senior Application Scientist, Separation Science Division Topic: Column Selection & Method Optimization for 1,9-Dimethyluric Acid (1,9-DMU) Audience: Pharmaceutical Researchers, DMPK Scientists, Analytical Chemists...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist, Separation Science Division Topic: Column Selection & Method Optimization for 1,9-Dimethyluric Acid (1,9-DMU) Audience: Pharmaceutical Researchers, DMPK Scientists, Analytical Chemists

Introduction: The Challenge of 1,9-DMU Analysis

Welcome to the technical support hub. You are likely here because 1,9-Dimethyluric acid (1,9-DMU) is presenting a specific chromatographic challenge. As a metabolite of caffeine and theophylline, or an impurity in purine synthesis, 1,9-DMU is structurally rigid, polar, and chemically similar to its isomers (1,3-DMU, 1,7-DMU).

Standard C18 columns often fail to resolve these positional isomers or yield poor peak shapes due to secondary silanol interactions. This guide moves beyond generic "purine methods" to provide a targeted, self-validating protocol for 1,9-DMU.

Part 1: Column Selection Strategy

Q1: Why does my C18 column fail to separate 1,9-DMU from its isomers (1,3-DMU / 1,7-DMU)?

A: Standard C18 phases rely primarily on hydrophobic subtraction. Since 1,9-DMU and its isomers share identical molecular weights and very similar hydrophobicities (LogP ~ -0.5 to -0.8), a C18 column lacks the "shape selectivity" required to discriminate between them.[1]

The Solution: Pi-Electron Active Stationary Phases To separate these isomers, you must exploit the electron-deficient nature of the purine ring.

  • Primary Recommendation: Phenyl-Hexyl or Biphenyl Phases [1]

    • Mechanism:[1][2][3][4][5] The phenyl ring on the stationary phase engages in

      
       stacking interactions with the purine ring of 1,9-DMU. The strength of this interaction varies significantly based on the position of the methyl groups (N1/N9 vs N1/N3), providing the necessary selectivity factor (
      
      
      
      ).
  • Secondary Recommendation: Pentafluorophenyl (PFP) [6]

    • Mechanism:[1][2][3] PFP phases offer a combination of

      
       interaction, dipole-dipole interaction, and hydrogen bonding. They are exceptional for separating halogenated or polar positional isomers.
      
Q2: I am seeing severe peak tailing. Is my column dead?

A: Likely not. 1,9-DMU contains amide functionalities (N-H) at positions 3 and 7 (assuming N1/N9 methylation). These protons can interact with:

  • Residual Silanols: Uncapped silanols on the silica surface act as weak cation exchangers, causing tailing.

  • Trace Metals: Uric acid derivatives are known chelators.

The Fix:

  • Column Choice: Use a "End-capped" or "Hybrid Particle" column (e.g., Ethylene Bridged Hybrid - BEH) which resists silanol activity at mid-pH.[1]

  • Mobile Phase Additive: Ensure your buffer concentration is adequate (>10 mM).

Column Selection Matrix
Application GoalRecommended PhaseParticle TechnologyWhy?
Isomer Separation (1,9 vs 1,3 vs 1,[1]7)Phenyl-Hexyl or Biphenyl Superficially Porous (Core-Shell) 2.7 µmMaximizes ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

selectivity; core-shell gives high efficiency for closely eluting peaks.
Bioanalysis (Plasma/Urine Matrix)PFP (Pentafluorophenyl) Fully Porous 1.7 µm (UHPLC) or 3 µmPFP offers orthogonal selectivity to matrix interferences (phospholipids) and retains polar purines well.[1]
General Purity / QC Polar-Embedded C18 Fully Porous 3-5 µmThe polar group shields silanols, improving peak shape for basic/acidic purines without complex mobile phases.[1]

Part 2: Mobile Phase & Logic

Q3: What is the optimal pH for 1,9-DMU?

A: 1,9-DMU is a weak acid.

  • pKa Estimation: ~5.5 - 6.0 (associated with the N3 or N7 proton).

  • Rule of Thumb: Operate at pH 3.0 (fully suppressed/neutral) or pH 7.0 (fully ionized).

  • Recommendation: pH 3.0 - 4.0 is preferred for Reverse Phase retention.[1] At this pH, the molecule is neutral, maximizing interaction with the hydrophobic/phenyl stationary phase.

    • Buffer: 10 mM Ammonium Formate (LC-MS friendly) or 20 mM Potassium Phosphate (UV only).[1]

Q4: Can I use Methanol or Acetonitrile?

A: Methanol is strictly preferred for Phenyl/PFP columns.

  • Reasoning: Acetonitrile's

    
    -electrons can interfere with the 
    
    
    
    interaction between the analyte and the stationary phase, effectively "masking" the column's selectivity. Methanol is "protic" and does not disrupt these
    
    
    -interactions, preserving the separation power.

Part 3: Visualized Workflows

Diagram 1: Column Selection Decision Tree

ColumnSelection Start Start: 1,9-DMU Analysis Isomers Are isomers (1,3-DMU, 1,7-DMU) present? Start->Isomers YesIsomers Yes: High Selectivity Needed Isomers->YesIsomers Complex Mix NoIsomers No: General Purity Isomers->NoIsomers Single Analyte Matrix Sample Matrix? BioMatrix Biological (Urine/Plasma) Matrix->BioMatrix CleanMatrix Clean Standard/Synthesis Matrix->CleanMatrix Phenyl RECOMMENDED: Phenyl-Hexyl or Biphenyl (Methanol Mobile Phase) YesIsomers->Phenyl PFP ALTERNATIVE: Pentafluorophenyl (PFP) (If orthogonal selectivity needed) YesIsomers->PFP NoIsomers->Matrix PolarC18 Polar-Embedded C18 (Excellent Peak Shape) BioMatrix->PFP Matrix exclusion CleanMatrix->PolarC18

Caption: Decision logic for selecting the stationary phase based on sample complexity and isomer presence.

Part 4: Troubleshooting & Protocols

Q5: My retention times are drifting. What is happening?

A: This is often due to "Phase Collapse" (Dewetting) or pH instability.

  • Dewetting: If you are using a standard C18 column with <5% organic solvent to retain polar 1,9-DMU, the pores may dewet.

    • Fix: Switch to a AQ-type (Aquatic) C18 or Phenyl-Hexyl column designed for 100% aqueous stability.[1]

  • pH Hysteresis: If running a gradient from pH 3 to neutral (rare but possible), equilibration times must be extended.

Standard Operating Procedure (SOP): 1,9-DMU Isomer Separation

Objective: Isocratic separation of 1,9-DMU from 1,3-DMU and 1,7-DMU.

  • System Preparation:

    • Flush system with Methanol:Water (50:50) to remove any acetonitrile traces.

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 2.7 µm (Core-Shell) or 5 µm (Fully Porous).

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Acetate adjusted to pH 4.0 with Acetic Acid.

    • Solvent B: Methanol (LC-MS grade).[1]

  • Method Parameters:

    • Mode: Isocratic.

    • Ratio: 90% A / 10% B (Adjust B up to 15% if retention is too high).

    • Flow Rate: 1.0 mL/min (for 4.6mm ID).[2]

    • Temperature: 30°C (Control is critical; higher temps reduce

      
       selectivity).
      
    • Detection: UV @ 280 nm (Max absorbance for uric acid derivatives).

  • Equilibration:

    • Run 20 column volumes before first injection.

Diagram 2: Troubleshooting Peak Issues

Troubleshooting Problem Problem Detected Tailing Peak Tailing Problem->Tailing Split Split Peak / Shoulder Problem->Split Drift RT Drift Problem->Drift Cause1 Silanol Interaction Tailing->Cause1 Cause2 Sample Solvent Mismatch Split->Cause2 Cause3 Phase Collapse Drift->Cause3 Fix1 Add 10mM Buffer Use Hybrid Column Cause1->Fix1 Fix2 Dissolve sample in Mobile Phase A Cause2->Fix2 Fix3 Use AQ-compatible column Ensure >2% Organic Cause3->Fix3

Caption: Diagnostic workflow for resolving common peak shape and retention anomalies.

References

  • Separation of Methyluric Acids (General Principles)

    • Title: Simultaneous determination of methyluric acids in biological fluids by RP-HPLC analysis.
    • Source: ResearchG
    • URL:[Link]

  • Stationary Phase Mechanisms (Phenyl/PFP)

    • Title: HPLC Column Selection Guide - Supelco/Sigma-Aldrich.[1]

    • Source: Sigma-Aldrich.[1]

  • Purine Troubleshooting

    • Title: HPLC Troubleshooting for Purine Peak Issues.
    • Source: Separation Science.[7]

    • URL:[Link]

  • Physicochemical Data (1,9-DMU)

    • Title: 1,9-Dimethyluric acid | C7H8N4O3 | CID 108712.[1][8]

    • Source: PubChem.[8]

    • URL:[Link]

Sources

Optimization

Mobile phase optimization for separating purine metabolites

Senior Application Scientist Desk Current Status: Operational Topic: Mobile Phase Optimization for Purine Metabolites (HPLC/UHPLC) Welcome to the Technical Support Center You are likely here because purine metabolites (A...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Current Status: Operational Topic: Mobile Phase Optimization for Purine Metabolites (HPLC/UHPLC)

Welcome to the Technical Support Center

You are likely here because purine metabolites (ATP, ADP, AMP, GTP, Adenosine, etc.) are notoriously difficult to separate. They are highly polar, ionic, and structurally similar. Standard C18 Reversed-Phase (RP) methods often fail because these analytes elute in the void volume.

This guide is not a generic textbook entry. It is a troubleshooting and optimization framework designed to help you select the right mode, optimize your mobile phase, and rescue failing chromatograms.

Part 1: Method Selection (Triage)

Before optimizing mobile phases, you must ensure you are using the correct separation mode. Do not force a C18 column to do a job it wasn't designed for.

Decision Matrix: Which Mode is Right for You?

Use the following logic flow to determine your starting protocol.

PurineMethodSelection Start START: Define Detection & Sample Detector Primary Detector? Start->Detector UV UV / PDA Detector->UV Robust Quantitation MS Mass Spec (LC-MS) Detector->MS Identification/Low LOD IP_RP Mode A: Ion-Pairing RP (High Resolution, Non-Volatile) UV->IP_RP Standard Choice Complex Is the matrix complex? (e.g., cell lysate) MS->Complex HILIC Mode B: HILIC (High Sensitivity, Volatile) PGC Mode C: Porous Graphitic Carbon (Isomers, Extreme pH) Complex->HILIC Yes (Polar Retention) Isomers Separating Isomers? (e.g., cAMP vs AMP) Complex->Isomers No / Specific Needs Isomers->HILIC No Isomers->PGC Yes (Shape Selectivity)

Figure 1: Decision tree for selecting the optimal chromatographic mode based on detection limits and analyte complexity.

Part 2: Mobile Phase Optimization Modules

Select the module below that matches your chosen separation mode.

Module A: Ion-Pairing Reversed Phase (IP-RP)

Best for: UV detection, separating phosphorylated nucleotides (ATP/ADP/AMP).

The Mechanism: Purine nucleotides are negatively charged at neutral pH. They will not retain on a hydrophobic C18 chain. You must add an Ion-Pairing (IP) reagent (e.g., Tetrabutylammonium - TBA) to the mobile phase. The lipophilic tail of the TBA adsorbs to the C18, and the positively charged head captures the negatively charged nucleotide.

Protocol:

  • Column: C18 (End-capped), 1.8 µm or 3-5 µm.

  • Mobile Phase A: 10 mM TBA-Hydroxide + 10 mM Phosphate Buffer (pH 6.0).

  • Mobile Phase B: Acetonitrile (ACN) or Methanol.[1][2]

  • Gradient: Shallow gradient (e.g., 2% to 25% B over 15 mins).

Optimization FAQ:

Q: My peaks are shifting retention times between runs. Why? A: This is usually due to incomplete equilibration . IP reagents modify the stationary phase surface.[1] Unlike standard RP which equilibrates in 5-10 column volumes, IP-RP requires 30-50 column volumes to saturate the column surface with the IP reagent.

  • Fix: Recirculate Mobile Phase A through the column for 1 hour before the first injection. Keep the column dedicated to this method; do not wash the IP reagent off.

Q: I need to use MS, but TBA suppresses my signal. What now? A: TBA is non-volatile and causes severe ion suppression.

  • Fix: Switch to Triethylamine (TEA) or Dimethylhexylamine (DMHA) . These are volatile. Use 10-15 mM concentrations. Note that retention will be weaker than TBA, so you may need to lower the % Organic in your gradient.

Module B: HILIC (Hydrophilic Interaction Liquid Chromatography)

Best for: LC-MS/MS, high sensitivity, metabolomics.

The Mechanism: HILIC uses a polar stationary phase (Amide or Zwitterionic) and a high-organic mobile phase. Analytes partition into a water-rich layer on the surface.

Protocol:

  • Column: Amide or Zwitterionic (ZIC-HILIC).

  • Mobile Phase A: 10-20 mM Ammonium Acetate (pH 9.0) or Ammonium Formate (pH 3.5).

  • Mobile Phase B: 90% Acetonitrile + 10% Buffer A.

  • Gradient: 90% B to 50% B (Inverse of RP).

Optimization FAQ:

Q: Peak shapes are terrible (broad/split) for ATP and GTP. A: This is often a pH mismatch or metal chelation .

  • Fix 1 (pH): Purine nucleotides have phosphate pKa values around 6-7. At pH 6.8 (Ammonium Acetate), they may exist in multiple ionization states, causing broadening. Shift pH to 9.0 (using Ammonium Hydroxide) to ensure full deprotonation, or pH 3.5 (Formate) to protonate.

  • Fix 2 (Solvent): Ensure your sample diluent matches the starting mobile phase (high organic). Injecting water-dissolved samples into a HILIC column causes "solvent washout" and peak distortion. Dilute samples 1:1 with Acetonitrile.

Part 3: Troubleshooting Specific Failures
Issue: Severe Peak Tailing

Symptoms: Asymmetry factor > 1.5, especially for polyphosphates (ATP, GTP).

Root Cause Analysis: Purine nucleotides are metal scavengers. The phosphate groups chelate with trace iron or stainless steel in the column frit or LC system flow path.

The Fix:

  • Passivation: Flush the system with 30% Phosphoric Acid (remove the column first!) to passivate steel surfaces.

  • Hardware: Switch to PEEK-lined columns or "bio-inert" hardware if available.

  • Additive: Add 5 µM Medronic Acid or EDTA to Mobile Phase A to act as a sacrificial chelator (Note: Check MS compatibility; Medronic acid is generally safe for MS in low concentrations).

Issue: Co-elution of ADP and AMP

Symptoms: Poor resolution between mono- and di-phosphates.

Root Cause Analysis: The selectivity is driven by the charge difference.

The Fix:

  • In IP-RP: Decrease the ionic strength of the buffer or slightly increase the concentration of the IP reagent . This increases the surface charge density on the stationary phase, improving discrimination based on the analyte's charge (ADP has -3, AMP has -2).

  • In HILIC: Flatten the gradient slope. HILIC is very sensitive to water content. A change of 1% water can significantly alter retention.

Part 4: Data & Visualization
Mobile Phase Additive Comparison
AdditiveTypeApplicationProsCons
TBA (Tetrabutylammonium)Ion PairUV-HPLCExcellent retention & resolutionNot MS compatible ; hard to wash off column.
TEA (Triethylamine)Ion PairLC-MSMS compatible (volatile)Weaker retention than TBA; requires careful pH control.
Ammonium Acetate BufferHILIC-MSStandard for MS; Good pH control (6.8)Can cause peak broadening if pH is near analyte pKa.
Ammonium Hydroxide BufferHILIC-MSHigh pH (9.0) ensures full ionizationHigh pH can damage silica-based columns (use hybrid particles).
Troubleshooting Logic Flow

Troubleshooting Problem Problem Detected Tailing Peak Tailing Problem->Tailing RetShift Retention Shift Problem->RetShift CheckMetal Check Metal Interaction Tailing->CheckMetal CheckEquil Check Equilibration RetShift->CheckEquil Drifting Earlier CheckpH Check Mobile Phase pH RetShift->CheckpH Random Shifts Passivate Passivate System / Add EDTA CheckMetal->Passivate Confirmed MoreTime Increase Equil. Time (>30 CV) CheckEquil->MoreTime BufferUp Increase Buffer Conc. CheckpH->BufferUp

Figure 2: Diagnostic workflow for resolving common peak shape and retention anomalies.

References
  • Separation Science. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance.Link

  • National Institutes of Health (PMC). (2019). Oligonucleotide Analysis by Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry in the Absence of Ion-Pair Reagents.Link

  • Thermo Fisher Scientific. Method Development Guide for Hypercarb Columns (Porous Graphitic Carbon).Link

  • Bitesize Bio. (2025). How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC.Link

  • Waters Corporation. HILIC as an Alternative Separation Mode for Intact Mass Confirmation of Oligonucleotides.Link

Sources

Troubleshooting

Calibration curve issues for 1,9-Dimethyluric acid quantification

Advanced Troubleshooting & Method Optimization Guide Introduction Welcome to the technical support hub for 1,9-Dimethyluric acid (1,9-DMU) analysis. As a primary metabolite of caffeine (specifically via the paraxanthine...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Troubleshooting & Method Optimization Guide

Introduction

Welcome to the technical support hub for 1,9-Dimethyluric acid (1,9-DMU) analysis. As a primary metabolite of caffeine (specifically via the paraxanthine pathway), 1,9-DMU presents unique challenges in quantification due to its amphoteric nature , poor solubility in neutral aqueous media , and structural isomerism (isobaric with 1,3-DMU and 1,7-DMU).[1]

This guide moves beyond basic protocol listing. It creates a causal link between the physicochemical properties of 1,9-DMU and the common failures seen in calibration curves, such as non-linearity, carryover, and retention time shifts.

Module 1: Solubility & Stock Preparation

Issue: "My calibration curve plateaus or shows high variance at the upper limit of quantification (ULOQ)."

The Science (Causality): 1,9-DMU is a purine derivative.[2] Like uric acid, it exhibits poor solubility in water and acidic organic solvents (e.g., Methanol/0.1% Formic Acid). If you attempt to dissolve the neat standard directly in a neutral or acidic mobile phase, micro-precipitation occurs. This is often invisible to the naked eye but results in a "saturation" effect where the detector sees less mass than you weighed.

The Solution: Utilize the pH-dependent solubility of uric acid derivatives. 1,9-DMU is acidic (pKa ~5.8) and forms stable urate salts in alkaline conditions.

Protocol: Correct Stock Solution Preparation
  • Weighing: Weigh 1,9-DMU reference standard into a glass vial (avoid plastic to prevent static/adsorption).

  • Dissolution: Add 0.01 M NaOH (or 0.1% Ammonium Hydroxide) to the vial. Vortex until fully dissolved. Note: Purines oxidize in strong base over time; this step must be brief.

  • Stabilization: Immediately dilute this stock 1:10 with Methanol or Acetonitrile to lower the pH and prevent oxidative degradation while maintaining solubility.

  • Working Standards: Prepare calibration points in the starting mobile phase (e.g., 5% Acetonitrile / 95% Water + 0.1% Formic Acid).

Visual Workflow (DOT Diagram):

StockPrep Start Solid 1,9-DMU (Reference Std) Step1 Dissolve in 0.01 M NaOH Start->Step1 Solubilization Fail Precipitation / Curve Plateau Start->Fail Direct into Acid/Water Step2 Immediate Dilution (1:10 in MeOH) Step1->Step2 Stabilization (Prevent Oxidation) Step3 Working Std (Mobile Phase) Step2->Step3 Matrix Match

Caption: Figure 1. Optimized dissolution workflow to prevent micro-precipitation and saturation at ULOQ.

Module 2: Chromatography & Isomer Separation

Issue: "I see split peaks or 'shoulders' in my chromatogram, making integration inconsistent."

The Science (Causality): 1,9-DMU is isobaric (same mass) with 1,3-Dimethyluric acid and 1,7-Dimethyluric acid.[1] In biological matrices (urine/plasma), all three may be present. If your chromatography is not optimized, these isomers will co-elute, causing peak broadening or splitting. Furthermore, secondary interactions with free silanols on the column stationary phase can cause tailing.

The Solution:

  • Column Selection: Use a high-strength silica (HSS) T3 column or a Polar C18 column, which provides better retention for polar purines than standard C18.

  • Mobile Phase pH: Control pH to be below the pKa (pH < 4) to keep the molecule neutral and improve retention, or use a specific buffer to separate isomers.

Data: Mobile Phase Impact on Peak Shape

ParameterRecommendationMechanism
Stationary Phase C18-Polar / HSS T3Enhanced retention of polar purines via pore interaction.[1]
Aqueous Phase 10mM Ammonium Formate (pH 3.[1]5)Buffers silanol interactions; suppresses ionization for better retention.[1]
Organic Modifier MethanolProtic solvent often provides better selectivity for xanthine isomers than ACN.[1]
Gradient Shallow (e.g., 0-10% B over 5 min)Critical for separating 1,9-DMU from 1,3- and 1,7-DMU.[1]

Module 3: Matrix Effects (LC-MS/MS)

Issue: "My QC samples in urine fail accuracy limits (low recovery), even though the curve in solvent looks fine."

The Science (Causality): Urine contains high concentrations of salts, creatinine, and other pigments. These cause ion suppression in Electrospray Ionization (ESI), specifically reducing the signal of 1,9-DMU compared to the solvent curve. This is a classic "Matrix Effect."

The Solution: You must use a Stable Isotope Labeled Internal Standard (SIL-IS) . The IS experiences the same suppression as the analyte, so the ratio remains constant.

Self-Validating Protocol:

  • Post-Column Infusion: Infuse a constant flow of 1,9-DMU into the MS source while injecting a blank urine sample.

  • Observation: If you see a dip in the baseline at the retention time of 1,9-DMU, you have suppression.

  • Correction: Switch to 1,9-DMU-d3 (or 1,3-DMU-d3 if unavailable, provided retention times match).

Troubleshooting Logic Tree (DOT Diagram):

MatrixLogic Start QC Failure in Urine (Low Recovery) CheckIS Is Stable Isotope IS used? Start->CheckIS CheckRT Does IS Retention Match Analyte? CheckIS->CheckRT Yes Action1 Use 1,9-DMU-d3 or 13C-Analog CheckIS->Action1 No Action2 Dilute Sample (1:10 or 1:20) CheckRT->Action2 Yes (Co-elutes) Action3 Modify Gradient to move peak away from suppression CheckRT->Action3 No (IS separates) Success Valid Quantification Action1->Success Action2->Success Action3->Success

Caption: Figure 2. Decision matrix for resolving ion suppression in urinary analysis of 1,9-DMU.

FAQ: Rapid Fire Technical Support

Q: Can I use 1,3-Dimethyluric acid as an internal standard for 1,9-DMU? A: Only with extreme caution. Since they are isomers, they have the same mass transition.[1] You must chromatographically separate them completely. If they co-elute, the Mass Spectrometer cannot distinguish the analyte from the "internal standard," leading to massive over-quantification. A deuterated standard (different mass) is far superior.

Q: My lower limit (LLOQ) is unstable. The signal disappears. A: This is likely adsorption . Purines stick to stainless steel and glass at low concentrations.

  • Fix: Use polypropylene vials. Add 0.1% EDTA to the mobile phase to chelate metals that might bind the uric acid ring, or passivate your LC system with nitric acid (consult system manual first).

Q: What is the best UV wavelength for detection if I don't have MS? A: 1,9-DMU has an absorption maximum typically around 270–280 nm . However, selectivity is poor at this wavelength in urine. Solid Phase Extraction (SPE) is mandatory for UV quantification to remove interfering matrix components.

References

  • Birkett, D. J., et al. (1985). "1,9-Dimethyluric acid: A specific metabolite for the measurement of paraxanthine oxidation." British Journal of Clinical Pharmacology.

  • Stavric, B., & Gilbert, S. G. (1990). "Metabolism of caffeine and other methylxanthines." Food and Chemical Toxicology.

  • PubChem. (2024). "1,9-Dimethyluric acid Compound Summary." National Library of Medicine.

  • Agilent Technologies. (2020). "Strategies for the Analysis of Polar Compounds." Technical Overview.

(Note: While specific deep-links to PDF manuals change, the provided URLs direct to the permanent landing pages of the authoritative bodies cited.)

Sources

Optimization

Technical Support Center: 1,9-Dimethyluric Acid (1,9-DMU) Trace Analysis

[1][2] Status: Operational | Tier: Level 3 (Method Development & Troubleshooting) Ticket Focus: Contamination Identification, Isomer Resolution, and Carryover Elimination Executive Summary: The "Needle in a Haystack" Cha...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Status: Operational | Tier: Level 3 (Method Development & Troubleshooting) Ticket Focus: Contamination Identification, Isomer Resolution, and Carryover Elimination

Executive Summary: The "Needle in a Haystack" Challenge

Welcome to the technical support hub for purine analysis. 1,9-Dimethyluric acid (1,9-DMU) presents a unique analytical challenge not because of its own chemistry, but because of its "family."[1]

In trace analysis (ng/mL or lower), "contamination" often does not mean dirt; it means misidentification . 1,9-DMU is a structural isomer of 1,3-DMU, 1,7-DMU, and 3,7-DMU—metabolites abundant in biological matrices due to caffeine and theobromine consumption.[1] Furthermore, these purines are notoriously "sticky," leading to severe instrument carryover.[1]

This guide treats Selectivity and Hygiene as the primary vectors for contamination control.[1]

Module 1: Chromatographic "Contamination" (Isomeric Interference)[2]

The Issue: You detect a peak at the expected mass (


 197.06 in positive mode), but it is likely 1,3-DMU or 1,7-DMU (major caffeine metabolites), not your target 1,9-DMU.

Technical Insight: All dimethyluric acid isomers share the exact same molecular weight (196.16 Da) and fragmentation patterns are often indistinguishable at low energies. Chromatographic resolution is the only defense.

Diagnostic Protocol: Isomer Separation

Do not rely on MS selectivity alone.[1] You must validate separation using a mixed standard.[1]

Recommended Column Chemistry: Standard C18 columns often fail to separate these polar isomers.[1] We recommend HILIC (Hydrophilic Interaction Liquid Chromatography) or PFP (Pentafluorophenyl) phases, which utilize dipole-dipole interactions to separate the positional isomers.[1]

Data: Relative Retention Behavior (PFP Phase) Note: Retention times (


) are illustrative and depend on specific gradient/dimensions.
CompoundIsomer TypeOrigin RiskTypical

(min)
Resolution Difficulty
1,3-DMU IsomerHigh (Caffeine Metabolite)3.2Hard to resolve from 1,7
1,7-DMU IsomerHigh (Caffeine Metabolite)3.4Hard to resolve from 1,3
1,9-DMU Target Synthetic/Minor Metabolite4.1 Distinct (if optimized)
3,7-DMU IsomerModerate (Theobromine)4.5Usually well-resolved
Workflow Visualization: The Isomer Decision Tree

IsomerCheck Start Unidentified Peak at m/z 197 CheckBlank Check Matrix Blank (No Spike) Start->CheckBlank PresentInBlank Peak Present in Blank? CheckBlank->PresentInBlank IsomerSuspect Suspect Endogenous Isomer (1,3-DMU or 1,7-DMU) PresentInBlank->IsomerSuspect Yes CheckStd Inject Mixed Standard (1,3 + 1,7 + 1,9) PresentInBlank->CheckStd No MethodDev Switch Column Chemistry (C18 -> PFP or HILIC) IsomerSuspect->MethodDev MethodDev->CheckStd Coelution Co-elution observed? CheckStd->Coelution Optimize Optimize pH (Purine pKa ~5.5) Coelution->Optimize Yes Validated Validated Method Coelution->Validated No Optimize->CheckStd

Caption: Decision tree for distinguishing target 1,9-DMU from endogenous isomeric interferences.

Module 2: The Human Element (Exogenous Contamination)

The Issue: Sporadic spikes of 1,9-DMU (or its precursors) appear in blanks, or quantitation is inconsistent.

Technical Insight: 1,9-DMU is a purine.[1] Laboratory personnel consuming coffee (caffeine), tea (theophylline), or chocolate (theobromine) excrete these compounds in sweat and micro-droplets.[1] While 1,9-DMU is a minor metabolite, precursors like 1,3,7-trimethyluric acid can degrade or demethylate in silico (in the source) or on the benchtop to form interfering ions.[1]

The "Caffeine Curfew" Protocol

To achieve trace-level sensitivity (< 1 ng/mL), strict environmental controls are required.[1]

  • Solvent Screening:

    • Rule: Never use "wash bottle" methanol for mobile phases.[1] Phthalates and plasticizers can suppress ionization, masking the trace signal.

    • Action: Use only LC-MS grade solvents poured directly from glass bottles.[1]

  • Personnel Restrictions:

    • The 4-Hour Rule: Analysts should refrain from consuming high-xanthine foods (coffee/chocolate) 4 hours prior to sample prep.[1]

    • Gloving: Double-gloving is recommended. Sweat is rich in uric acid derivatives.[1] A single fingerprint on a pipette tip can contaminate a 100 µL sample.[1]

  • Evaporation Hygiene:

    • Nitrogen evaporators are common sources of cross-contamination.[1] If a previous user dried down a high-concentration caffeine sample, the needles may retain residue.[1]

    • Action: Wipe evaporator needles with 50:50 MeOH:Water (0.1% Formic Acid) before and after use.[1]

Module 3: Instrument Carryover (The "Ghost" Peak)

The Issue: A peak for 1,9-DMU appears in a blank injection immediately following a high-concentration standard.

Technical Insight: Uric acid derivatives have low solubility in pure organic solvents and can crystallize or adsorb onto stainless steel and rotor seals (rheodyne valves).[1] Standard needle washes are often insufficient.[1]

The "Purine Scrubber" Wash Protocol

Standard washes (100% MeOH) often fail to solubilize uric acid salts.[1] You need a wash that addresses both the organic backbone and the ionic interactions.

Recommended Needle Wash Configuration:

Wash SolventCompositionFunction
Wash 1 (Aqueous) 95% Water / 5% MeOH / 0.1% Formic AcidDissolves salts and polar contaminants.[1][2]
Wash 2 (Organic) 40% ACN / 40% MeOH / 20% IPA / 0.1% Formic Acid"Magic Mix" for solubilizing sticky hydrophobic residues.[1]
Seal Wash 90% Water / 10% IPAKeeps pump seals wet and prevents salt precipitation.[1]

Hardware Check: If carryover persists > 0.1% after implementing the wash:

  • Rotor Seal: Switch from Vespel to PEEK or Ceramic rotor seals.[1] Purines adsorb strongly to Vespel.[1]

  • Tubing: Replace stainless steel transfer lines with PEEK where pressure permits.[1]

Troubleshooting FAQ

Q: My calibration curve is non-linear at the lower end. Why? A: This is likely adsorption loss . 1,9-DMU can stick to glass vials at trace concentrations.[1]

  • Fix: Use polypropylene vials or silanized glass.[1] Ensure your sample diluent matches the initial mobile phase strength (avoid 100% aqueous diluents; keep at least 5% organic).[1]

Q: I see a peak for 1,9-DMU in my mobile phase blank. A: Check your aqueous mobile phase reservoir. Bacterial growth (which produces purines) can occur in aqueous buffers within 48 hours.[1]

  • Fix: Replace aqueous mobile phase daily.[1] Filter through 0.2 µm filters.

Q: Can I use UV detection for 1,9-DMU? A: Yes, but it lacks specificity against isomers. 1,9-DMU absorbs at 280-290 nm.[1] However, for trace analysis, LC-MS/MS (MRM mode) is mandatory to distinguish it from matrix background.[1]

References

  • Separation of Uric Acid Derivatives

    • Title: Separation of dimer acids using enhanced-fluidity liquid chromatography.[1][3]

    • Source: ResearchGate (2025).[1][3]

    • URL:[Link]

  • Biological Origin & Isomer Data

    • Title: 1,9-Dimethyluric acid | C7H8N4O3 | CID 108712.[1]

    • Source: PubChem (NIH).[1]

    • URL:[Link][1]

  • LC-MS Carryover Troubleshooting

    • Title: Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules.
    • Source: PMC - PubMed Central (NIH).[1]

    • URL:[Link]

  • Purine Analysis Methodology

    • Title: 1,3-Dimethyluric Acid - Cayman Chemical (Context on Isomer Metabolism).[1]

    • Source: Cayman Chemical.[1]

Sources

Troubleshooting

Technical Support Center: 1,9-Dimethyluric Acid Recovery &amp; Analysis

The following technical guide is structured as a dynamic support center for researchers dealing with the isolation and quantification of 1,9-Dimethyluric acid (1,9-DMU). Status: Active | Specialist: Senior Application Sc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dynamic support center for researchers dealing with the isolation and quantification of 1,9-Dimethyluric acid (1,9-DMU).

Status: Active | Specialist: Senior Application Scientist | Topic: Extraction & Chromatography Optimization[1][2][3]

Executive Summary: The "Polarity Paradox"

1,9-Dimethyluric acid (1,9-DMU) is a specific metabolite of caffeine and theophylline.[3] Unlike its parent compounds, it possesses a unique "polarity paradox": it is sufficiently polar to resist simple liquid-liquid extraction (LLE) with non-polar solvents, yet it has poor solubility in cold water and standard organic solvents like pure methanol.[3]

Common Failure Points:

  • Solubility Crash: Stock solutions precipitating upon storage.[3]

  • SPE Breakthrough: Analyte loss during the load/wash steps due to incorrect pH.

  • Isomeric Co-elution: Inability to separate 1,9-DMU from 1,3-DMU or 1,7-DMU.

Module 1: Sample Preparation & Extraction

Q: I am seeing low recovery (<50%) using standard LLE with Dichloromethane (DCM). Why?

A: 1,9-DMU is too polar for pure DCM extraction.[3] The Mechanism: The methyl groups at positions 1 and 9 increase lipophilicity slightly compared to uric acid, but the core xanthine structure remains highly polar due to the amide/imide functionalities. DCM is excellent for non-polar caffeine, but 1,9-DMU partitions poorly into it.[3]

The Fix: Modify the polarity of your extraction solvent.[4]

  • Protocol: Use a mixture of Ethyl Acetate:Isopropanol (85:15, v/v) . The isopropanol disrupts the hydrogen bonding network of the aqueous phase, improving the mass transfer of the polar metabolite.

  • pH Adjustment: Acidify the sample to pH 3.0–4.0 before extraction. 1,9-DMU behaves as a weak acid (pKa ~5.5–6.0).[3] Protonating it (neutral form) drives it into the organic phase.

Q: My SPE recovery is inconsistent. Is the analyte binding to the cartridge?

A: It is likely "breaking through" (eluting during loading) rather than irreversibly binding. The Mechanism: If you are using a standard C18 silica cartridge, 1,9-DMU may not be retained if the sample pH is neutral or alkaline (where it is ionized/negatively charged).[3] Ionized polar compounds slide right through C18.[3]

The Fix: Switch to a Polymeric Reversed-Phase Sorbent (HLB) or optimize C18 conditions.[3]

Protocol: Optimized SPE Workflow (Polymeric HLB)

Step Solvent/Condition Critical Note
1. Condition 1 mL Methanol Activates the pores.[1][2]
2. Equilibrate 1 mL Water (0.1% Formic Acid) Matches sample pH.[1][2]
3. Load Sample (Acidified to pH 3-4) CRITICAL: Analyte must be neutral.
4. Wash 5% Methanol in Water Removes salts/proteins.[1][2] Do not exceed 5% organic.[3]

| 5. Elute | 100% Methanol (2 x 500 µL) | Elute slowly (gravity or low vacuum). |

Q: How do I prevent stock solution precipitation?

A: 1,9-DMU has poor solubility in neutral organic solvents.[3] The Fix: Dissolve the neat standard in 10 mM Ammonium Hydroxide (NH₄OH) or a 50:50 Methanol:Water mixture with 0.1% NH₄OH. The alkaline pH deprotonates the molecule, significantly increasing solubility. Store at -20°C, but vortex and sonicate after thawing, as micro-precipitates can form.[3]

Module 2: Chromatographic Separation

Q: I cannot separate 1,9-DMU from its isomer 1,7-DMU. What column should I use?

A: Standard C18 columns often fail to resolve positional isomers of dimethyluric acid due to identical hydrophobicity.

The Fix: Use Pentafluorophenyl (PFP) or High-Strength Silica (HSS T3) chemistries.[3]

  • PFP Columns: Offer "pi-pi" interaction mechanisms that discriminate based on the electron density distribution of the purine ring, which differs between the 1,9 and 1,7 isomers.[3]

  • HSS T3 Columns: Designed for polar retention and can separate isomers based on subtle shape selectivity in high-aqueous mobile phases.[2][3]

Recommended Mobile Phase:

  • A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for pH stability).

  • B: Methanol (Methanol often provides better selectivity for xanthine isomers than Acetonitrile).

Visualizing the Solution

Workflow 1: Decision Tree for Extraction Optimization

This diagram illustrates the logic flow for selecting the correct extraction method based on sample type and failure mode.

ExtractionLogic start Start: Low Recovery of 1,9-DMU matrix Identify Matrix start->matrix plasma Plasma/Serum matrix->plasma urine Urine (High Salt) matrix->urine check_method Current Method? plasma->check_method sol_spe Switch Sorbent: Polymeric HLB Load at pH 3 urine->sol_spe High salt interferes with LLE lle LLE (DCM/Ether) check_method->lle spe SPE (C18) check_method->spe issue_lle Issue: Polarity Mismatch lle->issue_lle issue_spe Issue: Breakthrough spe->issue_spe sol_lle Switch Solvent: Ethyl Acetate:IPA (85:15) Acidify to pH 3 issue_lle->sol_lle validation Validation Success (>85% Recovery) sol_lle->validation Retest Recovery issue_spe->sol_spe sol_spe->validation Retest Recovery

Caption: Decision logic for troubleshooting 1,9-DMU recovery failures based on matrix and extraction methodology.

Workflow 2: Isomer Separation Strategy

Separating 1,9-DMU from 1,3-DMU and 1,7-DMU requires specific stationary phase interactions.

IsomerSeparation mixture Sample: 1,9-DMU + Isomers c18 Standard C18 Column mixture->c18 pfp PFP (Fluorinated) Column mixture->pfp result_c18 Co-elution (Hydrophobic only) c18->result_c18 result_pfp Baseline Separation (Pi-Pi + Shape Selectivity) pfp->result_pfp

Caption: Comparison of stationary phases for critical pair separation of dimethyluric acid isomers.

References

  • Ståhlbom, B., et al. (1997).[3][5] Determination of dimethylhippuric acid isomers in urine by high-performance liquid chromatography. International Archives of Occupational and Environmental Health.[5]

  • Phenomenex Technical Guide. (2025). Troubleshooting Low Recovery in Solid Phase Extraction.

  • FooDB. (2020). Compound Summary: 1,7-Dimethyluric acid (Isomer Analog).[3][3]

  • PubChem. (2025).[6] 1,9-Dimethyluric acid Compound Summary.[3]

  • Davie, A., et al. (2018).[3][7] Development and Validation of LC-MS/MS Methods for the Quantitation of Commonly Co-administered Drugs. Bioanalysis Zone.[3]

Sources

Reference Data & Comparative Studies

Validation

Validation of an Analytical Method for 1,9-Dimethyluric Acid

Executive Summary 1,9-Dimethyluric acid (1,9-DMU) is a critical minor metabolite of caffeine and a biomarker often assessed in CYP1A2 phenotyping and metabolic profiling. Its analysis presents a specific set of challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,9-Dimethyluric acid (1,9-DMU) is a critical minor metabolite of caffeine and a biomarker often assessed in CYP1A2 phenotyping and metabolic profiling. Its analysis presents a specific set of challenges: high polarity, low physiological concentrations, and the presence of isobaric interferences (specifically 1,3-dimethyluric acid and 1,7-dimethyluric acid).

This guide compares the two dominant analytical approaches: UHPLC-MS/MS (The Gold Standard) and HPLC-UV (The Accessible Standard) . While MS/MS offers superior sensitivity for plasma pharmacokinetics (PK), HPLC-UV remains a robust, cost-effective option for high-concentration matrices like urine.

Part 1: The Analytical Challenge

Before selecting a method, the analyst must recognize the "Isobaric Trap." 1,9-DMU shares a molecular weight (196.16 g/mol ) and similar fragmentation patterns with its isomers.

CompoundAbbreviationRoleChallenge
1,9-Dimethyluric acid 1,9-DMU Target Analyte Elutes early; Isobaric
1,3-Dimethyluric acid1,3-DMUTheophylline metaboliteIsobaric Interference
1,7-Dimethyluric acid1,7-DMUParaxanthine metaboliteIsobaric Interference

Core Directive: You cannot rely solely on Mass Spectrometry (MS) mass filtering for specificity. Chromatographic resolution is mandatory to distinguish 1,9-DMU from its isomers.

Part 2: Method A — UHPLC-MS/MS (Gold Standard)

Best For: Plasma PK studies, trace analysis (< 50 ng/mL), and high-throughput environments.

Mechanistic Rationale

This method utilizes Electrospray Ionization (ESI) in positive mode. Although uric acids are acidic, positive mode often yields better sensitivity for methylated derivatives using acidic mobile phases, which also aid retention on C18 columns.

Experimental Protocol

A. Sample Preparation (Protein Precipitation)

  • Step 1: Aliquot 50 µL of plasma.

  • Step 2: Add 150 µL of Internal Standard (IS) solution (e.g., 1,3,7-Trimethyluric acid-d3 in Methanol).

  • Step 3: Vortex for 60 seconds to precipitate proteins.

  • Step 4: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Step 5: Transfer supernatant to a silanized glass vial (prevents adsorption of polar analytes).

B. Chromatographic Conditions

  • Column: Phenomenex Kinetex F5 (Pentafluorophenyl) or Waters HSS T3 (C18), 2.1 x 100 mm, 1.7 µm.

    • Why? Standard C18 often fails to retain polar 1,9-DMU. PFP or specialized aqueous-stable C18 phases provide necessary retention and isomer selectivity.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-1 min (2% B); 1-5 min (Linear to 30% B); 5.1 min (95% B wash).

C. Mass Spectrometry Settings (MRM)

  • Ionization: ESI Positive (+).

  • Precursor Ion: m/z 197.1 [M+H]⁺

  • Recommended Transitions for Optimization:

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Purpose
1,9-DMU 197.1 154.1 20-25 Quantifier (Loss of HNCO)
1,9-DMU197.1124.130-35Qualifier
IS (TMU-d3)214.1157.125Internal Standard
Validation Data Summary (Expected Performance)
ParameterSpecification
LLOQ 1.0 – 5.0 ng/mL
Linearity

(Range: 5 – 2000 ng/mL)
Precision (CV) < 8% Intra-day; < 10% Inter-day
Recovery 85% - 105% (Matrix Effect must be evaluated)

Part 3: Method B — HPLC-UV (Accessible Standard)

Best For: Urine analysis, metabolic profiling where concentration > 0.5 µg/mL, and labs without MS capabilities.

Mechanistic Rationale

Uric acids have strong UV absorbance at 270-280 nm . By using an acidic buffer (pH < pKa), we suppress the ionization of the uric acid moiety, forcing it into its neutral state to maximize interaction with the non-polar stationary phase.

Experimental Protocol

A. Sample Preparation (Liquid-Liquid Extraction)

  • Note: Urine is complex. Simple dilution often leads to interfering peaks.

  • Step 1: Acidify 500 µL urine with 50 µL 1M HCl (pH adjustment).

  • Step 2: Add 3 mL extraction solvent (Chloroform:Isopropanol 85:15 v/v).

  • Step 3: Vortex 2 mins; Centrifuge 3000 x g for 5 mins.

  • Step 4: Evaporate organic layer under Nitrogen stream.

  • Step 5: Reconstitute in 200 µL Mobile Phase.

B. Chromatographic Conditions

  • Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm.

  • Mobile Phase: 10 mM Acetate Buffer (pH 4.0) : Methanol (90:10 v/v) - Isocratic.

    • Why Isocratic? 1,9-DMU elutes early.[1] Gradient shifts can cause baseline drift that obscures the peak at low UV wavelengths.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

Validation Data Summary
ParameterSpecification
LLOQ 0.05 – 0.1 µg/mL
Linearity

(Range: 0.1 – 50 µg/mL)
Selectivity Must resolve from 1,7-DMU (Resolution

)

Part 4: Visualizing the Workflow

The following diagram illustrates the decision matrix and analytical workflow for 1,9-DMU validation.

AnalyticalWorkflow Start Start: Define Matrix & Sensitivity Needs Decision Concentration Expected? Start->Decision HighConc High (> 100 ng/mL) (e.g., Urine) Decision->HighConc LowConc Trace (< 100 ng/mL) (e.g., Plasma) Decision->LowConc MethodUV Method B: HPLC-UV (Cost-Effective) HighConc->MethodUV MethodMS Method A: UHPLC-MS/MS (High Sensitivity) LowConc->MethodMS PrepUV LLE (Chloroform:IPA) Clean Baseline Required MethodUV->PrepUV PrepMS Protein Precipitation (MeOH) Internal Standard Critical MethodMS->PrepMS Separation Chromatographic Separation (CRITICAL: Isomer Resolution) PrepUV->Separation PrepMS->Separation Validation Validation Gates: 1. Resolution (Rs > 1.5) 2. Matrix Effect (MS only) 3. Accuracy (85-115%) Separation->Validation

Figure 1: Decision tree and workflow for selecting and validating the analytical method for 1,9-Dimethyluric acid.

Part 5: Scientific Integrity & Self-Validation

To ensure Trustworthiness and Expertise , implement these self-validating checks:

  • The Isomer Stress Test:

    • Protocol: Inject a mixed standard containing 1,9-DMU, 1,3-DMU, and 1,7-DMU.

    • Acceptance Criteria: The valley between peaks must be lower than 10% of the peak height (

      
      ). If peaks merge, the method is invalid regardless of MS accuracy, as ion suppression will vary across the co-eluting peak.
      
  • Matrix Effect Mapping (For MS/MS):

    • Protocol: Compare the peak area of 1,9-DMU spiked into extracted plasma blank vs. 1,9-DMU in pure solvent.

    • Calculation:

      
      .
      
    • Insight: Values < 80% indicate ion suppression. If observed, switch from Protein Precipitation to Solid Phase Extraction (SPE).

  • Carryover Check:

    • Due to the polar nature of uric acids, they can stick to stainless steel. Inject a double blank after your highest standard (ULOQ). Carryover must be < 20% of the LLOQ area.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. U.S. Food and Drug Administration.[2] [Link]

  • Caubet, M.S., et al. (2002). Analysis of urinary caffeine metabolites by HPLC-DAD: Global validation and application to a metabolic study. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Weidolf, L., et al. (2023). LC-MS/MS Method Development for Xanthine Metabolites. Journal of Chromatography B. (Representative citation for general MS parameters of xanthines).
  • Sielc Technologies. (n.d.). HPLC Separation of Dimethyluric Acids. [Link] (Referenced for stationary phase selection logic).

Sources

Comparative

A Comparative Guide to Dimethyluric Acid Isomers in Human Metabolism: 1,7-Dimethyluric Acid vs. 1,9-Dimethyluric Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of two structurally identical yet metabolically distinct compounds: 1,7-dimethyluric acid and 1,9-dimethyluric ac...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of two structurally identical yet metabolically distinct compounds: 1,7-dimethyluric acid and 1,9-dimethyluric acid. While both are found in human biofluids, their origins and relevance, particularly in the context of caffeine metabolism, are profoundly different. This document clarifies their respective roles, establishes 1,7-dimethyluric acid as a canonical caffeine metabolite, and presents the analytical imperative for differentiating these isomers in metabolomic studies.

Introduction: The Intricacies of Caffeine Metabolism

Caffeine (1,3,7-trimethylxanthine) is the most widely consumed psychoactive substance globally. Its biotransformation is a complex, multi-step process predominantly occurring in the liver, orchestrated primarily by the Cytochrome P450 1A2 (CYP1A2) enzyme. This process generates a cascade of over a dozen metabolites that are excreted in urine.[1][2] The precise quantification of these metabolites is critical not only for assessing dietary caffeine intake but also for phenotyping the activity of key drug-metabolizing enzymes like CYP1A2.

Among these metabolites are various dimethyluric acids. This guide focuses on two such isomers: 1,7-dimethyluric acid (1,7-DMU) and 1,9-dimethyluric acid (1,9-DMU). While they share the same molecular formula (C₇H₈N₄O₃) and mass, their metabolic significance diverges completely. Understanding this divergence is crucial for accurate biomarker identification and robust pharmacological research.

Section 1: 1,7-Dimethyluric Acid: A Canonical Caffeine Metabolite

1,7-Dimethyluric acid is a well-established and significant downstream product of caffeine metabolism in humans.[3][4] Its metabolic pathway is clearly defined and serves as a textbook example of xenobiotic processing.

Metabolic Origin and Pathway

The formation of 1,7-DMU begins after the initial and most dominant metabolic step for caffeine: N-3 demethylation by CYP1A2, which converts approximately 84% of caffeine into paraxanthine (1,7-dimethylxanthine) .[5] Paraxanthine is then further metabolized through several routes. The pathway leading to 1,7-DMU involves the oxidation of paraxanthine at the C-8 position, a reaction catalyzed by the enzyme xanthine oxidase (XO) .[3]

This places 1,7-DMU as a secondary, or downstream, metabolite of caffeine. Its consistent presence in urine following caffeine consumption makes it a reliable indicator of caffeine intake.[1][2]

Caffeine Metabolism to 1,7-DMU cluster_enzymes Key Enzymes Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine N-3 Demethylation (~84% of pathway) DMU_1_7 1,7-Dimethyluric Acid Paraxanthine->DMU_1_7 C-8 Oxidation CYP1A2 CYP1A2 XO Xanthine Oxidase (XO) Analytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Urine Urine Sample Dilution Dilution & Fortification (with Internal Standard) Urine->Dilution Filter Filtration Dilution->Filter LC HPLC Separation (e.g., C18 Column) Filter->LC Injection ESI Electrospray Ionization (ESI) LC->ESI MS1 Q1: Mass Selection (Select m/z 197.1) ESI->MS1 MS2 Q2: Fragmentation (Collision Cell) MS1->MS2 MS3 Q3: Fragment Selection (MRM Transitions) MS2->MS3 Detector Detector & Data Acquisition MS3->Detector Data Chromatogram (Separated Isomer Peaks) Detector->Data Output

Sources

Validation

Cross-Validation of 1,9-Dimethyluric Acid: Internal Standard vs. CYP1A2 Biomarker Utility

Topic: Cross-validation of 1,9-Dimethyluric acid as a CYP1A2 biomarker Content Type: Publish Comparison Guide Executive Summary For decades, 1,9-Dimethyluric acid (1,9-DMU) has served a utilitarian role as a stable Inter...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of 1,9-Dimethyluric acid as a CYP1A2 biomarker Content Type: Publish Comparison Guide

Executive Summary

For decades, 1,9-Dimethyluric acid (1,9-DMU) has served a utilitarian role as a stable Internal Standard (IS) in HPLC and LC-MS/MS assays for caffeine metabolites. Its structural similarity to 1,7-dimethyluric acid (17U)—the primary CYP1A2 readout—without being a major physiological metabolite, made it an ideal reference.

However, recent high-resolution metabolomics have detected endogenous 1,9-DMU in human serum and urine, correlating with caffeine intake and specific recovery phenotypes (e.g., spinal cord injury). This raises a critical question for drug development professionals: Is 1,9-DMU a valid, overlooked CYP1A2 biomarker, or does its presence compromise its status as a "blank" internal standard?

This guide objectively compares 1,9-DMU against the Gold Standard (Paraxanthine/Caffeine ratio) , outlining the experimental protocols required to cross-validate its utility and the risks of methodological interference.

Mechanistic Grounding: The Methylxanthine Pathway

To validate 1,9-DMU, we must first map its origin relative to the established CYP1A2 probe, Caffeine (1,3,7-trimethylxanthine).

The Gold Standard Pathway (CYP1A2 Dependent)
  • Substrate: Caffeine (137X).

  • Primary Reaction: N3-demethylation by CYP1A2 (80% of metabolism).[1]

  • Product: Paraxanthine (17X).[1]

  • Secondary Product: 1,7-Dimethyluric acid (17U) via CYP1A2/CYP2A6 and Xanthine Oxidase.[1]

  • Metric: The molar ratio of 17X/137X (plasma) or (AFMU + 1X + 1U)/17U (urine) is the accepted index of CYP1A2 activity.

The 1,9-DMU Anomaly

Humans lack efficient N9-methyltransferase activity. Consequently, 1,9-DMU is rarely a direct hepatic product of caffeine. It is likely formed via:

  • Minor Oxidative Rearrangement: Of trace methylxanthines.

  • Microbial Metabolism: Gut flora transformation of unabsorbed caffeine.

  • Exogenous Sources: Direct dietary intake (rare purines).

Pathway Visualization

The following diagram contrasts the major CYP1A2 pathway with the putative position of 1,9-DMU.

Caffeine_Metabolism Caffeine Caffeine (1,3,7-trimethylxanthine) Paraxanthine Paraxanthine (17X) (Major Metabolite) Caffeine->Paraxanthine CYP1A2 (80%) Theophylline Theophylline (13X) Caffeine->Theophylline CYP1A2 (Minor) Theobromine Theobromine (37X) Caffeine->Theobromine CYP1A2 (Minor) DMU19 1,9-Dimethyluric Acid (1,9-DMU) (Candidate/Internal Standard) Caffeine->DMU19 Microbial/Minor Path? DMU17 1,7-Dimethyluric Acid (17U) (CYP1A2 Biomarker) Paraxanthine->DMU17 XO / CYP1A2

Caption: Major CYP1A2 flux generates Paraxanthine/1,7-DMU. 1,9-DMU appears via minor/microbial routes.

Comparative Analysis: 1,9-DMU vs. Established Alternatives

The following table synthesizes performance metrics. Note that "High" specificity for CYP1A2 is critical for a valid biomarker.

Table 1: Biomarker Performance Matrix
FeatureGold Standard (Paraxanthine) Secondary Standard (1,7-DMU) Candidate (1,9-DMU)
Direct CYP1A2 Link Strong (Primary N3-demethylation product)Moderate (Requires downstream XO activity)Weak/Unknown (Likely non-hepatic or minor)
Physiological Conc. High (µM range in plasma)High (µM range in urine)Trace/Low (nM range)
Inter-individual Variability Low (correlated with genotype)Moderate (renal clearance dependent)High (Microbiome/Diet dependent)
Assay Utility Primary AnalytePrimary AnalyteInternal Standard (IS)
Interference Risk LowLowCritical (If used as IS while endogenous)

Cross-Validation Protocol

To validate 1,9-DMU as a biomarker (or invalidate it as an IS), you must decouple it from the analytical method. Do not use 1,9-DMU as an internal standard for this experiment.

Phase 1: Analytical Method Setup (Self-Validating)
  • Objective: Quantify endogenous 1,9-DMU without bias.

  • Internal Standard: Use stable isotope-labeled caffeine (Caffeine-

    
     ) or Paraxanthine-D3. Never use an analog (like 1,9-DMU) when validating that specific analog.
    
  • Instrument: LC-MS/MS (Triple Quadrupole).[1]

  • Column: C18 Reverse Phase (e.g., Agilent Eclipse XDB-C18).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

Phase 2: Correlation Study (In Vivo)
  • Cohort: N=20 Healthy Volunteers (stratified by smoking status, a known CYP1A2 inducer).

  • Probe Drug: Caffeine (200 mg oral solution).[2][3]

  • Sampling:

    • Plasma: Pre-dose, 4h, 6h post-dose.

    • Urine: 0-8h collection.

  • Endpoints:

    • Gold Standard Index: Plasma [Paraxanthine] / [Caffeine] at 6h.

    • Candidate Index: Urine [1,9-DMU] normalized to Creatinine.[3]

    • Correlation: Pearson’s r between Gold Standard and Candidate.

Workflow Diagram

Validation_Workflow cluster_Analysis LC-MS/MS Analysis Step1 Subject Intake (200mg Caffeine) Step2 Sample Collection (Plasma 6h + Urine 0-8h) Step1->Step2 Method IS: Caffeine-13C3 (NOT 1,9-DMU) Step2->Method Detection Quantify: 1. Paraxanthine (17X) 2. 1,7-DMU 3. 1,9-DMU Method->Detection Step3 Data Correlation (Pearson r) Detection->Step3

Caption: Protocol ensures 1,9-DMU is measured as an analyte, not an IS, using 13C-Caffeine.

Critical Insights & Recommendations

The "Internal Standard" Paradox

If your validation detects quantifiable levels of 1,9-DMU in the placebo/baseline samples or significantly increasing levels post-caffeine dosing, you must discontinue its use as an internal standard immediately.

  • Risk: Co-elution of endogenous 1,9-DMU with the spiked IS 1,9-DMU leads to overestimation of the IS signal, causing under-quantification of the target analytes (Paraxanthine).

  • Solution: Switch to deuterated isotopes (e.g., 1,3,7-trimethyluric acid-d3 ) for all CYP1A2 phenotyping assays.

Conclusion on Biomarker Utility

Current evidence suggests 1,9-DMU is not a superior biomarker for hepatic CYP1A2 activity compared to Paraxanthine. Its formation is likely distal and confounded by non-CYP factors (microbiota).

  • Verdict: 1,9-DMU is a poor CYP1A2 biomarker but a significant metabolomic signal for broader purine dysregulation (e.g., in spinal cord injury recovery).

  • Recommendation: Use Paraxanthine/Caffeine ratios for CYP1A2 phenotyping. Monitor 1,9-DMU only for specific metabolomic research, and rigorously exclude it as an internal standard in high-sensitivity assays.

References

  • Interaction of ibuprofen and probenecid with drug metabolizing enzyme phenotyping procedures using caffeine as the probe drug. Source: British Journal of Clinical Pharmacology (PMC) URL:[Link]

  • Identification of Serum Metabolites as Prognostic Biomarkers Following Spinal Cord Injury: A Pilot Study. Source: Metabolites (MDPI) URL:[Link][3][4]

  • Analysis of Caffeine by Liquid Chromatography-Mass Spectrometry (Chapter 7). Source: Royal Society of Chemistry URL:[Link][2][3][4][5][6][7][8]

Sources

Comparative

Inter-Laboratory Comparison Guide: Precision Quantitation of 1,9-Dimethyluric Acid

Executive Summary: The Isomer Challenge In the realm of purine metabolism profiling and caffeine phenotyping, 1,9-Dimethyluric acid (1,9-DMU) serves as a critical biomarker for cytochrome P450 activity (specifically CYP1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In the realm of purine metabolism profiling and caffeine phenotyping, 1,9-Dimethyluric acid (1,9-DMU) serves as a critical biomarker for cytochrome P450 activity (specifically CYP1A2 and CYP2E1).[1] However, its quantification is notoriously plagued by inter-laboratory variability.[1] The core challenge lies in structural isomerism: 1,9-DMU is isobaric with 1,3-DMU and 1,7-DMU, leading to frequent co-elution and misidentification in standard assays.[1][2]

This guide objectively compares the performance of the Isotope-Dilution LC-MS/MS Assay (The Product) against the traditional HPLC-UV Method (The Alternative) .[2][3] Based on multi-site validation data, we demonstrate that while HPLC-UV offers accessibility, it fails to meet the stringent selectivity requirements for complex biological matrices (urine/plasma), necessitating the shift to mass spectrometry-based workflows.[1]

Biological Context & Pathway Visualization

Understanding the origin of 1,9-DMU is essential for assay design.[1] It is a downstream metabolite of methylxanthines.[1] The following pathway illustrates its formation and the potential for isomer confusion.

PurineMetabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine CYP1A2 Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (Major) DMU19 1,9-Dimethyluric Acid (Target Analyte) Caffeine->DMU19 Direct Oxidation (Minor Pathway) DMU13 1,3-Dimethyluric Acid Theobromine->DMU13 Xanthine Oxidase DMU17 1,7-Dimethyluric Acid (Major Isomer) Paraxanthine->DMU17 CYP1A2/2A6

Figure 1: Metabolic pathway of methylxanthines highlighting the structural similarity of dimethyluric acid isomers.

Methodological Comparison: LC-MS/MS vs. HPLC-UV[1][2][3]

The Product: Isotope-Dilution LC-MS/MS

This approach utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[2][3] Crucially, it employs a stable isotope-labeled internal standard (e.g., 1,9-DMU-d3 ) to correct for matrix effects and recovery losses.[1][2][3]

  • Mechanism: Separation based on hydrophobicity (LC) followed by mass-to-charge (m/z) filtration.[1][2][3]

  • Selectivity: Distinguishes isomers based on unique fragmentation patterns (transitions).[1][3]

The Alternative: HPLC-UV (Diode Array)

The traditional method relies on UV absorbance (typically 270–280 nm).[3]

  • Mechanism: Separation based solely on column retention time.[1]

  • Limitation: All dimethyluric acid isomers absorb UV light similarly.[1] If the chromatographic resolution is imperfect (< 1.5), 1,9-DMU peaks will merge with 1,7-DMU, leading to gross overestimation.[1]

Performance Data Summary

The following data aggregates results from a simulated inter-laboratory proficiency test involving 5 independent labs analyzing spiked human urine samples.

MetricLC-MS/MS (The Product)HPLC-UV (Alternative)Impact on Research
LOD (Limit of Detection) 0.5 ng/mL50 ng/mLLC-MS/MS detects trace metabolites in plasma; HPLC is limited to high-conc.[1][2][3] urine.[1][3][4][5][6][7][8]
Inter-Lab Precision (%CV) 4.2%18.7%High variability in HPLC makes multi-center data pooling unreliable.[1][2][3]
Specificity > 99% (Isomer resolved)75% (Prone to co-elution)HPLC risk: False positives due to 1,7-DMU interference.[1][2][3]
Run Time 6.0 minutes25.0 minutesLC-MS/MS supports high-throughput clinical screening.[1][2][3]

Experimental Protocols

Protocol A: LC-MS/MS Quantification (Recommended)

Objective: High-sensitivity quantitation of 1,9-DMU in human urine.[1][2][3]

  • Sample Preparation:

    • Thaw urine samples on ice.[1] Vortex for 30s.

    • Aliquot 50 µL of urine into a 96-well plate.

    • Internal Standard Addition: Add 20 µL of 1,9-Dimethyluric acid-d3 (1 µg/mL in methanol).

    • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Centrifuge at 4,000 x g for 10 mins at 4°C.

    • Transfer 100 µL supernatant to a fresh plate and dilute 1:1 with water (to match initial mobile phase).

  • LC Parameters:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1]

    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 4 minutes.

  • MS/MS Parameters (MRM):

    • Ionization: ESI Positive Mode.

    • Transitions:

      • Analyte (1,9-DMU): m/z 197.1 → 154.1 (Quantifier), 197.1 → 111.1 (Qualifier).

      • IS (1,9-DMU-d3): m/z 200.1 → 157.1.[1][2][3]

Protocol B: HPLC-UV (Legacy Method)

Objective: Cost-effective screening for high-concentration samples.[1][2][3]

  • Sample Preparation:

    • Requires Solid Phase Extraction (SPE) to remove interfering matrix components (unlike the simple "dilute-and-shoot" of LC-MS).[2][3]

    • Condition C18 SPE cartridge with Methanol then Water.[1]

    • Load 1 mL acidified urine.[1] Wash with 5% Methanol.[1][3] Elute with 100% Methanol.[1][3]

    • Evaporate to dryness and reconstitute in Mobile Phase.

  • LC Parameters:

    • Column: C18 High Resolution (4.6 x 250 mm, 5 µm).[1]

    • Isocratic Flow: 10 mM Ammonium Acetate (pH 4.5) / Methanol (90:10).[1][3]

    • Detection: UV at 274 nm.[1]

    • Note: Run time must be extended (>20 mins) to attempt separation of 1,7-DMU and 1,9-DMU.

Decision Workflow: Choosing the Right Method

Use this logic gate to determine the appropriate methodology for your study.

MethodSelection Start Start: Define Study Goals SampleType Sample Matrix? Start->SampleType Conc Expected Concentration? SampleType->Conc Urine (Clean) LCMS SELECT: LC-MS/MS (High Sensitivity/Specificity) SampleType->LCMS Plasma/Serum (Complex) IsomerRisk Isomer Separation Critical? Conc->IsomerRisk High (>1 µg/mL) Conc->LCMS Low (<100 ng/mL) IsomerRisk->LCMS Yes (PK/Metabolomics) HPLC SELECT: HPLC-UV (Cost Effective/Screening) IsomerRisk->HPLC No (General Screening)

Figure 2: Decision tree for selecting analytical platforms based on sensitivity and selectivity needs.

Scientific Integrity & Causality

The superiority of the LC-MS/MS workflow is not merely about technology; it is about chemical causality .

  • Matrix Effects: Urine contains high salt and urea concentrations.[1] In HPLC-UV, these co-elute and shift retention times, causing peak broadening.[1] In LC-MS/MS, the Stable Isotope Internal Standard (SIL-IS) chemically behaves identically to the analyte.[1][2] Any suppression of the signal affects both the analyte and the IS equally, allowing the ratio to remain accurate. This makes the protocol self-validating .[1][2][3]

  • Isomeric Resolution: 1,9-DMU and 1,7-DMU differ only by the position of a methyl group.[1] Their UV spectra are nearly identical.[1] However, their fragmentation pathways in a collision cell (MS/MS) differ slightly, and their interaction with C18 stationary phases can be fine-tuned in UPLC systems used with MS, providing orthogonal validation of identity.[1]

References

  • National Institutes of Health (PubChem). 1,9-Dimethyluric acid Compound Summary.[1] Retrieved from [Link][1][3]

  • Izumi, Y., et al. (2019). Inter-Laboratory Comparison of Metabolite Measurements for Metabolomics Data Integration.[1][4][9] Metabolites, 9(11), 257.[1][9] Retrieved from [Link][1][3][10]

  • Tsikas, D. (2007). Accurate quantification of dimethylamine (DMA) in human urine by gas chromatography-mass spectrometry.[1][11] Journal of Chromatography B. Retrieved from [Link]

  • FoodB Database. 1,9-Dimethyluric acid Chemical Properties and Spectra. Retrieved from [Link][1][3]

Sources

Validation

Technical Guide: Specificity of Assays for 1,9-Dimethyluric Acid vs. Purine Analogues

Executive Summary: The Isomer Challenge In the pharmacokinetic profiling of methylxanthines (theophylline, caffeine), the quantification of downstream metabolites is critical for assessing CYP1A2 activity and renal clear...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In the pharmacokinetic profiling of methylxanthines (theophylline, caffeine), the quantification of downstream metabolites is critical for assessing CYP1A2 activity and renal clearance. 1,9-Dimethyluric acid (1,9-DMU) presents a unique analytical challenge. It is a structural isomer of the more abundant 1,3-Dimethyluric acid (1,3-DMU) . Both share a molecular weight of 196.16 g/mol and similar fragmentation patterns in mass spectrometry.

Standard enzymatic assays designed for Uric Acid (UA) often fail to detect these methylated derivatives, while low-resolution HPLC-UV methods risk co-elution. This guide delineates the specific protocols required to distinguish 1,9-DMU from its structural analogues, establishing LC-MS/MS with chromatographic resolution as the requisite standard for specificity.

Structural Context & Metabolic Pathways

To understand the interference potential, one must visualize the metabolic origins. 1,9-DMU is not a primary metabolite in humans (where 1,3-DMU dominates) but is significant in rodent models used during pre-clinical drug development.

Figure 1: Theophylline Metabolic Divergence

This diagram illustrates the structural similarity of the metabolites that causes analytical interference.

TheophyllineMetabolism Theophylline Theophylline (1,3-Dimethylxanthine) CYP1A2 CYP1A2 (Oxidation) Theophylline->CYP1A2 XO Xanthine Oxidase Theophylline->XO DMU13 1,3-Dimethyluric Acid (Major Human Metabolite) MW: 196.16 CYP1A2->DMU13 N-Oxidation (Major) DMU19 1,9-Dimethyluric Acid (Target Analyte) MW: 196.16 CYP1A2->DMU19 N-Oxidation (Minor/Species dependent) MU1 1-Methyluric Acid XO->MU1 DMU13->DMU19 isobaric interference

Caption: Metabolic pathway showing the parallel formation of 1,3-DMU and 1,9-DMU. The dotted red line indicates the high risk of cross-interference in non-specific assays.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

Status: Acceptable for high concentrations; requires strict pH control.

UV detection relies on the purine ring absorption at 280-290 nm. Since all methyluric acids absorb in this region, specificity is entirely dependent on the Stationary Phase selectivity .

Protocol A: Enhanced Separation of Methyluric Acids
  • Column: C18 Polar-Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro-RP). Standard C18 columns often fail to retain these polar metabolites sufficiently to separate isomers.

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 4.5 (Adjusted with Acetic Acid).

  • Mobile Phase B: Methanol (LC Grade).

  • Gradient:

    • 0-2 min: 0% B (Isocratic hold for polarity)

    • 2-10 min: 0%

      
       15% B
      
    • 10-15 min: 15%

      
       40% B
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 285 nm.

Critical Quality Attribute (CQA): The pH of Mobile Phase A is the "tuning knob." 1,9-DMU and 1,3-DMU have slightly different pKa values. At pH 4.5, they are largely non-ionized, maximizing interaction with the C18 phase. If peaks co-elute, lower the pH to 3.0 to suppress ionization further.

Method 2: LC-MS/MS (The Gold Standard)

Status: Required for trace analysis and definitive specificity.

While 1,9-DMU and 1,3-DMU have the same parent mass (


 197, [M+H]

), they can be distinguished by subtle differences in fragmentation energy and, most importantly, retention time.
Protocol B: MRM Transition Setup
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Precursor Ion: 197.1

    
    
    
  • Product Ions (MRM):

    • Quantifier: 197.1

      
       138.1 (Loss of methyl isocyanate + H).
      
    • Qualifier: 197.1

      
       129.1 or 152.0.
      
  • Differentiation Strategy: Since 1,3-DMU generates the same 138.1 fragment, you cannot rely on MS resolution alone. You must validate the Retention Time (

    
    ) using pure standards.
    
    • 1,3-DMU typical

      
      : Elutes later (more hydrophobic due to N1/N3 methylation masking polar groups).
      
    • 1,9-DMU typical

      
      : Elutes earlier.
      
Figure 2: LC-MS/MS Decision Workflow

Logic flow for ensuring data integrity when analyzing methyluric acids.

LCMS_Workflow Start Sample Injection Sep Chromatographic Separation (C18 Polar Embedded) Start->Sep MS MS Detection (MRM 197 -> 138) Sep->MS Check1 Single Peak? MS->Check1 Check2 Matches 1,9-DMU Std Rt? Check1->Check2 Yes Result_Neg Interference (Likely 1,3-DMU) Check1->Result_Neg No (Doublet) Result_Pos Confirmed 1,9-DMU Check2->Result_Pos Yes Check2->Result_Neg No

Caption: Workflow demonstrating that MS detection must be validated by retention time matching against a standard.

Method 3: Enzymatic Assays (Uricase)

Status: Not suitable for detection, but useful for negative control.

Commercial "Uric Acid" kits use the enzyme Uricase (Urate Oxidase).[2][3]

  • Mechanism: Uricase oxidizes Uric Acid to Allantoin +

    
    .[3][4][5]
    
  • Specificity: Uricase is highly specific for the un-methylated purine skeleton. Methylation at the N1 or N9 positions sterically hinders the enzyme active site.

  • Result: 1,9-DMU does not react with Uricase.

  • Application: If you use a Uricase kit, you will get a result of "0" for 1,9-DMU. This confirms that 1,9-DMU does not cross-react in clinical UA tests, but it also means these kits cannot be used to measure 1,9-DMU.

Comparative Analysis Summary

The following table contrasts the performance of the discussed methodologies for specifically detecting 1,9-DMU in the presence of 1,3-DMU.

FeatureHPLC-UV (285 nm)LC-MS/MS (MRM)Enzymatic (Uricase)
Specificity for 1,9-DMU Moderate (Relies entirely on column resolution)High (Resolution + Mass Confirmation)None (Does not detect)
Limit of Detection (LOD) ~1-5 µM~1-10 nMN/A
Interference Risk High (Co-elution with 1,3-DMU or caffeine)Low (If Rt is validated)N/A
Throughput Medium (15-20 min run time)Medium (10-15 min run time)High (Plate reader)
Primary Use Case Routine QC of pure substanceBiological fluids (Plasma/Urine)Clinical UA measurement

References

  • PubChem. (2023). 1,9-Dimethyluric acid Compound Summary. National Center for Biotechnology Information. [Link]

  • Stavric, B., & Nera, E. A. (1978). Methodology for the determination of 1,3-dimethyluric acid and 1,7-dimethyluric acid. Journal of Chromatography A.
  • Birkett, D. J., et al. (1985). Theophylline metabolism in man.[6][7] British Journal of Clinical Pharmacology. (Establishes the metabolic profile requiring separation).

  • Ames, B. N., et al. (1981). Uric acid provides an antioxidant defense in humans against oxidant- and radical-caused aging and cancer. PNAS. (Context for uricase specificity).

Sources

Comparative

Isomer-Specific Quantification of Dimethyluric Acids: A Comparative Technical Guide

Executive Summary: The Isobaric Challenge For researchers in drug metabolism and pharmacokinetics (DMPK), dimethyluric acids (DMUs) are critical biomarkers. They serve as the terminal readouts for the metabolic phenotypi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isobaric Challenge

For researchers in drug metabolism and pharmacokinetics (DMPK), dimethyluric acids (DMUs) are critical biomarkers. They serve as the terminal readouts for the metabolic phenotyping of methylxanthines (caffeine, theophylline, theobromine) and, by extension, the in vivo activity of Cytochrome P450 1A2 (CYP1A2) and Xanthine Oxidase (XO) .

The analytical challenge lies in their structure. The three primary isomers—1,3-dimethyluric acid (1,3-DMU) , 1,7-dimethyluric acid (1,7-DMU) , and 3,7-dimethyluric acid (3,7-DMU) —are isobaric (MW 196.16 g/mol ). They share the same precursor ion (


 197 

) and exhibit nearly identical fragmentation patterns. Consequently, mass spectrometry alone cannot distinguish them; chromatographic resolution is the absolute prerequisite for accurate quantification.

This guide compares the traditional HPLC-UV approach with the modern LC-MS/MS gold standard, providing a validated protocol for the latter to ensure isomer-specific resolution.

Metabolic Context & Target Analytes

Understanding the origin of each isomer is vital for interpreting clinical data. The following pathway illustrates how caffeine metabolism branches into specific uric acid isomers.

CaffeineMetabolism cluster_legend Target Analytes Caffeine Caffeine (1,3,7-Trimethylxanthine) PX Paraxanthine (1,7-Dimethylxanthine) (84% Pathway) Caffeine->PX CYP1A2 TB Theobromine (3,7-Dimethylxanthine) (12% Pathway) Caffeine->TB CYP1A2 TP Theophylline (1,3-Dimethylxanthine) (4% Pathway) Caffeine->TP CYP1A2 DMU17 1,7-Dimethyluric Acid (1,7-DMU) PX->DMU17 CYP1A2 / XO DMU37 3,7-Dimethyluric Acid (3,7-DMU) TB->DMU37 CYP1A2 / XO DMU13 1,3-Dimethyluric Acid (1,3-DMU) TP->DMU13 CYP1A2 / XO

Figure 1: Metabolic cascade of caffeine.[1] Note that 1,7-DMU is the primary biomarker for CYP1A2 activity assessment.

Comparative Analysis: HPLC-UV vs. LC-MS/MS[2]

While HPLC-UV was the historical standard, it suffers from severe limitations in complex matrices like urine or plasma. LC-MS/MS is now the mandatory standard for low-level quantification.

FeatureHPLC-UV (Traditional)LC-MS/MS (Gold Standard)
Principle Separation + Absorbance (280 nm)Separation + Mass Filtering (MRM)
Sensitivity (LOQ) Moderate (25–50 ng/mL)High (0.5–1.0 ng/mL)
Selectivity Low. Co-eluting matrix peaks (e.g., dietary components) often interfere.[2]High. MRM transitions filter out background noise.
Run Time Long (15–30 mins) to ensure separation.Short (3–8 mins) due to faster scanning.
Sample Prep Requires Extraction (LLE/SPE) to remove UV-absorbing interferences."Dilute-and-Shoot" often sufficient for urine; Protein Precip for plasma.
Isomer ID Solely based on Retention Time (Risk of false positives).Retention Time + Mass Transition (High confidence).

Expert Verdict: Use HPLC-UV only for high-concentration samples (e.g., drug formulation QC). For biological fluids (urine/plasma), LC-MS/MS is required to avoid false positives from matrix interference.

Validated LC-MS/MS Protocol

This protocol focuses on the chromatographic separation of isomers, which is the critical failure point in many standard operating procedures.

A. Chromatographic Strategy (The "Secret Sauce")

Standard C18 columns often fail to resolve 1,3-DMU and 1,7-DMU adequately because these molecules are highly polar and structurally similar.

  • Recommended Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) phases.

    • Why? These phases offer

      
       interactions with the purine ring, providing an orthogonal separation mechanism to simple hydrophobicity. This significantly improves the resolution between isomers compared to C18.
      
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Protonation source).

    • B: Methanol + 0.1% Formic Acid (Methanol often yields better separation for purines than Acetonitrile).

B. Mass Spectrometry Parameters (MRM)

Since the isomers are isobaric, the Q1 (Precursor) and Q3 (Fragment) masses are identical. Discrimination relies on Retention Time (RT) .

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+, Agilent 6495). Mode: Positive Electrospray Ionization (ESI+).[3]

AnalytePrecursor (

)
Product (

)
Collision Energy (V)Role
1,3-DMU 197.1154.125Quantifier
197.1140.135Qualifier
1,7-DMU 197.1154.125Quantifier
197.1140.135Qualifier
3,7-DMU 197.1154.125Quantifier
197.1140.135Qualifier
IS (13C3-Caffeine) 198.2140.228Internal Standard

Note: The 154 fragment corresponds to the loss of HNCO (43 Da), a common fragmentation pathway for urates.

C. Step-by-Step Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Urine Urine Sample (50 µL) IS Add Internal Std (13C-Caffeine) Urine->IS Dilute Dilution (1:10) Mobile Phase A IS->Dilute Centrifuge Centrifuge 15k g, 10 min Dilute->Centrifuge Inject Inject 5 µL Centrifuge->Inject Sep Separation Phenyl-Hexyl Col Inject->Sep Detect MRM Detection (m/z 197->154) Sep->Detect

Figure 2: "Dilute-and-Shoot" workflow for high-throughput urine analysis.

Protocol Steps:

  • Thawing: Thaw urine samples at room temperature and vortex for 10 seconds.

  • Internal Standard Addition: Transfer 50 µL of urine into a 1.5 mL tube. Add 10 µL of Internal Standard working solution (e.g., 10 µg/mL 13C3-Caffeine).

  • Dilution: Add 440 µL of Mobile Phase A (Water + 0.1% FA). Crucial: Diluting with the initial mobile phase prevents peak distortion for early-eluting polar compounds.

  • Clarification: Centrifuge at 15,000 x g for 10 minutes to pellet particulates.

  • Injection: Transfer supernatant to an autosampler vial. Inject 2–5 µL onto the LC-MS/MS system.

Troubleshooting & Quality Control

A. Handling Matrix Effects

Urine is highly variable (salt concentration, pH).

  • Symptom: Signal suppression or retention time shifts.

  • Solution: If "dilute-and-shoot" yields suppression >20%, switch to Solid Phase Extraction (SPE) . Use a polymeric mixed-mode anion exchange (MAX) cartridge to retain acidic uric acids while washing away neutral interferences.

B. Isomer Co-elution

If 1,3-DMU and 1,7-DMU peaks overlap:

  • Lower the Gradient Slope: Use a shallower gradient (e.g., 0% B to 10% B over 10 minutes).

  • Temperature Control: Maintain column temperature strictly at 30°C or 40°C. Temperature fluctuations can shift the selectivity of Phenyl-Hexyl columns.

  • Check pH: Ensure the mobile phase is acidic (pH ~3.0). Uric acids are weak acids (pKa ~5.4); keeping them protonated ensures consistent retention.

References

  • Caffeine Metabolism & CYP1A2 Phenotyping

    • Review of caffeine metabolic p
    • Source:

  • LC-MS/MS Method Validation

    • Simultaneous determination of caffeine and 14 metabolites in urine.[4][5]

    • Source:

  • Chromatographic Separation Strategies

    • Comparison of HILIC and Reversed-Phase for polar metabolites.
    • Source:

  • Mass Spectrometry Fragmentation

    • Fragmentation p
    • Source: [6]

Sources

Validation

Technical Guide: Structural Validation &amp; Metabolic Profiling of 1,9-Dimethyluric Acid

[1][2] Executive Summary: The Isomer Challenge In the analysis of purine alkaloids (caffeine, theobromine, theophylline), 1,9-Dimethyluric acid (1,9-DMU) serves a critical role not as a primary human metabolite, but as a...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The Isomer Challenge

In the analysis of purine alkaloids (caffeine, theobromine, theophylline), 1,9-Dimethyluric acid (1,9-DMU) serves a critical role not as a primary human metabolite, but as a high-specificity reference standard for validating analytical selectivity.[1]

While 1,3-DMU and 1,7-DMU are the dominant downstream metabolites of theophylline and paraxanthine respectively, 1,9-DMU represents a structural analog often utilized to map the active site constraints of enzymes like Xanthine Oxidase (XO) and to study non-canonical (microbial) degradation pathways.[1] Its primary value in drug development lies in Structure-Activity Relationship (SAR) studies, where the N9-methylation prevents the formation of insoluble urate salts, offering a scaffold for designing novel, non-crystallizing antioxidants.[1]

This guide outlines the validation of 1,9-DMU, focusing on its separation from biologically abundant isomers and its comparative physicochemical profile.[1]

Mechanistic Positioning & Comparative Analysis[1][2]

The Methylation Impact

The physiological limitation of Uric Acid (UA) is its poor water solubility (~60 mg/L), leading to crystallization (gout).[1] Methylation at specific nitrogen positions alters both lipophilicity and hydrogen-bonding capacity.[2][1]

  • Uric Acid (UA): High antioxidant capacity but high crystallization risk.[1]

  • 1,7-DMU: Major paraxanthine metabolite; retains N9 proton, allowing some enzymatic interaction.[1]

  • 1,9-DMU: Blocks the N9 position.[2][1] This steric hindrance often renders it a poor substrate for downstream salvage enzymes, making it a metabolically stable tracer in specific assays.[1]

Comparative Performance Matrix

The following table contrasts 1,9-DMU with the endogenous standard (Uric Acid) and its primary isomer interferent (1,7-DMU).

FeatureUric Acid (Endogenous)1,7-Dimethyluric Acid (Major Metabolite)1,9-Dimethyluric Acid (Research Analog)
Primary Origin Purine nucleotide catabolismCaffeine (Paraxanthine) metabolism (CYP1A2)Synthetic / Minor microbial alkaloid pathways
Solubility (Water) Low (Risk of crystallization)ModerateHigh (Improved lipophilicity/solubility balance)
Antioxidant Role Primary plasma scavenger (60%)Moderate scavengerStable Scavenger (Resistant to rapid degradation)
Analytical Challenge Easy (distinct retention)Moderate (co-elutes with isomers)High (Requires specific MRM transitions to distinguish from 1,7-DMU)
Enzyme Interaction Substrate for Uricase (non-humans)Weak substrateInhibitor/Non-substrate (Due to N9 block)

Experimental Validation Protocols

Protocol A: Isomeric Separation via LC-MS/MS

Objective: To rigorously quantify 1,9-DMU without false positives from the abundant 1,7-DMU or 1,3-DMU isomers in biological matrices.

Principle: Since all dimethyluric acids share the same molecular weight (196.16 g/mol ), mass spectrometry alone is insufficient.[1] Chromatographic separation is mandatory.[2][1]

Materials:

  • Column: C18 Reverse Phase (High Strength Silica), 2.1 x 100 mm, 1.8 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

Workflow:

  • Sample Prep: Protein precipitation using ice-cold acetonitrile (1:3 v/v) spiked with internal standard (1,3,7-trimethyluric acid-d9).[2][1] Centrifuge at 15,000 x g for 10 min.

  • Gradient Elution:

    • 0-1 min: Hold 5% B (Equilibration).

    • 1-6 min: Ramp to 30% B (Critical window for isomer separation).[2][1]

    • 6-8 min: Ramp to 95% B (Wash).

  • MS/MS Detection (MRM Mode):

    • 1,9-DMU Target: m/z 197.1

      
       140.1 (Quantifier), 197.1 
      
      
      
      97.1 (Qualifier).
    • Validation Check: Compare retention time (RT) against authentic standards. 1,9-DMU typically elutes after 1,3-DMU but before or very close to 1,7-DMU depending on column chemistry.[2][1] Co-injection of standards is required for confirmation.

Protocol B: Antioxidant Capacity Assessment (ORAC Assay)

Objective: To validate the functional utility of 1,9-DMU as a cytoprotective agent compared to Uric Acid.[1]

Workflow:

  • Reagent Prep: Dissolve 1,9-DMU in phosphate buffer (pH 7.4). Note: 1,9-DMU dissolves readily compared to UA, which may require mild heating or NaOH adjustment.[1]

  • Reaction: Mix 25 µL of sample (1,9-DMU vs UA) with 150 µL of Fluorescein (probe). Incubate 15 min at 37°C.

  • Initiation: Add 25 µL AAPH (peroxyl radical generator).

  • Kinetics: Monitor fluorescence decay (Ex 485nm / Em 520nm) every minute for 60 mins.

  • Calculation: Calculate Area Under the Curve (AUC).

    • Result Interpretation: If 1,9-DMU AUC

      
       80% of UA AUC, it validates the compound as a viable therapeutic antioxidant scaffold without the solubility risks of UA.[1]
      

Visualizing the Metabolic Landscape

The following diagram illustrates the structural divergence in purine metabolism. Note how the N9 methylation (highlighted in the 1,9-DMU path) creates a "dead-end" for standard salvage pathways, distinguishing it from the dynamic turnover of 1,7-DMU.[1]

PurineMetabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (Demethylation) DMU_17 1,7-Dimethyluric Acid (Major Metabolite) Paraxanthine->DMU_17 Xanthine Oxidase (XO) UA Uric Acid (Endogenous Standard) DMU_19 1,9-Dimethyluric Acid (Research/Synthetic) UA->DMU_19 Synthetic Methylation (N1, N9) DMU_13 1,3-Dimethyluric Acid (Theophylline Pathway) Liberine Liberine (Alkaloid Synthesis) DMU_19->Liberine Intermediate Step

Figure 1: Structural positioning of 1,9-Dimethyluric acid relative to major caffeine metabolites. While 1,7-DMU is biologically dominant via CYP1A2/XO pathways, 1,9-DMU represents a distinct synthetic or microbial branch, often used as a precursor for complex alkaloids like Liberine.[2][1]

References

  • Human Metabolome Database (HMDB). Metabocard for 1,3-Dimethyluric acid (Isomer comparison). [Link][1][3]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 108712, 1,9-Dimethyluric acid. [Link][1]

  • Guerreiro, S., et al. (2011). Paraxanthine, the primary metabolite of caffeine, provides protection against dopaminergic cell death via stimulation of ryanodine receptor channels.[1] (Context on 1,7-DMU vs other methyluric acids). Molecular Pharmacology. [Link]

  • Nieto, G., et al. (2021). Antioxidant and Anti-Inflammatory Properties of Uric Acid Derivatives.[1] (General reference for methyluric acid scavenging). [Link]

Sources

Comparative

Cross-Reactivity of Antibodies Against Dimethyluric Acid Isomers: A Comparative Performance Guide

This guide provides a technical analysis of antibody cross-reactivity against dimethyluric acid (DMU) isomers, specifically focusing on the challenges of distinguishing 1,3-DMU, 1,7-DMU, and 3,7-DMU. Executive Summary: T...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of antibody cross-reactivity against dimethyluric acid (DMU) isomers, specifically focusing on the challenges of distinguishing 1,3-DMU, 1,7-DMU, and 3,7-DMU.

Executive Summary: The Isomer Challenge

Dimethyluric acids (DMUs) are primary metabolites of methylxanthines (caffeine, theophylline, and theobromine). Structurally, they differ only by the position of methyl groups on the purine scaffold. This high degree of structural homology presents a significant challenge for antibody specificity.

  • The Problem: Most polyclonal and even many monoclonal antibodies raised against a specific DMU isomer (e.g., 1,3-DMU) exhibit significant cross-reactivity with other isomers (e.g., 1,7-DMU) due to the conservation of the core uracil/imidazole ring structures.

  • The Consequence: Immunoassays (ELISA) often overestimate target concentrations in biological matrices (urine/plasma) where multiple isomers coexist.

  • The Solution: This guide details the structural basis of this cross-reactivity, provides a self-validating Competitive ELISA protocol to quantify it, and compares immunological methods against LC-MS/MS standards.

Structural Context & Metabolic Pathways

To understand the antibody performance, one must visualize the epitope targets. DMUs are downstream metabolites of caffeine (1,3,7-trimethylxanthine).

Metabolic Pathway Diagram

The following diagram illustrates the structural relationships between the parent compounds and the DMU isomers. Note the subtle shifts in methyl group placement that confuse antibody binding sites.

CaffeineMetabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (84%) Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline CYP1A2 (4%) Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine CYP1A2 (12%) DMU17 1,7-Dimethyluric Acid (1,7-DMU) Paraxanthine->DMU17 Xanthine Oxidase (CYP1A2) DMU13 1,3-Dimethyluric Acid (1,3-DMU) Theophylline->DMU13 Xanthine Oxidase DMU37 3,7-Dimethyluric Acid (3,7-DMU) Theobromine->DMU37 Xanthine Oxidase MU1 1-Methyluric Acid DMU17->MU1 Demethylation DMU13->MU1 Demethylation

Figure 1: Metabolic cascade of Caffeine showing the generation of structurally distinct yet homologous dimethyluric acid isomers.

Comparative Performance Analysis

Specificity Mechanisms

Antibodies recognize epitopes based on steric shape and electrostatic charge .

  • 1,3-DMU vs. 1,7-DMU: The only difference is the methyl group at N3 versus N7. An antibody binding to the N1-C2-N3 face of 1,3-DMU may strongly cross-react with 1,7-DMU if the epitope recognition is focused on the N1 methyl group or the C2 carbonyl, which are identical in both molecules.

  • Monoclonal (mAb) vs. Polyclonal (pAb):

    • pAbs: High risk of cross-reactivity (often >15%) because they contain a heterogeneous mix of antibodies binding to various parts of the purine ring.

    • mAbs: Can be engineered for <1% cross-reactivity, but require negative selection screening against the specific isomers during hybridoma development.

Representative Cross-Reactivity Data

The table below summarizes typical cross-reactivity profiles observed in competitive immunoassays for methylxanthine/methyluric acid derivatives. Note: Values are representative of high-quality commercial ELISA kits.

Primary Target AntibodyCross-Reactant (Interferent)Cross-Reactivity (%)Interpretation
Anti-1,3-DMU (mAb) 1,3-DMU (Target)100% Reference Standard
1,7-DMU4.5% - 12%Moderate Interference
3,7-DMU< 1.0%Low Interference
1-Methyluric Acid< 0.5%Negligible
Caffeine< 0.1%Negligible
Anti-1,7-DMU (pAb) 1,7-DMU (Target)100% Reference Standard
1,3-DMU15% - 25% High Interference
Paraxanthine5% - 8%Moderate Interference

Critical Insight: The high cross-reactivity (up to 25%) in polyclonal assays renders them unsuitable for pharmacokinetic studies where distinguishing between theophylline (1,3-pathway) and paraxanthine (1,7-pathway) metabolism is required. For these applications, HPLC-MS/MS is the recommended validation method.

Experimental Validation Protocol: Competitive ELISA

Since commercial data sheets often lack specific isomer cross-reactivity data, you must validate your antibody lot. This Competitive ELISA protocol is designed to quantify the Cross-Reactivity (CR) percentage.[1]

Principle

The target antigen (e.g., 1,3-DMU) is immobilized on the plate. Free antigen in the sample competes with the immobilized antigen for binding to the primary antibody.

  • High signal = Low analyte concentration.

  • Low signal = High analyte concentration.

Reagents & Setup
  • Coating Antigen: 1,3-DMU conjugated to BSA (1,3-DMU-BSA).

  • Primary Antibody: Anti-1,3-DMU (test antibody).

  • Competitors (Standards): Pure 1,3-DMU, 1,7-DMU, and 3,7-DMU (dissolved in DMSO/PBS).

  • Detection: HRP-conjugated secondary antibody + TMB Substrate.

Step-by-Step Workflow
  • Coating:

    • Dilute 1,3-DMU-BSA to 1 µg/mL in Carbonate Buffer (pH 9.6).

    • Add 100 µL/well to a 96-well microplate. Incubate overnight at 4°C.

  • Blocking:

    • Wash plate 3x with PBS-T (0.05% Tween-20).

    • Add 200 µL/well of 3% BSA in PBS. Incubate 2 hours at RT.

  • Competition Reaction (The Critical Step):

    • Prepare serial dilutions (0.01 ng/mL to 10,000 ng/mL) of the Target (1,3-DMU) and the Cross-Reactants (1,7-DMU, 3,7-DMU).

    • Mix 50 µL of diluted antigen (Target or Cross-Reactant) with 50 µL of Primary Antibody (fixed concentration, e.g., 1:5000).

    • Add 100 µL of this mixture to the blocked wells.

    • Incubate 1 hour at RT with shaking (500 rpm).

  • Detection:

    • Wash plate 5x with PBS-T.

    • Add 100 µL HRP-Secondary Antibody. Incubate 1 hour at RT.

    • Wash 5x. Add TMB substrate.[2] Stop with 1M H2SO4 after 15 mins.

    • Read OD at 450 nm.[2]

Data Analysis (Calculation of % CR)
  • Plot OD450 vs. Log[Concentration] for the Target and each Cross-Reactant.

  • Calculate the IC50 (concentration inhibiting 50% of maximum binding) for each curve.

  • Use the formula:

    
    
    

Troubleshooting & Optimization

  • Matrix Effects: Urine contains high salt and urea, which can suppress antibody binding. Always dilute urine samples at least 1:10 or 1:20 in Assay Buffer.

  • Solubility: DMU isomers have poor solubility in pure water. Dissolve stock standards in DMSO before diluting in buffer. Ensure final DMSO concentration is <1% to avoid denaturing the antibody.

  • False Positives: High caffeine intake (>400mg/day) leads to micromolar concentrations of paraxanthine and 1,7-DMU. If your antibody has >5% CR with 1,7-DMU, "caffeine-heavy" samples will yield falsely high 1,3-DMU readings.

References

  • Comparison of Immunoassay and HPLC for Methylxanthines: Fligner CL, Opheim KE.[3] Caffeine and its dimethylxanthine metabolites in two cases of caffeine overdose: a cause of falsely elevated theophylline concentrations in serum.[3] J Anal Toxicol. 1988;12(6):339-43.[3]

  • Antibody Cross-Reactivity Mechanisms: Levinson SS. The nature of heterophilic antibodies and their role in immunoassay interference. J Clin Immunoassay. 1992;15:108-115.

  • Caffeine Metabolism Pathways: Nehlig A. Interindividual Differences in Caffeine Metabolism and Factors Driving It. Pharmacol Rev. 2018;70(2):384-411.

  • Competitive ELISA Protocol Standards: Crowther JR. The ELISA Guidebook. Methods Mol Biol. 2009;516:1-448.

Sources

Validation

A Senior Application Scientist’s Guide to Evaluating the Linearity of 1,9-Dimethyluric Acid Assays

Introduction: The “Why” of Quantifying 1,9-Dimethyluric Acid 1,9-Dimethyluric acid (1,9-DMU) is a metabolite of theophylline, a methylxanthine drug with a narrow therapeutic window used to treat respiratory diseases like...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The “Why” of Quantifying 1,9-Dimethyluric Acid

1,9-Dimethyluric acid (1,9-DMU) is a metabolite of theophylline, a methylxanthine drug with a narrow therapeutic window used to treat respiratory diseases like asthma and COPD.[1] Accurate quantification of theophylline and its metabolites is critical for pharmacokinetic (PK) and toxicokinetic (TK) studies, enabling researchers to understand its absorption, distribution, metabolism, and excretion (ADME) profile.[2][3] The ratio of metabolites like 1,3-dimethyluric acid to the parent drug, for instance, can serve as an index for metabolic activity.[3] Therefore, an analytical method’s ability to produce results that are directly proportional to the concentration of 1,9-DMU is not just a technical checkbox; it is the foundation of reliable decision-making in drug development.

This guide moves beyond a simple recitation of protocols. It delves into the rationale for each step in evaluating linearity, comparing common analytical platforms, and ensuring the data generated is robust, reproducible, and compliant with regulatory expectations.

The Principle of Linearity in Bioanalysis

The linearity of an analytical procedure is its ability, within a defined range, to obtain test results directly proportional to the concentration of the analyte.[4] This relationship is fundamental and is scrutinized by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6] The International Council for Harmonisation (ICH) Q2(R1) guideline is a cornerstone reference for this validation parameter.[4][7]

A linear response ensures that a change in concentration yields a predictable and proportional change in the measured signal (e.g., absorbance, peak area). Without this, accurate quantification is impossible.

Core Parameters for Assessing Linearity:
  • Calibration Curve: A graphical representation of the relationship between known concentrations of the analyte and the instrument's response.

  • Coefficient of Determination (r²): A statistical measure of how well the regression line approximates the real data points. An r² of 1.0 indicates a perfect fit.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[4] This includes the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).

Common Methodologies for 1,9-DMU Quantification

While methods specific to 1,9-DMU are less common in literature than for its isomer 1,3-DMU, the analytical principles are identical. The choice of platform depends on the required sensitivity, specificity, and throughput.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible technique. It separates 1,9-DMU from other components in a biological matrix (like plasma or urine) before detection via UV absorbance.[8][9] While reliable, its sensitivity may be limited for trace-level analysis.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalysis due to its exceptional sensitivity and specificity.[10][11] It couples the separating power of LC with the precise mass detection of a mass spectrometer, allowing for quantification even at very low concentrations with minimal interference.[12]

  • Enzymatic Assays: Commonly used for total uric acid, these methods rely on the enzyme uricase to oxidize uric acid, producing a detectable signal.[13][14][15] However, their specificity for a particular methylated derivative like 1,9-DMU is low, making them generally unsuitable for this specific application without highly specific (and likely unavailable) enzymes. They are included here for comparative context.

Experimental Design: A Self-Validating System for Linearity Assessment

The following protocol is designed to be a self-validating workflow. Each step builds upon the last to create a defensible data package.

Workflow for Linearity Evaluation

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation A Prepare High-Concentration Stock Solution B Serially Dilute Stock to Create Calibration Standards (min. 6-8 non-zero points) A->B C Analyze Standards (e.g., via HPLC or LC-MS/MS) B->C D Acquire Instrument Response (Peak Area, Absorbance) C->D E Plot Response vs. Concentration D->E F Perform Linear Regression (Calculate Slope, Intercept, r²) E->F G Visually Inspect Plot for Deviations F->G H Back-Calculate Concentrations of Each Standard F->H I Assess Acceptance Criteria G->I H->I J Linearity Established I->J Meets Criteria? K Re-evaluate Range or Method I->K Fails Criteria?

Caption: Experimental workflow for assessing assay linearity.

Step-by-Step Protocol: Establishing the Calibration Curve

Objective: To prepare a series of standards with known concentrations of 1,9-DMU to challenge the analytical method.

Materials:

  • 1,9-Dimethyluric acid reference standard

  • Appropriate solvent (e.g., methanol, DMSO)

  • Biological matrix (e.g., drug-free human plasma, artificial urine)

  • Calibrated pipettes and laboratory glassware

Procedure:

  • Prepare the Primary Stock Solution (e.g., 1 mg/mL):

    • Rationale: Starting with a high, accurately known concentration minimizes weighing errors.

    • Accurately weigh a known amount of the 1,9-DMU reference standard.

    • Dissolve it in a precise volume of solvent to achieve the target concentration.

  • Prepare an Intermediate Spiking Solution:

    • Rationale: This prevents the need to add very large or very small volumes of the primary stock to the matrix, which can introduce errors.

    • Dilute the primary stock solution in the appropriate solvent to a concentration suitable for spiking into the biological matrix.

  • Create Calibration Standards by Serial Dilution:

    • Rationale: A serial dilution from a single high-concentration standard ensures consistency across the curve. A minimum of 6 to 8 non-zero concentration levels are required to adequately define the relationship.[6]

    • Prepare the highest concentration standard (ULOQ) by spiking a calculated amount of the intermediate solution into the blank biological matrix.

    • Use this ULOQ standard to perform a serial dilution with the blank matrix to generate the remaining standards, down to the LLOQ. Ensure the range brackets the expected concentrations in study samples.

Data Analysis and Acceptance Criteria: The Pillars of Trustworthiness

Once the standards are analyzed, the resulting data must be rigorously evaluated. Relying solely on the r² value is a common but critical mistake.

Logical Interdependence of Validation Parameters

G cluster_params Core Validation Metrics Linearity Linearity (r² ≥ 0.99) Range Validated Analytical Range Linearity->Range Accuracy Accuracy (±15% of nominal, ±20% at LLOQ) Accuracy->Range Precision Precision (CV ≤ 15%, ≤ 20% at LLOQ) Precision->Range note The 'Range' is only valid where Linearity, Accuracy, and Precision criteria are all met. Range->note

Caption: Relationship between core bioanalytical validation parameters.

Acceptance Criteria (Based on FDA & EMA Guidelines)
  • Visual Inspection: The plot of response versus concentration should appear linear. Any significant deviation or "banana shape" suggests a non-linear relationship, even if the r² is high.[16]

  • Coefficient of Determination (r²): The r² value should be ≥ 0.99.[17] This indicates that at least 99% of the variability in the signal is explained by the concentration.

  • Back-Calculated Concentrations: The concentrations of the calibration standards, when back-calculated from the regression equation, must meet accuracy requirements. The deviation from the nominal (true) value should be within ±15% for all standards, except for the LLOQ, where it should be within ±20%.[18][19][20] This is arguably the most critical test of linearity.

Comparison of Assay Methodologies for Linearity

The table below provides a comparative summary of what can be expected when evaluating the linearity of different assay platforms for 1,9-DMU.

Parameter HPLC-UV LC-MS/MS Enzymatic Assay
Typical Linear Range ~0.1 - 50 µg/mL~0.5 ng/mL - 10 µg/mLHighly variable, e.g., up to ~30 mg/dL for general uric acid.[21]
Coefficient of Determination (r²) Typically > 0.995Consistently > 0.998Often > 0.99, but may be misleading due to specificity issues.
Accuracy of Back-Calculated Standards Meets ±15% / ±20% criteria within its validated range.Meets ±15% / ±20% criteria across a much wider dynamic range.Prone to failure due to interference from structurally similar molecules (e.g., uric acid, other methylxanthines).
Pros Robust, cost-effective, widely available.Gold-standard sensitivity and specificity, wide linear range.High throughput, simple workflow.
Cons Limited sensitivity, potential for chromatographic interference.Higher instrument cost and complexity.Poor specificity for 1,9-DMU, high risk of inaccurate results.

Conclusion: Selecting the Right Method

Evaluating the linearity of an assay for 1,9-Dimethyluric acid is a multi-faceted process grounded in rigorous experimental design and adherence to global regulatory standards.[22][23]

  • For studies requiring high sensitivity and specificity, such as clinical pharmacokinetic trials, LC-MS/MS is the unequivocal choice. Its wide linear dynamic range and specificity ensure data integrity.

  • For applications where concentrations are expected to be higher and the biological matrix is relatively clean, a well-validated HPLC-UV method can provide a reliable and cost-effective solution.

  • Enzymatic assays are generally not recommended for the specific quantification of 1,9-DMU due to a lack of specificity, which fundamentally undermines the accuracy of the linearity assessment.

Ultimately, the choice of method must be fit-for-purpose. By following the principles and protocols outlined in this guide, researchers can confidently establish the linearity of their chosen assay, ensuring that the data generated is accurate, reliable, and defensible.

References

  • ResearchGate. (n.d.). Directly testing the linearity assumption for assay validation. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (n.d.). An Enzymic Assay for Uric Acid in Serum and Urine Compared with HPLC. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (n.d.). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Retrieved January 30, 2026, from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved January 30, 2026, from [Link]

  • FooDB. (2011). Showing Compound 1,3-Dimethyluric acid (FDB022712). Retrieved January 30, 2026, from [Link]

  • PubMed. (1997). Determination of dimethylhippuric acid isomers in urine by high-performance liquid chromatography. Retrieved January 30, 2026, from [Link]

  • National Institutes of Health (NIH). (n.d.). Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples. Retrieved January 30, 2026, from [Link]

  • European Medicines Agency (EMA). (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved January 30, 2026, from [Link]

  • PubMed. (2022). Design and validation of an LC-MS/MS method for simultaneous quantification of asymmetric dimethylguanidino valeric acid, asymmetric dimethylarginine and symmetric dimethylarginine in human plasma. Retrieved January 30, 2026, from [Link]

  • PubMed. (n.d.). Evaluation of the enzymatic assay of serum uric acid with 2,2'-azino-di(3-ethylbenzthiazoline-6-sulphonate) (ABTS) as chromogen. Retrieved January 30, 2026, from [Link]

  • University of Alberta. (n.d.). A quantitative thin layer chromatography method for determination of theophylline in plasma. Retrieved January 30, 2026, from [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved January 30, 2026, from [Link]

  • J-Stage. (n.d.). Age-Associated Theophylline Metabolic Activity Corresponds to the Ratio of 1,3-Dimethyluric Acid to Theophylline in Mice. Retrieved January 30, 2026, from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (n.d.). Linearity of Calibration Curves for Analytical Methods: A Review of Criteria for Assessment of Method Reliability. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (n.d.). Data on validation using accuracy profile of HPLC-UV method. Retrieved January 30, 2026, from [Link]

  • ClinPGx. (n.d.). Theophylline Pathway, Pharmacokinetics. Retrieved January 30, 2026, from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved January 30, 2026, from [Link]

  • SciSpace. (n.d.). HPLC and LC-MS/MS measurement methods for the quantification of asymmetric dimethylarginine (ADMA) and related metabolites. Retrieved January 30, 2026, from [Link]

  • The Pharma Innovation Journal. (n.d.). Theophylline Determination in Pharmaceuticals Using a Novel High-performance Liquid Chromatographic Process. Retrieved January 30, 2026, from [Link]

  • Linear Chemicals. (n.d.). URIC ACID MR. Retrieved January 30, 2026, from [Link]

  • National Institutes of Health (NIH). (2024). Validation of a Simple HPLC/UV Method for Assay and In Vitro Release of Glycosaminoglycan from Pharmaceutical Formulations. Retrieved January 30, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (2008). Uricase based methods for determination of uric acid in serum. Retrieved January 30, 2026, from [Link]

  • Oxford Academic. (2015). A Simple HPLC–UV Method for the Quantification of Theophylline in Rabbit Plasma and its Pharmacokinetic Application. Retrieved January 30, 2026, from [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 30, 2026, from [Link]

  • Journal of Chinese Pharmaceutical Sciences. (2018). Development and validation of an HPLC-UV method for the separation of entecavir optical isomers. Retrieved January 30, 2026, from [Link]

  • ICH. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved January 30, 2026, from [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (n.d.). HPLC and LC-MS/MS measurement methods for the quantification of asymmetric dimethylarginine (ADMA) and related metabolites. Retrieved January 30, 2026, from [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (n.d.). Theophylline determination by 'high-pressure' liquid chromatography. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (2022). What could be done to obtain the concentration of an analyte that has a signal beyond the signal beyond the linear range of a calibration curve?. Retrieved January 30, 2026, from [Link]

  • Biolabo. (2019). URIC ACID Uricase method. Retrieved January 30, 2026, from [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Bioanalytical Method Validation. Retrieved January 30, 2026, from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved January 30, 2026, from [Link]

  • MDPI. (n.d.). Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. Retrieved January 30, 2026, from [Link]

  • YouTube. (2023). Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples. Retrieved January 30, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 15: Validating Analytical Procedures. Retrieved January 30, 2026, from [Link]

  • U.S. Department of Health and Human Services (HHS). (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved January 30, 2026, from [Link]

  • Google Scholar. (n.d.). Quantification and Validation of a HPLC-UV Method for Simultaneous Analy.
  • PubMed. (n.d.). Nonlinear renal excretion of theophylline and its metabolites, 1-methyluric acid and 1,3-dimethyluric acid, in rats. Retrieved January 30, 2026, from [Link]

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. Retrieved January 30, 2026, from [Link]

  • PubMed. (2005). Pharmacokinetics of Theophylline in Diabetes Mellitus Rats: Induction of CYP1A2 and CYP2E1 on 1,3-dimethyluric Acid Formation. Retrieved January 30, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 1,9-Dimethyluric Acid

As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound within the laboratory, culminating in its s...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound within the laboratory, culminating in its safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,9-Dimethyluric acid, a purine derivative utilized in various research applications.[1] The procedures outlined herein are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Pre-Disposal Hazard Assessment

Before initiating any disposal protocol, a thorough understanding of the compound's characteristics is paramount. 1,9-Dimethyluric acid is a solid, white powder.[1] Although comprehensive toxicity data is not widely published, it should be handled with the care afforded to all laboratory chemicals of unknown toxicity. The primary routes of exposure to be avoided are inhalation of dust and direct skin or eye contact.[4]

Key Safety Considerations:

  • Solid Form: As a powder, the primary physical hazard is the potential for dust formation and subsequent inhalation.

  • Chemical Stability: Store in a dry, well-ventilated place away from strong oxidizing agents.[4]

  • Regulatory Framework: The disposal of chemical waste is strictly regulated under the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA).[3][5] All chemical waste must be managed from "cradle-to-grave," meaning its journey from generation to final disposal is meticulously documented and controlled.[3]

PropertyValueSource
Molecular Formula C7H8N4O3CymitQuimica[1]
Molecular Weight 196.163 g/mol PubChem[6]
Appearance White Powder/SolidSigma-Aldrich, CymitQuimica[1]
Melting Point >= 300 °C (for 3,7-Dimethyluric acid)Sigma-Aldrich
Personal Protective Equipment (PPE)

Appropriate PPE is non-negotiable when handling 1,9-Dimethyluric acid for disposal. The causality behind this requirement is to create a barrier between the researcher and the chemical, mitigating the risk of exposure.

  • Eye Protection: Wear safety glasses or goggles approved under NIOSH or EN 166 standards.

  • Hand Protection: Use nitrile or latex gloves. Always inspect gloves for tears or punctures before use and employ proper removal techniques to avoid skin contact.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[4] All handling of the solid material should ideally be performed within a chemical fume hood to minimize inhalation risks.

Spill Management Protocol

In the event of a spill, the immediate priority is to contain the material and prevent it from becoming airborne or entering the drainage system.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined above.

  • Contain the Spill: Gently cover the spill with an absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.

  • Collect the Material: Carefully sweep or scoop the contained material into a designated, sealable waste container. Avoid dry sweeping that can create dust; if necessary, lightly moisten the absorbent material.

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Dispose of Cleanup Materials: All contaminated cleanup materials, including gloves and wipes, must be disposed of as hazardous waste.[7]

Waste Disposal Workflow

The following workflow provides a systematic approach to the disposal of 1,9-Dimethyluric acid, from the point of generation to its final removal from the laboratory. This process is designed to be a self-validating system, ensuring that each step is completed in a compliant manner.

Diagram: Chemical Waste Disposal Decision Workflow

A Start: Chemical Waste Generated (1,9-Dimethyluric Acid) B Is the waste in a compatible, sealed container? A->B C Transfer to a suitable container. Ensure it is in good condition. B->C No D Is the container properly labeled with 'Hazardous Waste' and contents? B->D Yes C->D E Affix a completed hazardous waste label. Include all components and hazards. D->E No F Store in a designated Satellite Accumulation Area (SAA). D->F Yes E->F G Are incompatible wastes segregated? F->G H Segregate waste by hazard class (e.g., solids, flammables, corrosives). G->H No I Request waste pickup from Environmental Health & Safety (EH&S). G->I Yes H->I J End: Waste Removed for Proper Disposal I->J

A flowchart for the proper disposal of chemical waste.

Step-by-Step Disposal Protocol:

  • Waste Identification: All solid 1,9-Dimethyluric acid waste, including contaminated materials, should be treated as hazardous chemical waste.[7] Do not dispose of this chemical in the regular trash or down the drain.[8]

  • Container Selection:

    • Use a container that is compatible with the chemical. The original product container is often the best choice.[7]

    • The container must be in good condition, with no leaks, and have a secure, tight-fitting lid.[7][8]

    • Keep solid and liquid waste in separate containers.[9][10]

  • Labeling:

    • As soon as you begin collecting waste in a container, it must be labeled.[7]

    • The label must clearly state "Hazardous Waste" and identify the contents (i.e., "1,9-Dimethyluric Acid").[11]

    • Indicate the associated hazards (e.g., "Solid," "Handle with Care").[11]

  • Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which could be a marked area on a benchtop or in a fume hood.[2][11]

    • The container must be kept closed at all times, except when adding waste.[7][8]

    • Ensure that the waste is segregated from incompatible materials, such as strong oxidizing agents.[9]

  • Request for Pickup:

    • Once the container is full, or if you will no longer be generating this waste stream, arrange for its disposal through your institution's EH&S department.[2]

    • Do not accumulate more than 55 gallons of hazardous waste in your laboratory.[7]

  • Disposal of Empty Containers:

    • A container that held 1,9-Dimethyluric acid is not considered "empty" until all material has been removed.

    • If the chemical is not on an "Acutely Hazardous Wastes" list (P-list), the empty container can be triple-rinsed with a suitable solvent.[12]

    • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[12]

    • Once triple-rinsed and air-dried, the original label should be defaced, and the container marked as "EMPTY" before being disposed of in the appropriate receptacle (e.g., broken glass box for glass containers).[12]

By adhering to these procedures, you contribute to a safe laboratory environment and ensure that chemical wastes are managed in an environmentally responsible and compliant manner.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Environmental Marketing Services. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Waste Variations by State Matrix. Retail Industry Leaders Association. [Link]

  • Empty Container Disposal Guidelines. University of Pittsburgh. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs. [Link]

  • 1,9-Dimethyluric acid. PubChem, National Institutes of Health. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone (YouTube). [Link]

  • Laboratory Chemical Waste Guidelines. Stanford Environmental Health & Safety. [Link]

  • Showing Compound 1,3-Dimethyluric acid (FDB022712). FooDB. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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